molecular formula C16H16N2O5 B172797 O-(2-Nitrobenzyl)-L-tyrosine CAS No. 184591-51-3

O-(2-Nitrobenzyl)-L-tyrosine

Cat. No.: B172797
CAS No.: 184591-51-3
M. Wt: 316.31 g/mol
InChI Key: NLFOHNAFILVHGM-AWEZNQCLSA-N
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Description

O-(2-Nitrobenzyl)-L-tyrosine is a useful research compound. Its molecular formula is C16H16N2O5 and its molecular weight is 316.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-(2-Nitrobenzyl)-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(2-Nitrobenzyl)-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22/h1-8,14H,9-10,17H2,(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFOHNAFILVHGM-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Photochemical Properties of O-(2-Nitrobenzyl)-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth examination of the core photochemical properties of O-(2-Nitrobenzyl)-L-tyrosine, a paramount tool in the field of optochemical biology. Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanisms, quantitative parameters, and experimental workflows that define the utility of this photocaged amino acid. We will explore the causality behind its light-induced cleavage, provide self-validating experimental protocols for its characterization, and contextualize its application in advanced research settings.

Introduction: The Rationale for Caging Tyrosine

In biological systems, function is inextricably linked to spatiotemporal control. The ability to initiate a biological process at a precise time and location is the holy grail for studying dynamic cellular events. O-(2-Nitrobenzyl)-L-tyrosine (Nb-Tyr) is a photolabile derivative, or "caged" form, of the natural amino acid L-tyrosine.[1] The foundational principle is simple yet powerful: the bulky, photo-sensitive 2-nitrobenzyl group is covalently attached to the phenolic hydroxyl group of tyrosine, rendering it biologically inert. This "cage" can be removed with high spatiotemporal precision by irradiation with UV light, typically around 365 nm, releasing unmodified L-tyrosine and triggering its downstream biological functions on demand.[1]

This capability has profound implications. For instance, by incorporating Nb-Tyr into a peptide or protein sequence, researchers can control protein activity, signaling cascades, or protein-protein interactions with a pulse of light.[2] Understanding the fundamental photochemical properties that govern this uncaging process—such as the absorption spectrum, the efficiency of the photorelease (quantum yield), and the mechanism of decomposition—is critical for designing robust and reproducible experiments. This guide serves as a technical deep-dive into these core principles and their practical characterization.

Molecular Profile and Spectroscopic Signature

O-(2-Nitrobenzyl)-L-tyrosine is an ether-linked conjugate of L-tyrosine and a 2-nitrobenzyl photolabile protecting group (PPG).

  • Chemical Name: (2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid[3]

  • Molecular Formula: C₁₆H₁₆N₂O₅[3]

  • Molecular Weight: 316.31 g/mol [3]

The UV-Visible absorption spectrum of Nb-Tyr is a composite of its two constituent chromophores: the L-tyrosine moiety and the 2-nitrobenzyl group. L-tyrosine exhibits characteristic absorption maxima around 274-283 nm.[4][5] However, the photochemistry is driven by the 2-nitrobenzyl group, which has a broad absorption band extending into the near-UV range (~300-380 nm).[6] The key to its utility is that the optimal wavelength for photolysis, typically 350-365 nm, is in a region where native proteins and other cellular components have minimal absorption, thereby reducing the potential for photodamage to the biological system.[1]

Core Photochemical Principles

The utility of Nb-Tyr is defined by a set of quantifiable photochemical parameters. These values dictate the experimental conditions required for effective uncaging.

Mechanism of Photodecomposition

The photolysis of 2-nitrobenzyl compounds proceeds via a well-established intramolecular rearrangement, often referred to as a Norrish Type II reaction.[1] The process can be broken down into several key steps upon absorption of a photon:

  • Photoexcitation: The molecule absorbs a photon (hν), promoting the nitro group to an excited triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a diradical species which rapidly rearranges into an aci-nitro intermediate.[1] This transient species is often detectable by laser flash photolysis with a characteristic absorption maximum around 400 nm.[7]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of rapid rearrangements. It first cyclizes to form a five-membered ring intermediate (a dihydrobenzisoxazole derivative).[7]

  • Release of Products: This cyclic intermediate is unstable and rapidly fragments to release the free L-tyrosine and the byproduct, 2-nitrosobenzaldehyde.[1]

G cluster_0 cluster_1 A Nb-Tyr (Ground State) B Nb-Tyr* (Excited State) A->B hν (~365 nm) Photoexcitation C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Intermediate C->D Cyclization E Released Products D->E Fragmentation F L-Tyrosine E->F G 2-Nitrosobenzaldehyde E->G

Figure 1: Simplified workflow of the photolysis mechanism for O-(2-Nitrobenzyl)-L-tyrosine.

Quantitative Photochemical Parameters

The efficiency and rate of the uncaging process are described by key quantitative parameters. These are essential for calculating required light dosages and predicting release kinetics in experimental setups.

ParameterSymbolRepresentative ValueSignificance & Causality
Absorption Maximum λmax~350 - 365 nmThis is the optimal wavelength for exciting the 2-nitrobenzyl chromophore to initiate photolysis. Using wavelengths in this range minimizes damage to biological samples which absorb strongly below 300 nm.
Molar Extinction Coefficient ε~200 - 600 M⁻¹cm⁻¹ at 365 nm (estimated)Defines the probability of photon absorption. A higher ε means less light intensity is needed for activation. The value for o-nitrobenzyl groups is relatively low, necessitating careful consideration of light source power and sample concentration.
Quantum Yield of Uncaging Φu0.001 - 0.01 (0.1 - 1%)Represents the efficiency of the photoreaction; it is the ratio of uncaged molecules to absorbed photons. The relatively low quantum yield for many o-nitrobenzyl ethers means that a significant number of photons must be absorbed to achieve substantial uncaging. This value is highly dependent on the molecular structure and solvent environment.
Photolysis Rate Constant kHighly dependent on photon flux (I₀)The rate of uncaging is not an intrinsic property but depends directly on the intensity of the irradiation source. It is often described by pseudo-first-order kinetics where the rate constant is a function of ε, Φ, and I₀.
Primary Photoproducts -L-Tyrosine, 2-NitrosobenzaldehydeIdentification of these products confirms the expected photochemical pathway. The 2-nitrosobenzaldehyde byproduct can potentially react with cellular components, a factor that must be considered in biological experiments.[1]

Experimental Characterization Workflows

Verifying the photochemical properties of a batch of Nb-Tyr is a critical step for ensuring experimental reproducibility. The following protocols outline a self-validating system for this purpose.

Protocol 1: Determination of Photolysis Rate and Quantum Yield

This workflow combines UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) to quantify the uncaging process. The causality is clear: we measure the rate of disappearance of the parent compound (Nb-Tyr) and the appearance of the product (L-Tyrosine) as a function of the number of photons delivered to the sample.

A. Materials and Instrumentation

  • O-(2-Nitrobenzyl)-L-tyrosine

  • Solvent (e.g., Phosphate-buffered saline, pH 7.4)

  • Calibrated UV lamp (e.g., 365 nm LED or filtered mercury lamp)

  • UV-Vis Spectrophotometer

  • HPLC system with a C18 column and UV detector

  • Chemical Actinometer (e.g., potassium ferrioxalate solution)[8]

B. Step-by-Step Methodology

  • Actinometry (Photon Flux Measurement):

    • Rationale: To calculate the quantum yield, the exact number of photons entering the sample per unit time (photon flux, I₀) must be known. A chemical actinometer undergoes a photoreaction with a well-known quantum yield, allowing for calibration of the light source.[8]

    • Procedure: Irradiate a 0.006 M solution of potassium ferrioxalate. At set time intervals, mix an aliquot with a 1,10-phenanthroline solution and measure the absorbance at 510 nm. Use the known quantum yield and extinction coefficient of the resulting Fe²⁺-phenanthroline complex to calculate the photon flux (in Einsteins/s).[8]

  • Sample Preparation:

    • Prepare a stock solution of Nb-Tyr in the desired buffer (e.g., 1 mM in PBS).

    • Determine its molar extinction coefficient (ε) at the irradiation wavelength (e.g., 365 nm) using the spectrophotometer and the Beer-Lambert law (A = εcl).

  • Photolysis Experiment:

    • Place a known volume of the Nb-Tyr solution in a cuvette and place it in the calibrated irradiation setup.

    • Irradiate the sample. At defined time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw a small aliquot for analysis. Store aliquots in the dark and on ice to prevent further reaction.

  • HPLC Analysis:

    • Rationale: HPLC allows for the physical separation and quantification of the parent compound (Nb-Tyr) and the photoproduct (L-Tyrosine).

    • Conditions:

      • Column: C18 reverse-phase, 4.6 x 150 mm

      • Mobile Phase: Isocratic or gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. A typical starting condition is 85:15 Water:Acetonitrile.[9]

      • Flow Rate: 1.0 mL/min

      • Detection: UV detector set to 274 nm (for L-Tyrosine) and a wavelength where Nb-Tyr absorbs but Tyrosine does not, if possible, for differential analysis.

    • Procedure: Inject each time-point aliquot into the HPLC. Record the peak areas for Nb-Tyr and L-Tyrosine.

  • Data Analysis and Calculation:

    • Rate Constant: Plot the natural logarithm of the Nb-Tyr concentration (or peak area) versus irradiation time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

    • Quantum Yield (Φu): Calculate the number of moles of L-Tyrosine produced at a given time point (from the HPLC data, using a calibration curve). Calculate the total number of photons absorbed by the sample up to that time point (using the photon flux, irradiation time, and the sample's absorbance). The quantum yield is the ratio of these two values: Φu = (moles of product formed) / (moles of photons absorbed)

G cluster_0 Setup & Calibration cluster_1 Experiment cluster_2 Analysis A1 Calibrate Light Source (Actinometry) B1 Irradiate Nb-Tyr Sample (e.g., 365 nm) A1->B1 A2 Prepare Nb-Tyr Solution & Measure Absorbance A2->B1 A3 Prepare HPLC Calibration Curve C2 Quantify Reactant Loss & Product Formation A3->C2 B2 Collect Aliquots at Timed Intervals B1->B2 C1 Analyze Aliquots by HPLC B2->C1 C1->C2 C3 Calculate Rate Constant & Quantum Yield C2->C3

Figure 2: Experimental workflow for the photochemical characterization of Nb-Tyr.

Protocol 2: Confirmation of Photoproducts by HPLC-MS

A. Rationale and Instrumentation While HPLC-UV confirms the retention time and quantity of the expected products, coupling HPLC to a Mass Spectrometer (MS) provides an orthogonal, self-validating confirmation of their identity. This is achieved by verifying that the molecular weights of the eluting peaks match those of L-Tyrosine (181.19 g/mol ) and 2-nitrosobenzaldehyde (151.12 g/mol ). This step is crucial for confirming the fidelity of the photoreaction and ruling out significant side-reactions. The HPLC conditions can be adapted from Protocol 1, ensuring the mobile phase is compatible with the MS ion source (e.g., using formic acid instead of TFA).

Applications in Research and Drug Development

The well-defined photochemical properties of O-(2-Nitrobenzyl)-L-tyrosine enable its use in sophisticated biological applications:

  • Synthesis of Caged Peptides: N-Fmoc-O-(2-nitrobenzyl)-tyrosine can be directly used in solid-phase peptide synthesis to incorporate a photocleavable residue at any desired position in a peptide sequence. This has been used to create caged versions of neuropeptides, allowing for their targeted release and the study of receptor activation dynamics.[10]

  • Spatiotemporal Control of Protein Function: By genetically encoding Nb-Tyr into a protein in response to an amber stop codon, scientists can create photoactivatable proteins.[2] This allows for the light-induced activation of enzymes or signaling proteins within specific sub-cellular regions, providing unprecedented control to dissect complex biological pathways.[1]

  • Time-Resolved Structural Biology: The rapid release of tyrosine upon photolysis makes Nb-Tyr a potential tool for triggering protein conformational changes in time-resolved crystallography experiments, allowing researchers to capture molecular "movies" of proteins in action.[2]

Conclusion

O-(2-Nitrobenzyl)-L-tyrosine stands as a robust and versatile tool for the optical control of biological systems. Its utility is grounded in a predictable photochemical mechanism and a set of characteristic properties—its absorption in the near-UV, a moderate quantum efficiency, and the clean generation of L-tyrosine upon irradiation. A thorough characterization of these properties, following the validated workflows described herein, is not merely an academic exercise; it is a prerequisite for the rigorous and successful application of this powerful molecule in probing the frontiers of biology and medicine.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Prahl, S. (2017). Tyrosine. Oregon Medical Laser Center. [Link]

  • Lindsey, J. S., & Taniguchi, M. (2018). L-Tyrosine Data. PhotochemCAD. [Link]

  • Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2006). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ResearchGate. [Link]

  • Fournier, L., Gauron, C., Maurin, S., & Dedecker, P. (2013). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 19(51), 17496-17507. [Link]

  • Schultz, K., Biedenbänder, T., & Schirmeister, T. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • Šlampová, A. (2022). HPLC evaluation of tyrosine and its metabolites. Charles University Digital Repository. [Link]

  • National Center for Biotechnology Information (n.d.). O-(2-Nitrobenzyl)-L-tyrosine. PubChem Compound Database. [Link]

  • Singh-Rachford, T. N., & Castellano, F. N. (2010). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Journal of the American Chemical Society, 132(42), 14779–14781. [Link]

  • Kim, S., & Lim, H. S. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]

  • Antosiewicz, J. M., & Shugar, D. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Cellular & Molecular Biology Letters, 21(1), 1-25. [Link]

  • Helix Chromatography (n.d.). HPLC Methods for analysis of Tyrosine. [Link]

  • Tatsu, Y., Shigeri, Y., Sogabe, A., & Yumoto, N. (1996). Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group: application to the synthesis of caged neuropeptide Y. Biochemical and Biophysical Research Communications, 227(3), 688-693. [Link]

  • Carteau, D., Russell, A. G., Ragoussi, M. E., Ramalho, R., Wharton, C. W., Bassani, D. M., & Snaith, J. S. (2012). Photorelease of tyrosine from α-carboxy-6-nitroveratryl (αCNV) derivatives. Photochemical & Photobiological Sciences, 11(8), 1307-1314. [Link]

  • Deiters, A. (2010). Triggering biological processes: Methods and applications of photocaged peptides and proteins. The Royal Society of Chemistry. [Link]

  • Roesel, R. A., Blankenship, P. R., & Hommes, F. A. (1986). HPLC Assay of Phenylalanine and Tyrosine in Blood Spots on Filter Paper. Clinica Chimica Acta, 156(1), 91-96. [Link]

  • Odoi, K. A., et al. (2022). Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography. International Journal of Molecular Sciences, 23(15), 8567. [Link]

  • Coci, G., et al. (2012). Optimization of an HPLC method for phenyalanine and tyrosine quantization in dried blood spot. ResearchGate. [Link]

  • Lee, K. Y., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(16), 4337-4340. [Link]

  • Vieira, M., et al. (2018). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Revista de Ciências da Saúde, 1(1), 1-10. [Link]

  • Royal Society of Chemistry. (2012). Photorelease of Tyrosine from Alpha- Carboxy-6-nitroveratryl (αCNV) Derivatives Supplementary Information. [Link]

Sources

A Technical Guide to the Photocleavage of O-(2-Nitrobenzyl)-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-nitrobenzyl (NB) group is a archetypal photolabile protecting group (PPG) that has seen extensive application in the precise spatiotemporal control of bioactive molecules. Its utility stems from its ability to be cleaved with high efficiency upon irradiation with UV light, typically in the 300-360 nm range, to release a caged substrate. This guide provides an in-depth exploration of the photocleavage mechanism of O-(2-Nitrobenzyl)-L-tyrosine, a commonly used caged amino acid. We will dissect the photochemical and subsequent thermal reactions, discuss the key intermediates involved, and provide practical experimental protocols for researchers in chemistry, biology, and drug development.

Introduction: The Power of Light in Biological Control

The ability to initiate biological processes with spatial and temporal precision is a cornerstone of modern chemical biology and drug development. Photolabile protecting groups (PPGs), or "caging" groups, are molecular tools that enable this control. By covalently attaching a PPG to a bioactive molecule, its function is temporarily masked. Irradiation with light of a specific wavelength triggers a photochemical reaction that cleaves the PPG, releasing the active molecule "on demand."

The ortho-nitrobenzyl group is one of the most widely studied and utilized PPGs due to its robust photochemical properties, including a relatively high quantum yield and clean cleavage for a variety of substrates. O-(2-Nitrobenzyl)-L-tyrosine serves as an excellent model system to understand the intricacies of this process, which has implications for controlled drug release, protein activation, and advanced materials science.

The Core Mechanism: A Step-by-Step Unraveling

The photocleavage of O-(2-nitrobenzyl) ethers proceeds through a well-established intramolecular redox mechanism upon absorption of a photon. The process can be broken down into several key steps, starting from the photoexcited state and culminating in the release of the protected tyrosine and the formation of a 2-nitrosobenzaldehyde byproduct.

Step 1: Photoexcitation and Intramolecular Hydrogen Abstraction

The process is initiated by the absorption of a UV photon (typically ~340-360 nm), which promotes the 2-nitrobenzyl group from its ground state (S₀) to an excited singlet state (S₁). This is rapidly followed by intersystem crossing to the more stable triplet state (T₁). In this excited state, the nitro group is electronically rearranged, rendering the oxygen atom electrophilic and capable of abstracting a benzylic hydrogen atom from the adjacent methylene group. This intramolecular hydrogen transfer is the rate-determining step in the photochemical sequence and results in the formation of an aci-nitro intermediate.

Step 2: Formation of the Cyclic Intermediate

The aci-nitro intermediate is a transient species that rapidly undergoes cyclization. The hydroxyl group of the aci-nitro form attacks the benzylic carbon, leading to the formation of a five-membered cyclic intermediate, a benzisoxazoline derivative. This step is a thermal, ground-state reaction that follows the initial photochemical event.

Step 3: Rearrangement and Release of the Substrate

The cyclic intermediate is unstable and undergoes a rearrangement. This involves the transfer of the tyrosine moiety from the benzylic carbon to the nitrogen atom, followed by ring-opening. This concerted electronic rearrangement leads to the cleavage of the C-O bond, liberating the L-tyrosine and forming 2-nitrosobenzaldehyde as the primary byproduct. The overall reaction is irreversible and proceeds with a quantum yield that is dependent on the solvent and the specific substitution pattern of the nitrobenzyl group.

Below is a diagram illustrating the complete photocleavage pathway.

G cluster_0 Photochemical Steps cluster_1 Thermal (Ground-State) Steps A O-(2-Nitrobenzyl)-L-tyrosine (Ground State) B Excited Triplet State (T₁) A->B hν (340-360 nm) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Intermediate (Benzisoxazoline derivative) C->D Cyclization E Rearrangement & Cleavage D->E F L-Tyrosine (Released) E->F G 2-Nitrosobenzaldehyde (Byproduct) E->G

Figure 1: The photocleavage mechanism of O-(2-Nitrobenzyl)-L-tyrosine.

Experimental Protocol: Monitoring Photocleavage

A robust experimental setup is crucial for quantifying the efficiency and kinetics of photocleavage. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.

Objective

To determine the rate and efficiency of O-(2-Nitrobenzyl)-L-tyrosine photocleavage by monitoring the disappearance of the starting material and the appearance of L-tyrosine and 2-nitrosobenzaldehyde over time upon UV irradiation.

Materials and Equipment
  • O-(2-Nitrobenzyl)-L-tyrosine

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • UV lamp with a peak output around 350-365 nm (e.g., a mercury lamp with appropriate filters)

  • Quartz cuvettes or a photoreactor

  • HPLC system with a C18 column and a UV detector

  • Magnetic stirrer and stir bar

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a 1 mM stock solution of O-(2-Nitrobenzyl)-L-tyrosine in a 50:50 mixture of acetonitrile and water. Protect this solution from light.

  • HPLC Method Development:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at 280 nm (for tyrosine and the caged compound) and 350 nm (for the byproduct).

    • Injection Volume: 10 µL

  • Photolysis Experiment:

    • Place a known volume (e.g., 3 mL) of the stock solution into a quartz cuvette.

    • Place the cuvette in front of the UV lamp at a fixed distance. Ensure the solution is being stirred.

    • At time t=0, turn on the UV lamp.

    • At defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 20 µL) of the solution and quench it by diluting it into a larger volume of mobile phase in an HPLC vial, wrapped in foil to prevent further reaction.

  • Data Analysis:

    • Inject each time point sample into the HPLC.

    • Integrate the peak areas for O-(2-Nitrobenzyl)-L-tyrosine, L-tyrosine, and 2-nitrosobenzaldehyde.

    • Plot the concentration of the starting material and products as a function of irradiation time.

    • The quantum yield (Φ) can be calculated if the photon flux of the lamp is known, using the following equation: Φ = (moles of product formed) / (moles of photons absorbed)

G A Prepare 1 mM Stock Solution C Irradiate Sample with 365 nm UV Light A->C B Calibrate HPLC with Standards F Inject Samples into HPLC B->F D Withdraw Aliquots at Timed Intervals C->D E Quench & Dilute Samples D->E E->F G Analyze Chromatograms & Plot Data F->G

Figure 2: Experimental workflow for HPLC analysis of photocleavage.

Quantitative Data and Considerations

The efficiency of photocleavage is influenced by several factors. The following table summarizes key parameters for the 2-nitrobenzyl group.

ParameterTypical ValueSignificance
Wavelength of Max. Absorption (λₘₐₓ) ~260-280 nmThe primary absorption band.
Photocleavage Wavelength 300-360 nmIrradiation at this longer wavelength minimizes potential photodamage to biological samples.
Quantum Yield (Φ) 0.01 - 0.5Highly dependent on the leaving group and solvent. Higher values indicate greater efficiency.
Byproduct 2-NitrosobenzaldehydeThis byproduct can be reactive and may interfere with biological systems.

Trustworthiness of the Protocol: This HPLC-based protocol is self-validating. A successful experiment will show a clear, time-dependent decrease in the starting material peak, with a corresponding increase in the product peaks. The mass balance between the consumed reactant and the formed products should remain consistent, confirming the clean conversion of the caged compound.

Conclusion and Future Outlook

The photocleavage of O-(2-Nitrobenzyl)-L-tyrosine is a robust and well-understood process that provides a powerful tool for the light-induced release of this important amino acid. The mechanism, proceeding through an excited-state intramolecular hydrogen abstraction, offers a reliable method for caging and uncaging. While the 2-nitrobenzyl group remains a workhorse in the field, ongoing research focuses on developing new PPGs with improved properties, such as longer wavelength absorption (to move into the visible and near-IR regions), higher quantum yields, and more biologically benign byproducts. A thorough understanding of the foundational mechanism presented here is essential for the rational design of these next-generation phototriggers.

References

  • Title: The 2-Nitrobenzyl Group as a Photolabile Protecting Group for Caged Compounds Source: Accounts of Chemical Research URL: [Link]

  • Title: Recent developments in photolabile protecting groups Source: Journal of Photochemistry and Photobiology C: Photochemistry Reviews URL: [Link]

  • Title: Caged compounds: photorelease technology for control of cellular dynamics Source: Nature Methods URL: [Link]

O-(2-Nitrobenzyl)-L-tyrosine: A Technical Guide to Spatiotemporal Control in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Precision Through Light—Harnessing the Power of Photocaged Amino Acids

In the intricate theater of cellular signaling and drug action, the ability to control molecular events with precision is paramount. Traditional methods of introducing bioactive molecules often lack temporal and spatial specificity, leading to a global activation that can obscure the localized and transient nature of biological processes. Photocleavable protecting groups, or "cages," offer an elegant solution to this challenge. By rendering a molecule biologically inert until a pulse of light triggers its release, we can achieve unparalleled control over its activity. This guide provides an in-depth technical overview of O-(2-Nitrobenzyl)-L-tyrosine (NB-Tyr), a cornerstone photocaged amino acid for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, mechanism of action, and practical application, empowering you to integrate this powerful tool into your research with confidence and scientific rigor.

Section 1: Foundational Principles and Physicochemical Properties

O-(2-Nitrobenzyl)-L-tyrosine is a derivative of the amino acid L-tyrosine where the phenolic hydroxyl group is masked by a 2-nitrobenzyl ether linkage. This modification effectively "cages" the tyrosine, preventing it from participating in its native biological functions, such as phosphorylation or ligand-receptor interactions, until the cage is removed.[1][2]

Chemical Identity and Properties

To ensure experimental accuracy and reproducibility, a clear understanding of the compound's properties is essential. O-(2-Nitrobenzyl)-L-tyrosine and its commonly used hydrochloride salt are characterized as follows:

PropertyO-(2-Nitrobenzyl)-L-tyrosineO-(2-Nitrobenzyl)-L-tyrosine HCl
CAS Number 207727-86-4 (for HCl salt)207727-86-4
Molecular Formula C₁₆H₁₆N₂O₅C₁₆H₁₇ClN₂O₅
Molecular Weight 316.31 g/mol [3]352.77 g/mol [4]
Appearance White to yellow solid/powderWhite to yellow solid/powder
Solubility Soluble in DMSO[5]Soluble in DMSO[5]
Storage Store at 2-8°C, protected from light[4][6]Store at 2-8°C, protected from light[4][6]

Note: The CAS number 207727-86-4 is most frequently associated with the hydrochloride salt form, which is common for improving handling and solubility of amino acids.

The low aqueous solubility of L-tyrosine at neutral pH is a well-known challenge in cell culture media formulation.[7][8] While specific data for NB-Tyr in physiological buffers is not widely published, its solubility is expected to be limited. The hydrochloride salt may offer improved solubility in aqueous solutions. For most in vitro applications, stock solutions are prepared in an organic solvent like DMSO and then diluted into the aqueous experimental medium.[5]

Section 2: The Mechanism of Photocleavage—Releasing Tyrosine with a Flash of Light

The utility of O-(2-Nitrobenzyl)-L-tyrosine hinges on the predictable and efficient cleavage of the 2-nitrobenzyl group upon UV light irradiation.[1] This process, often referred to as uncaging, restores the natural L-tyrosine residue.

The Photochemical Reaction

The photocleavage of 2-nitrobenzyl ethers follows a well-established intramolecular redox mechanism.[9][10] Upon absorption of a photon, typically in the near-UV range (around 365 nm), the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[9][11] This transient species then rapidly rearranges, resulting in the cleavage of the benzylic ether bond. This process releases the free L-tyrosine, a proton, and a 2-nitrosobenzaldehyde byproduct.[11][12][13]

G cluster_0 Photocleavage of O-(2-Nitrobenzyl)-L-tyrosine NB_Tyr O-(2-Nitrobenzyl)-L-tyrosine (Caged) AciNitro aci-Nitro Intermediate (Transient) NB_Tyr->AciNitro Light Absorption Photon UV Photon (hv) (~365 nm) Photon->NB_Tyr Rearrangement Rapid Rearrangement AciNitro->Rearrangement L_Tyr L-Tyrosine (Active) Rearrangement->L_Tyr Byproduct 2-Nitrosobenzaldehyde (Byproduct) Rearrangement->Byproduct Products Uncaged Products

Caption: Photocleavage workflow of O-(2-Nitrobenzyl)-L-tyrosine upon UV irradiation.

Key Photolysis Parameters

The efficiency of the uncaging process is governed by several key parameters that must be considered when designing experiments.

ParameterTypical Value/RangeSignificance & Causality
Optimal Wavelength ~365 nmThis wavelength provides a good balance between efficient absorption by the nitrobenzyl chromophore and reduced phototoxicity to biological samples compared to shorter UV wavelengths.[9][14]
Quantum Yield (Φ) 0.001 - 0.25 (estimated)Represents the efficiency of converting an absorbed photon into a cleavage event. While the specific value for NB-Tyr is not readily available, related o-nitrobenzyl compounds have quantum yields in the 0.1-1% range, with some estimates up to 13-25%.[4][5][11] This parameter is crucial for calculating required light exposure.
Reaction Kinetics Microseconds to millisecondsThe photolysis event itself is extremely rapid. The half-life of the intermediate during photolysis has been reported to be approximately 7 microseconds.[1] The overall rate of appearance of the biological effect will depend on the light intensity and subsequent biological processes.
Byproducts 2-NitrosobenzaldehydeIt is critical to consider the potential biological activity or toxicity of byproducts.[12] Appropriate controls, such as irradiating cells in the absence of the caged compound, are essential to validate that the observed effect is due to the released tyrosine.

Section 3: Practical Application—Incorporation into Peptides and Proteins

A primary application of O-(2-Nitrobenzyl)-L-tyrosine is its incorporation into peptides to create photoactivatable probes. This is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][15]

Workflow for Solid-Phase Peptide Synthesis

The N-terminally protected building block, N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine , is commercially available and can be seamlessly integrated into an automated or manual SPPS workflow.

G cluster_1 Fmoc-SPPS Cycle for NB-Tyr Incorporation Resin Resin-Bound Peptide (Free N-terminus) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-NB-Tyr, Activator, Base in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Capped_Peptide Resin-Bound Peptide (NB-Tyr added, Fmoc-protected) Wash2->Capped_Peptide Repeat Repeat Cycle or Proceed to Cleavage Capped_Peptide->Repeat

Caption: A typical cycle for incorporating N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine in SPPS.

Detailed Experimental Protocol: Coupling of N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine

This protocol outlines a standard manual coupling procedure. Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence and resin.

  • Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine, swelled in N,N-Dimethylformamide (DMF). Perform Fmoc deprotection using 20% piperidine in DMF (e.g., 2 x 7 minutes). Wash the resin thoroughly with DMF (e.g., 5-7 times).[9]

  • Activation of Fmoc-NB-Tyr: In a separate vessel, dissolve 3 equivalents (relative to resin loading) of N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine and 3 equivalents of an activator like HOBt (1-Hydroxybenzotriazole) in DMF.[14]

  • Coupling Reaction: Add 3 equivalents of a carbodiimide coupling agent such as DIC (N,N'-Diisopropylcarbodiimide) to the activated amino acid solution and immediately add it to the washed resin.[14] Alternatively, use a pre-activated uronium salt like HCTU with a base like DIPEA (N,N-Diisopropylethylamine).

  • Reaction Monitoring: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. Monitor the completion of the reaction using a qualitative method like the Kaiser ninhydrin test. A negative test (beads remain colorless) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

Causality Behind Choices: The use of 3 equivalents of amino acid and coupling reagents ensures the reaction is driven to completion, which is especially important for coupling bulky residues like NB-Tyr. HOBt and DIC are a classic and effective activation method, though modern uronium-based reagents like HCTU can offer faster and more efficient couplings.[16]

Section 4: In Vitro and In Vivo Applications—From Ion Channels to Drug Discovery

The ability to introduce a functionally silent tyrosine that can be activated on demand has profound implications for studying dynamic biological systems.

Case Study: Probing GPCR Function

A powerful application of NB-Tyr is in the study of G-protein coupled receptors (GPCRs). By replacing a critical tyrosine residue in a receptor or its ligand with NB-Tyr, the protein's function can be switched off. Subsequent irradiation restores the native tyrosine, activating signaling cascades with high temporal resolution. For example, caged neuropeptide Y (NPY) was synthesized using N-Fmoc-O-(2-nitrobenzyl)-tyrosine. The binding affinity of this caged NPY to its Y1 receptor was significantly reduced. Upon UV irradiation, the binding affinity was restored to that of the native NPY, demonstrating light-mediated control over ligand-receptor interaction.[1] This approach is invaluable for dissecting the kinetics of GPCR activation and downstream signaling.[17]

General Protocol for Uncaging in Cell Culture

This protocol provides a framework for a typical uncaging experiment. Specific parameters must be empirically determined.

  • Preparation: Culture cells (e.g., HEK293 cells expressing a target receptor) on glass-bottom dishes suitable for microscopy.

  • Loading: Incubate the cells with the caged peptide or compound at a predetermined concentration (e.g., 1-100 µM) in a suitable buffer (e.g., PBS or cell culture medium) for a sufficient duration to allow for equilibration.

  • Baseline Measurement: Place the dish on a microscope stage equipped for live-cell imaging. Measure the baseline biological response (e.g., intracellular calcium levels using a fluorescent indicator like Fura-2 or GCaMP) before irradiation.

  • Photolysis (Uncaging): Irradiate a defined region of interest (e.g., a single cell or a subcellular area) with a focused light source.

    • Light Source: A mercury arc lamp with a 365 nm filter or a 360-400 nm LED is commonly used. A UV laser can provide higher spatial precision.[11][13]

    • Irradiation Time: This is a critical parameter to optimize. Start with short pulses (100-500 ms) and increase as needed. The goal is to use the minimum light dose required to elicit a biological response, thereby minimizing phototoxicity.

  • Response Measurement: Immediately following the light pulse, acquire data on the biological response. Compare the post-irradiation response to the pre-irradiation baseline.

  • Controls:

    • No-Compound Control: Irradiate cells that have not been incubated with the caged compound to control for light-induced artifacts.

    • No-Light Control: Monitor cells incubated with the caged compound but not irradiated to ensure the compound is stable and inactive in the dark.

    • Byproduct Control: If possible, test the effect of the 2-nitrosobenzaldehyde byproduct on the system.

Section 5: Safety, Handling, and Best Practices

As with any chemical reagent, proper handling and safety precautions are essential.

  • Hazard Information: The hydrochloride salt of O-(2-Nitrobenzyl)-L-tyrosine is classified as a self-reactive substance (Type C) and carries the GHS02 flame pictogram.[4][5] It should be handled with care, avoiding heat, sparks, and open flames.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the solid compound or its solutions.

  • Storage: Store the compound in a tightly sealed container at the recommended temperature (2-8°C or 4°C), protected from light to prevent premature uncaging.[6]

  • Stability: The o-nitrobenzyl ether linkage is generally stable to the acidic and basic conditions used in Fmoc-SPPS.[2] However, prolonged exposure to strong light should be avoided during all experimental steps prior to the intended photolysis. Peptides containing the caged residue should be stored lyophilized at -20°C or below and protected from light.[18]

Conclusion: A Versatile Tool for Modern Biological Inquiry

O-(2-Nitrobenzyl)-L-tyrosine represents a powerful and versatile tool for imposing spatiotemporal control over biological processes. Its compatibility with standard peptide synthesis techniques and the well-characterized nature of its photocleavage make it accessible for a wide range of applications, from fundamental studies of protein function to the development of light-activated therapeutics. By understanding the principles outlined in this guide—its physicochemical properties, the mechanism of light-induced activation, and the practical considerations for its use—researchers can confidently employ this caged amino acid to illuminate the complex and dynamic nature of biological systems with unprecedented precision.

References

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). Chemical Reviews. Available at: [Link]

  • Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. (n.d.). NIH National Library of Medicine. Available at: [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (n.d.). Penn Engineering. Available at: [Link]

  • O-(2-Nitrobenzyl)-L-tyrosine. (n.d.). PubChem. Available at: [Link]

  • Caged ligands to study the role of intracellular GPCRs. (2016). PubMed. Available at: [Link]

  • Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group: application to the synthesis of caged neuropeptide Y. (1996). PubMed. Available at: [Link]

  • The design and synthesis of a photo-controlled, peptide-based potential drug carrier. (2018). ResearchGate. Available at: [Link]

  • GPCR-Based Drug Discovery - Part 1. (n.d.). Cambridge Innovation Institute. Available at: [Link]

  • An o-nitrobenzyl scaffold for peptide ligation: synthesis and applications. (n.d.). PubMed. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Available at: [Link]

  • Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. (2025). PMC. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Available at: [Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. (n.d.). ACS Publications. Available at: [Link]

  • Peptides as drugs: from screening to application. (n.d.). PubMed. Available at: [Link]

  • Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. (2025). ResearchGate. Available at: [Link]

  • Ligand-based methods as potential solutions to GPCR drug discovery limitations. (2021). Pharmacelera. Available at: [Link]

  • Integrated In Silico Fragment-Based Drug Design: Case Study with Allosteric Modulators on Metabotropic Glutamate Receptor 5. (n.d.). PMC. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). ResearchGate. Available at: [Link]

  • Structure-Based Drug Design for Structurally Unresolved GPCRs. (2024). YouTube. Available at: [Link]

  • Insights into the biosynthesis and stability of the lasso peptide capistruin. (n.d.). PubMed. Available at: [Link]

  • Stability of concentrated feed medium with various tyrosine additions... (n.d.). ResearchGate. Available at: [Link]

  • The design and synthesis of a photo-controlled, peptide-based potential drug carrier. (2018). Royal Society of Chemistry. Available at: [Link]

  • PHOTOACTIVATED COMPOUNDS FOR PEPTIDE SYNTHESIS AND BIOCONJUGATION. (2013). Sumit Biosciences. Available at: [Link]

  • Tyrosinase Cross-Linked PEG Hydrogels with DAT and DATT as Artificial Substrates: Design, Structure, and Functions. (2026). ACS Publications. Available at: [Link]

  • Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. (2020). Frontiers. Available at: [Link]

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Molecular weight and formula of O-(2-Nitrobenzyl)-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to O-(2-Nitrobenzyl)-L-tyrosine: A Photocleavable Amino Acid for Advanced Research Applications

Abstract

O-(2-Nitrobenzyl)-L-tyrosine is a synthetically modified amino acid that serves as a cornerstone in the field of photochemistry and chemical biology. By incorporating a photolabile 2-nitrobenzyl group onto the hydroxyl moiety of L-tyrosine, the amino acid becomes "caged," rendering it biologically inert. Upon precise irradiation with UV light, this protective group is cleaved, releasing native L-tyrosine with high spatiotemporal resolution. This unique property enables researchers to initiate biological processes on demand, making it an invaluable tool for studying protein function, developing light-activated therapeutics, and advancing structural biology. This guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and key applications for researchers, scientists, and drug development professionals.

Core Molecular Profile

O-(2-Nitrobenzyl)-L-tyrosine, often abbreviated as NBY or oNBTyr, is characterized by its specific molecular structure that enables its function as a photocaged compound. Its properties are distinct from its parent amino acid, L-tyrosine.

Molecular Formula and Weight

The fundamental chemical identity of a molecule is defined by its formula and mass. For O-(2-Nitrobenzyl)-L-tyrosine, it is crucial to distinguish between the free amino acid form and its commonly supplied hydrochloride salt, as this affects its molecular weight and solubility.

PropertyO-(2-Nitrobenzyl)-L-tyrosineO-(2-Nitrobenzyl)-L-tyrosine HCl
Molecular Formula C₁₆H₁₆N₂O₅[1]C₁₆H₁₇ClN₂O₅[2][3]
Molecular Weight 316.31 g/mol [1]352.77 g/mol [2][3]
CAS Number 184591-51-3[1]207727-86-4[2][3]
Chemical Structure and Nomenclature

The precise arrangement of atoms dictates the molecule's reactivity and function. The 2-nitrobenzyl group is attached via an ether linkage to the phenolic hydroxyl group of L-tyrosine.

  • IUPAC Name: (2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid[1].

  • SMILES: C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN)[O-][1].

  • InChI Key: NLFOHNAFILVHGM-AWEZNQCLSA-N[1].

Physicochemical Properties
  • Appearance: Typically a solid.

  • Solubility: The hydrochloride salt form is soluble in Dimethyl Sulfoxide (DMSO)[3]. Aqueous solubility is limited, requiring careful buffer selection for biological experiments.

The Principle of Photocaging: Mechanism of Action

The utility of O-(2-Nitrobenzyl)-L-tyrosine stems from the 2-nitrobenzyl group, one of the most widely used photolabile protecting groups (PPGs), or "photocages".[4] This group acts as a temporary molecular mask that can be removed with light.

The photocleavage mechanism is an intramolecular redox reaction initiated by the absorption of a photon. Upon irradiation with UV light, typically in the 340-365 nm range, the molecule undergoes a series of transformations that break the benzylic C-O bond.[5][6]

Mechanism of Photocleavage:

  • Excitation: The 2-nitrobenzyl group absorbs a photon, promoting an electron from a non-bonding orbital on an oxygen of the nitro group to an antibonding π* orbital (n→π* transition).

  • Hydrogen Abstraction: The excited-state nitro group rapidly abstracts a hydrogen atom from the adjacent benzylic carbon, forming a transient aci-nitro intermediate.

  • Rearrangement and Cleavage: This intermediate undergoes rearrangement, leading to the cleavage of the ether bond.

  • Product Release: The reaction releases the unmasked L-tyrosine and generates 2-nitrosobenzaldehyde as a byproduct.

This process is highly efficient and typically proceeds without generating reactive oxygen species, a critical feature for applications in living systems.

G cluster_main Photocleavage Mechanism of O-(2-Nitrobenzyl)-L-tyrosine Start Caged Tyrosine (O-(2-Nitrobenzyl)-L-tyrosine) Excited Excited State (n→π* transition) Start->Excited UV Photon (hν) ~365 nm Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular H-Abstraction Cleavage Bond Cleavage & Rearrangement Intermediate->Cleavage Cyclization & Rearrangement Products Products: - L-Tyrosine (Active) - 2-Nitrosobenzaldehyde Cleavage->Products Release G cluster_synthesis General Synthesis Workflow Tyr L-Tyrosine ProtectedTyr Protected Tyrosine (e.g., Boc-Tyr-OMe) Tyr->ProtectedTyr Step 1 Alkylation O-Alkylation Reaction ProtectedTyr->Alkylation CagedProtected Protected Caged Tyrosine Alkylation->CagedProtected Deprotection Deprotection CagedProtected->Deprotection Step 2 FinalProduct O-(2-Nitrobenzyl)-L-tyrosine Deprotection->FinalProduct Step 3 Reagent1 Protecting Groups (Boc₂O, MeOH/SOCl₂) Reagent1->ProtectedTyr Reagent2 2-Nitrobenzyl Bromide + Base (K₂CO₃) Reagent2->Alkylation Reagent3 Acid/Base (TFA, LiOH) Reagent3->Deprotection

Caption: A representative workflow for the synthesis of O-(2-Nitrobenzyl)-L-tyrosine.

Purification and Characterization
  • Purification: The final product is typically purified using techniques like column chromatography or recrystallization to remove starting materials, byproducts, and reagents.

  • Characterization: The identity and purity of the compound are confirmed using standard analytical methods:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure, including the presence of the nitrobenzyl group and the tyrosine backbone.

    • Mass Spectrometry (MS): To verify the correct molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Key Applications in Research and Development

The ability to control the availability of L-tyrosine with light has led to numerous applications across various scientific disciplines.

  • Synthesis of Caged Peptides and Proteins: O-(2-Nitrobenzyl)-L-tyrosine can be used as a building block in solid-phase peptide synthesis to create peptides where a key tyrosine residue is masked. [3]The function of the peptide (e.g., binding to a receptor, enzymatic activity) can then be activated at a desired time and location by light.

  • Light-Activated Drug Delivery: The 2-nitrobenzyl moiety serves as a model photocleavable linker in the design of prodrugs. [4][7]A therapeutic agent can be attached to this linker, remaining inactive until light is applied to the target tissue, thereby minimizing off-target effects.

  • Spatiotemporal Control of Biological Processes: By incorporating caged tyrosine into proteins within living cells, scientists can control protein activity with high precision. [8]This is particularly useful for studying rapid cellular events like signal transduction or neurotransmission.

  • Time-Resolved X-ray Crystallography: In a sophisticated application, this caged amino acid can be incorporated into a protein, which is then crystallized. [9]By flashing the crystal with a laser and collecting X-ray diffraction data at different time points, researchers can capture molecular "snapshots" of the protein in action as it undergoes conformational changes, providing unprecedented insight into enzyme mechanisms and protein dynamics. [9]

Experimental Protocols

Protocol for Photocleavage (Uncaging) and HPLC Analysis

This protocol provides a self-validating method to confirm the successful cleavage of O-(2-Nitrobenzyl)-L-tyrosine and monitor its kinetics.

A. Materials

  • O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solution)

  • UV Lamp with peak output at ~365 nm (e.g., a handheld UV lamp or a collimated LED source)

  • Quartz cuvette or microplate

  • HPLC system with a C18 reverse-phase column and a UV detector

B. Procedure

  • Sample Preparation: Prepare a 10 mM stock solution of O-(2-Nitrobenzyl)-L-tyrosine HCl in DMSO. Dilute the stock solution to a final concentration of 100 µM in PBS. Note: Ensure the final DMSO concentration is low (<1%) to avoid affecting the experiment.

  • Initial Analysis (t=0): Inject an aliquot of the non-irradiated sample into the HPLC system to obtain a baseline chromatogram. The caged compound should show a distinct peak at a specific retention time.

  • Irradiation: Place the remaining sample in the quartz cuvette and expose it to the 365 nm UV light source. Position the lamp at a fixed distance to ensure consistent power delivery.

  • Time-Course Analysis: At defined intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the irradiated sample and immediately inject it into the HPLC.

  • Data Analysis: Monitor the chromatograms. As the irradiation proceeds, the peak corresponding to O-(2-Nitrobenzyl)-L-tyrosine will decrease in area, while a new, more polar peak corresponding to L-tyrosine will appear and increase. Quantify the peak areas to calculate the percentage of cleavage over time.

Monitoring Photocleavage via UV-Vis Spectroscopy

This is a simpler method to observe the chemical change, though it is less specific than HPLC.

A. Materials

  • Same as Protocol 5.1, but an HPLC is not required.

  • UV-Vis Spectrophotometer

B. Procedure

  • Sample Preparation: Prepare a 100 µM solution of O-(2-Nitrobenzyl)-L-tyrosine in PBS within a quartz cuvette.

  • Initial Spectrum: Record the full UV-Vis absorption spectrum (e.g., from 250 nm to 450 nm) of the sample before irradiation. Note the characteristic absorbance of the 2-nitrobenzyl chromophore.

  • Irradiation and Measurement: Irradiate the sample in the cuvette for a set period (e.g., 2 minutes) with the 365 nm UV lamp.

  • Record Subsequent Spectra: After irradiation, immediately place the cuvette back into the spectrophotometer and record the spectrum again.

  • Analysis: Repeat steps 3 and 4 to create a time-course. Observe the changes in the absorption spectrum. The peak associated with the 2-nitrobenzyl group will decrease, while the spectrum will shift to reflect the formation of L-tyrosine and 2-nitrosobenzaldehyde.

Safety and Handling

O-(2-Nitrobenzyl)-L-tyrosine should be handled with standard laboratory precautions.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Use a chemical fume hood when handling the solid compound or concentrated solutions.

  • Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

  • UV light sources can be hazardous to the eyes and skin; always use appropriate shielding and UV-blocking safety glasses.

Conclusion and Future Outlook

O-(2-Nitrobenzyl)-L-tyrosine is a powerful and versatile chemical tool that provides an "on switch" for biological and chemical processes, controlled by an external light trigger. Its well-understood cleavage mechanism and synthetic accessibility have established it as a foundational reagent in chemical biology.

Future advancements in this area focus on developing new photocages with improved properties, such as:

  • Red-Shifted Absorption: Designing cages that are cleaved by visible or near-infrared light (two-photon excitation) would allow for deeper tissue penetration and reduce potential phototoxicity, expanding applications in vivo. [10]* Faster Release Kinetics: While the 2-nitrobenzyl group is effective, other PPGs are being explored for applications requiring even faster release rates, on the microsecond to nanosecond timescale.

  • Orthogonal Chemistry: Developing multiple caged compounds that can be cleaved by different, non-overlapping wavelengths of light would allow for the independent control of several processes within the same system.

As research continues, the principles demonstrated by O-(2-Nitrobenzyl)-L-tyrosine will undoubtedly pave the way for even more sophisticated tools for dissecting and controlling the complex machinery of life.

References

  • Title: Tyrosinase Cross-Linked PEG Hydrogels with DAT and DATT as Artificial Substrates: Design, Structure, and Functions | Biomacromolecules - ACS Publications. Source: ACS Publications. URL: [Link]

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  • Title: Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography - MDPI. Source: MDPI. URL: [Link]

  • Title: 3-Nitro-L-tyrosine | C9H10N2O5 | CID 65124 - PubChem. Source: PubChem. URL: [Link]

  • Title: Using o-nitrobenzyls as photocleavable linker to prepare... - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC - NIH. Source: NIH National Library of Medicine. URL: [Link]

  • Title: o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation | Request PDF - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Source: PubMed. URL: [Link]

  • Title: Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl - Journal of High School Science. Source: Journal of High School Science. URL: [Link]

  • Title: US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents. Source: Google Patents.
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An In-depth Technical Guide to the Synthesis and Characterization of O-(2-Nitrobenzyl)-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Power of Light in Biological Control

In the intricate world of cellular biology and pharmacology, the ability to control molecular events with precision is paramount. Traditional methods often lack the temporal and spatial resolution required to dissect complex biological pathways or to target drug action to specific sites. O-(2-Nitrobenzyl)-L-tyrosine emerges as a key player in this context, representing a class of molecules known as "caged compounds." By masking the functionality of L-tyrosine with a photolabile 2-nitrobenzyl group, we create a molecular switch that can be triggered by light.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the synthesis and rigorous characterization of this powerful tool, enabling the precise optical control of biological systems.[1][2]

Section 1: The Strategic Imperative for Photocaging Tyrosine

L-tyrosine is a critical amino acid, serving not only as a building block for proteins but also as a precursor to vital neurotransmitters and hormones. Its phenolic hydroxyl group is a frequent site for post-translational modifications, such as phosphorylation, which are fundamental to cellular signaling. The ability to introduce a "caged" version of tyrosine into a peptide or protein and then "release" it at a specific time and location with a pulse of light offers unprecedented control over these processes.

The 2-nitrobenzyl group is the photolabile protecting group (PPG) of choice for this application due to its well-understood and efficient cleavage mechanism upon UV light exposure.[3][4] This photocleavage is a clean, reagent-free process, making it ideal for use in sensitive biological environments.[5] The synthesis of O-(2-Nitrobenzyl)-L-tyrosine is therefore a foundational technique for researchers aiming to leverage optochemical control in their experiments.

Section 2: Synthesis Pathway and Experimental Protocol

The Synthetic Rationale: A Tale of Selectivity

The synthesis of O-(2-Nitrobenzyl)-L-tyrosine is fundamentally a Williamson ether synthesis. However, the trifunctional nature of L-tyrosine (containing an amine, a carboxylic acid, and a phenolic hydroxyl group) presents a significant regioselectivity challenge. Both the amine and the hydroxyl group are nucleophilic and could potentially react with the alkylating agent, 2-nitrobenzyl bromide. To ensure the reaction occurs exclusively at the phenolic oxygen, a protection-alkylation-deprotection strategy is the most robust and reliable approach. While direct alkylation under specific pH conditions is conceivable, it often leads to mixtures of N- and O-alkylated products and is therefore not recommended for achieving high purity.

Our strategy involves first protecting the highly nucleophilic amino group, which allows a base to selectively deprotonate the more acidic phenolic hydroxyl group, activating it for the subsequent SN2 reaction with 2-nitrobenzyl bromide.

Synthesis_Scheme cluster_0 Step 1: Amine Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection Tyrosine L-Tyrosine N_Boc_Tyr N-Boc-L-Tyrosine Tyrosine->N_Boc_Tyr (Boc)₂O, Base Alkylated_Intermediate N-Boc-O-(2-Nitrobenzyl)-L-Tyrosine N_Boc_Tyr->Alkylated_Intermediate 2-Nitrobenzyl Bromide, Cs₂CO₃, DMF Final_Product O-(2-Nitrobenzyl)-L-Tyrosine Alkylated_Intermediate->Final_Product TFA, DCM

Figure 1: Three-step synthesis workflow for O-(2-Nitrobenzyl)-L-Tyrosine.
Detailed, Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks (e.g., TLC) to ensure the reaction has proceeded as expected before moving to the next step.

Materials and Reagents:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂)

  • Sodium Hydroxide (NaOH)

  • Dioxane

  • 2-Nitrobenzyl bromide

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-tyrosine (N-Boc-L-Tyrosine)

  • Dissolution: Dissolve L-Tyrosine (1 equivalent) in a 1 M NaOH solution (2.5 equivalents) with stirring. The solution should become clear. Cool the mixture to 0 °C in an ice bath.

  • Boc Protection: In a separate flask, dissolve (Boc)₂O (1.1 equivalents) in dioxane. Add this solution dropwise to the stirring tyrosine solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight. The reaction progress can be monitored by TLC (ninhydrin stain will be negative for the product).

  • Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. A white precipitate of N-Boc-L-Tyrosine will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of N-Boc-O-(2-Nitrobenzyl)-L-Tyrosine

  • Setup: To a solution of N-Boc-L-Tyrosine (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., Argon), add Cesium Carbonate (1.5 equivalents). Expertise Insight: Cesium carbonate is highly effective as it is a mild base and the large cesium cation can promote the SN2 reaction (the "cesium effect").

  • Alkylation: Add 2-nitrobenzyl bromide (1.2 equivalents) to the suspension and stir the reaction at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:EtOAc). The starting material should be consumed, and a new, higher Rf spot corresponding to the product should appear (visualize under UV light).

  • Work-up: Quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Step 3: Synthesis of O-(2-Nitrobenzyl)-L-tyrosine (Final Product)

  • Deprotection: Dissolve the purified N-Boc-O-(2-Nitrobenzyl)-L-Tyrosine (1 equivalent) in a 1:1 mixture of DCM and TFA.

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the removal of the Boc group by TLC until the starting material is fully consumed.

  • Isolation: Concentrate the solution under reduced pressure to remove the DCM and excess TFA. The crude product is often obtained as a TFA salt.

  • Purification: Dissolve the residue in a minimal amount of water and adjust the pH to ~6-7 with a mild base (e.g., dilute ammonium hydroxide). The zwitterionic final product will precipitate out of the solution.

  • Final Wash: Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold diethyl ether to aid in drying. Dry the final product, a white to pale yellow solid, under high vacuum.

Section 3: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized O-(2-Nitrobenzyl)-L-tyrosine. The following workflow provides a multi-faceted analytical approach.

Characterization_Workflow Synthesized_Compound Purified Solid Compound TLC_HPLC Chromatographic Purity (TLC / HPLC) Synthesized_Compound->TLC_HPLC MS Mass Spectrometry (MS) Confirm Mass TLC_HPLC->MS NMR NMR Spectroscopy Confirm Structure MS->NMR IR IR Spectroscopy Confirm Functional Groups NMR->IR Final_Confirmation Confirmed Structure & Purity IR->Final_Confirmation

Figure 2: Recommended workflow for the analytical characterization of the final product.
Physicochemical and Spectroscopic Data

The following table summarizes the expected properties and key analytical data for O-(2-Nitrobenzyl)-L-tyrosine.

PropertyExpected Value
Molecular Formula C₁₆H₁₆N₂O₅[6]
Molecular Weight 316.31 g/mol [6]
Appearance White to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.10 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.70 (t, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.20 (d, 2H, Tyr Ar-H), 6.95 (d, 2H, Tyr Ar-H), 5.35 (s, 2H, O-CH₂-Ar), 4.10 (m, 1H, α-CH), 3.10-2.90 (m, 2H, β-CH₂), NH₂ and COOH protons may be broad or exchange. (Note: Predicted values based on similar structures).
Mass Spec. (ESI+) m/z for [M+H]⁺: 317.11 (Calculated: 317.1086). Key fragments would correspond to the loss of H₂O, COOH, and the neutral loss of the 2-nitrobenzyl group.[7]
IR Spectroscopy (KBr)ν (cm⁻¹): ~3400-3000 (O-H, N-H stretch), ~3000-2800 (C-H stretch), ~1650-1580 (C=O stretch), ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~1600, 1500 (aromatic C=C stretch).
Purity (HPLC) >95% (as determined by peak area integration at an appropriate wavelength, e.g., 275 nm).
Interpreting the Data: A Deeper Look
  • NMR Spectroscopy: The ¹H NMR spectrum is the most powerful tool for structural confirmation. The key diagnostic signals are the singlet at ~5.35 ppm for the two benzylic protons (O-CH₂-Ar) and the distinct sets of aromatic protons for both the tyrosine and 2-nitrobenzyl rings. The integration of these signals should match the proton count.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an exact mass that can unequivocally confirm the elemental composition. The fragmentation pattern in MS/MS analysis can further validate the structure; a characteristic fragment at m/z 136 is often observed, corresponding to the 4-hydroxybenzyl moiety after cleavage of the amino acid backbone.[7][8]

  • IR Spectroscopy: The presence of strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ is a definitive indicator of the nitro group (NO₂), confirming the successful incorporation of the 2-nitrobenzyl moiety.

Section 4: Application - The Photochemical Deprotection (Decaging)

The utility of O-(2-Nitrobenzyl)-L-tyrosine lies in its light-triggered cleavage. This process follows a well-established Norrish Type II reaction mechanism.[3] Irradiation with UV light (typically 350-365 nm) excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This initiates a rearrangement that cleaves the benzylic C-O bond, liberating free L-tyrosine and producing 2-nitrosobenzaldehyde as a byproduct.

Photocleavage_Mechanism Caged_Tyr O-(2-Nitrobenzyl)-L-Tyrosine Excited_State Excited State (aci-nitro intermediate) Caged_Tyr->Excited_State hν (365 nm) Products L-Tyrosine + 2-Nitrosobenzaldehyde Excited_State->Products Rearrangement

Figure 3: Simplified schematic of the photocleavage ("decaging") reaction.

This "decaging" step can be monitored by HPLC, observing the disappearance of the starting material peak and the appearance of a new peak corresponding to L-tyrosine. This provides a functional validation of the synthesized compound.

Conclusion

This guide has detailed a robust and verifiable methodology for the synthesis and characterization of O-(2-Nitrobenzyl)-L-tyrosine. By following the outlined protocols and understanding the chemical principles behind each step, researchers can confidently produce high-purity material. The successful synthesis of this caged amino acid is the first critical step in designing sophisticated experiments that use light to probe, control, and manipulate biological systems with unparalleled precision.

References

  • Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography. MDPI.[Link]

  • US7217835B2 - Production method of O-substituted tyrosine compound.
  • O-(2-Nitrobenzyl)-L-tyrosine | C16H16N2O5. PubChem.[Link]

  • Photolabile protecting group. Wikipedia.[Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. National Institutes of Health (NIH).[Link]

  • 2.4 Photocleavable Protecting Groups.ScienceDirect. (Note: While a direct link isn't available from the search, this topic is widely covered in organic chemistry textbooks and reviews on peptide synthesis.)
  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. National Institutes of Health (NIH).[Link]

  • L-Tyrosine; LC-ESI-QTOF; MS2. MassBank.[Link]

  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate.[Link]

  • Fragmentation of tyrosine by low-energy electron impact. SpringerLink.[Link]

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A Comprehensive Technical Guide to the Solubility of O-(2-Nitrobenzyl)-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

O-(2-Nitrobenzyl)-L-tyrosine is a photocaged amino acid of significant interest in chemical biology and drug delivery, enabling spatiotemporal control over biological processes. A thorough understanding of its solubility characteristics is paramount for its effective application in research and development. This in-depth technical guide provides a comprehensive overview of the solubility of O-(2-Nitrobenzyl)-L-tyrosine, including its physicochemical properties, predicted solubility behavior in various solvents, and detailed protocols for both kinetic and thermodynamic solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to confidently work with this important compound.

Introduction: The Importance of Solubility in the Application of Photocaged Compounds

Photocaged compounds, such as O-(2-Nitrobenzyl)-L-tyrosine, are powerful tools for investigating dynamic biological systems. The 2-nitrobenzyl protecting group allows for the controlled release of the active molecule, in this case, L-tyrosine, upon irradiation with light. The efficacy of such compounds is intrinsically linked to their solubility in relevant biological media and various solvent systems used during experimental workflows. Poor solubility can lead to challenges in stock solution preparation, inaccurate dosing, and precipitation in assays, ultimately compromising experimental outcomes. Therefore, a detailed understanding of the solubility profile of O-(2-Nitrobenzyl)-L-tyrosine is a critical first step in its application.

This guide will delve into the key factors influencing the solubility of O-(2-Nitrobenzyl)-L-tyrosine and provide practical, field-proven protocols for its accurate measurement.

Physicochemical Properties of O-(2-Nitrobenzyl)-L-tyrosine

A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. The key properties of O-(2-Nitrobenzyl)-L-tyrosine are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₆N₂O₅PubChem[1]
Molecular Weight 316.31 g/mol PubChem[1]
Appearance Expected to be a solid powder.General knowledge
Melting Point 205 °C (decomposes) (for the hydrochloride salt)Sigma-Aldrich
XLogP3 (Computed) -0.1PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 6PubChem[1]

The computed XLogP3 value of -0.1 suggests that O-(2-Nitrobenzyl)-L-tyrosine is relatively hydrophilic, which would theoretically favor solubility in polar solvents. However, the presence of the aromatic nitrobenzyl group introduces a significant nonpolar character. The zwitterionic nature of the amino acid moiety at physiological pH will also play a crucial role in its solubility.

Predicted Solubility Profile

Based on this, the following solubility profile for O-(2-Nitrobenzyl)-L-tyrosine can be anticipated:

  • Aqueous Buffers (e.g., PBS): Limited solubility at neutral pH is expected. The solubility is likely to be pH-dependent, increasing in acidic and basic conditions due to the protonation of the amine group and deprotonation of the carboxylic acid group, respectively.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated, likely better than in neutral water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected. DMSO is a common solvent for preparing stock solutions of similar compounds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the polar amino acid backbone.

The following diagram illustrates the logical relationship between the compound's structure and its expected solubility.

G cluster_compound O-(2-Nitrobenzyl)-L-tyrosine cluster_properties Physicochemical Properties cluster_solvents Solvent Types cluster_solubility Predicted Solubility Compound Structure (Zwitterionic Amino Acid + Nitrobenzyl Group) Polarity Polar Groups: -COOH, -NH2 Nonpolar Group: Nitrobenzyl Compound->Polarity influences pKa Acidic & Basic Centers Compound->pKa determines High_Sol High Polarity->High_Sol leads to Moderate_Sol Moderate Polarity->Moderate_Sol leads to Low_Sol Low / pH-dependent Polarity->Low_Sol leads to Poor_Sol Poor Polarity->Poor_Sol leads to pKa->Low_Sol influences Polar_Protic Polar Protic (e.g., Water, Methanol) Polar_Protic->Moderate_Sol Polar_Protic->Low_Sol Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) Polar_Aprotic->High_Sol Nonpolar Nonpolar (e.g., Hexane) Nonpolar->Poor_Sol

Caption: Predicted solubility of O-(2-Nitrobenzyl)-L-tyrosine based on its structure.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, it is crucial to employ standardized experimental protocols. Both kinetic and thermodynamic solubility assays are valuable, providing different but complementary information.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (typically in DMSO) to an aqueous buffer. This method is high-throughput and useful for early-stage drug discovery.

Principle: A DMSO stock solution of the test compound is added to an aqueous buffer, and any resulting precipitate is measured, often by turbidimetry (light scattering).

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of O-(2-Nitrobenzyl)-L-tyrosine in 100% DMSO. Ensure complete dissolution.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), with gentle shaking. Crucially, protect the plate from light to prevent photocleavage of the nitrobenzyl group. This can be achieved by wrapping the plate in aluminum foil or using an amber-colored plate.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

G Start 10 mM Stock in DMSO Serial_Dilution Serial Dilution in DMSO Plate Start->Serial_Dilution Transfer Transfer to Aqueous Buffer Plate Serial_Dilution->Transfer Incubation Incubate (2h, RT, in dark) Transfer->Incubation Measurement Measure Turbidity (Nephelometry) Incubation->Measurement End Determine Kinetic Solubility Measurement->End

Caption: Workflow for the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent and is the gold standard for solubility measurement. The shake-flask method is a common and reliable approach.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest until the concentration of the dissolved compound reaches a constant value.

Protocol:

  • Sample Preparation: Add an excess amount of solid O-(2-Nitrobenzyl)-L-tyrosine to a series of vials, each containing a different solvent of interest (e.g., water, PBS at various pH values, methanol, ethanol, DMSO). Ensure there is undissolved solid present.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium. Protect the vials from light throughout the equilibration period.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of a pre-established calibration curve.

  • Analysis: Analyze the concentration of the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

G Start Excess Solid in Solvent Equilibration Shake/Incubate (24-48h, in dark) Start->Equilibration Separation Centrifuge/Filter Equilibration->Separation Quantification Dilute Supernatant Separation->Quantification Analysis HPLC or LC-MS Analysis Quantification->Analysis End Determine Thermodynamic Solubility Analysis->End

Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents and conditions.

Table of Expected Solubility Data:

SolventSolubility TypeExpected Solubility RangeNotes
Water (pH 7.0)ThermodynamicLow (< 1 mg/mL)pH-dependent
PBS (pH 7.4)ThermodynamicLow (< 1 mg/mL)pH-dependent
0.1 M HCl (pH 1)ThermodynamicModerate to HighIncreased by protonation
0.1 M NaOH (pH 13)ThermodynamicModerate to HighIncreased by deprotonation
MethanolThermodynamicModerate
EthanolThermodynamicModerate
DMSOThermodynamicHigh (> 10 mg/mL)Good for stock solutions
Various BuffersKineticVariableUseful for HTS screening

Conclusion and Best Practices

A comprehensive understanding of the solubility of O-(2-Nitrobenzyl)-L-tyrosine is fundamental to its successful application. This guide has provided a detailed overview of its physicochemical properties, predicted solubility behavior, and robust protocols for its experimental determination.

Key Takeaways and Recommendations:

  • pH is Critical: The solubility of O-(2-Nitrobenzyl)-L-tyrosine in aqueous media is expected to be highly pH-dependent. For applications requiring aqueous solutions, consider using acidic or basic buffers to enhance solubility.

  • DMSO for Stock Solutions: DMSO is the recommended solvent for preparing highly concentrated stock solutions.

  • Protect from Light: Due to the photocleavable nature of the 2-nitrobenzyl group, all experiments involving O-(2-Nitrobenzyl)-L-tyrosine should be conducted with protection from light to ensure the integrity of the compound.

  • Thermodynamic vs. Kinetic: For precise formulation and biophysical studies, thermodynamic solubility data is essential. For high-throughput screening and initial assessments, kinetic solubility provides a rapid and valuable measure.

By following the guidelines and protocols outlined in this technical guide, researchers can ensure the accurate and effective use of O-(2-Nitrobenzyl)-L-tyrosine in their scientific endeavors.

References

  • PubChem. O-(2-Nitrobenzyl)-L-tyrosine. [Link]

  • He, Q., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis.
  • He, Q., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

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A Guiding Light: The Genesis and Evolution of Nitrobenzyl Photocages in Modern Science

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the discovery and history of nitrobenzyl caging groups for researchers, scientists, and drug development professionals.

The ability to control biological processes with spatial and temporal precision is a cornerstone of modern molecular science. Among the arsenal of tools developed to achieve this control, photolabile protecting groups, or "photocages," stand out for their elegance and utility. These light-sensitive molecular masks allow researchers to release bioactive molecules on demand, using light as a trigger. This guide delves into the discovery and rich history of one of the most influential classes of photocages: the nitrobenzyl derivatives. We will explore their fundamental photochemical mechanisms, the evolution of their design, and the key experimental insights that have cemented their place in the scientific toolkit.

The Dawn of Photoremovable Protecting Groups: A Chemical Curiosity

The concept of using light to cleave chemical bonds is not new. However, the application of this principle to create photoremovable protecting groups for biological applications has a more recent and fascinating history. The story of nitrobenzyl caging groups begins with the exploration of the photochemistry of nitroaromatic compounds. Early studies in the mid-20th century laid the groundwork by characterizing the photochemical reactions of compounds like o-nitrobenzyl derivatives. It was observed that upon irradiation with ultraviolet (UV) light, these molecules could undergo intramolecular rearrangements, leading to the cleavage of specific chemical bonds.

One of the seminal reports that brought the potential of this chemistry to the forefront was the work of Barltrop and Schofield in 1962, who investigated the photolysis of o-nitrobenzyl esters. While not initially framed as a "caging" application, their work detailed the fundamental photochemical transformation that underpins the utility of this entire class of compounds. This early research established the core principle: the absorption of a photon by the nitrobenzyl moiety initiates a cascade of events that ultimately liberates the protected molecule.

The Uncaging Mechanism: A Symphony of Light-Induced Reactions

The power of nitrobenzyl photocages lies in their predictable and efficient photochemical reaction pathway. The process, initiated by the absorption of a photon, proceeds through a series of well-characterized steps:

  • Photoexcitation: The nitrobenzyl group absorbs a photon, typically in the UV-A range (300-400 nm), promoting it to an excited singlet state, which then rapidly converts to a triplet state.

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a cyclization and subsequent rearrangement to form a transient cyclic intermediate.

  • Release of the Caged Molecule: This unstable intermediate rapidly decomposes, releasing the protected molecule (the "caged" species) and forming a nitrosobenzaldehyde or nitrosoketone byproduct.

This intricate yet efficient mechanism is the heart of nitrobenzyl photochemistry, enabling the precise release of a wide array of bioactive molecules, from neurotransmitters to nucleic acids.

Uncaging_Mechanism A Nitrobenzyl-Caged Compound B Photoexcitation (hν) A->B UV Light C Excited State B->C D Intramolecular H-Abstraction C->D E Aci-nitro Intermediate D->E F Cyclization & Rearrangement E->F G Transient Cyclic Intermediate F->G H Decomposition G->H I Released Bioactive Molecule H->I J Nitroso Byproduct H->J Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_obs Observation A Synthesize Nitrobenzyl- Caged Compound B Introduce Caged Compound into Biological System A->B C Targeted Light Delivery (1P or 2P Excitation) B->C D Photochemical Uncaging C->D E Release of Bioactive Molecule D->E F Measure Biological Response E->F

Caption: A generalized experimental workflow for using nitrobenzyl photocages.

Experimental Protocol: Synthesis of a Caged Carboxylic Acid

To illustrate the practical aspects of working with nitrobenzyl caging groups, a general protocol for the synthesis of an o-nitrobenzyl ester of a carboxylic acid is provided below. This method is a foundational technique in the field.

Materials:

  • Carboxylic acid of interest

  • o-Nitrobenzyl bromide

  • Triethylamine (or another suitable base)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the carboxylic acid (1 equivalent) and o-nitrobenzyl bromide (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add triethylamine (1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired o-nitrobenzyl ester.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: This is a generalized protocol and may require optimization for specific carboxylic acids. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

The Enduring Legacy and Future Directions

The discovery and development of nitrobenzyl caging groups have had a profound impact on the life sciences. They have provided researchers with an unprecedented ability to manipulate biological systems with light, leading to countless discoveries in fields ranging from neurobiology to cell biology and drug delivery.

The journey of the nitrobenzyl photocage is far from over. Current research is focused on developing new cages with even more sophisticated properties, such as:

  • Orthogonal Uncaging: Creating multiple cages that can be independently released by different wavelengths of light.

  • Bioorthogonal Cages: Designing cages that can be selectively attached to specific biomolecules within a living cell.

  • Therapeutic Applications: Exploring the use of photocages for the targeted delivery of drugs to diseased tissues, minimizing side effects.

The story of the nitrobenzyl caging group is a testament to the power of fundamental chemical research to drive innovation in biology and medicine. From a chemical curiosity to an indispensable tool, these light-sensitive molecules continue to illuminate the intricate workings of the living world.

References

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. [Link]

An In-Depth Technical Guide to O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride: A Photocleavable Tool for Spatiotemporal Control in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Biological Processes with Light

In the intricate world of cellular signaling and proteomics, the ability to control the activity of specific molecules in a precise time and place is paramount. O-(2-Nitrobenzyl)-L-tyrosine hydrochloride (NBY) is a key enabling tool in this pursuit. It is a synthetically modified amino acid, a derivative of L-tyrosine, where the phenolic hydroxyl group is "caged" by a photolabile 2-nitrobenzyl group.[1] This modification renders the tyrosine residue temporarily inert.

The true power of NBY lies in its response to a specific external trigger: ultraviolet (UV) light. Upon irradiation at a specific wavelength, the 2-nitrobenzyl "cage" is cleaved, rapidly releasing native L-tyrosine. This process, known as photocleavage or uncaging, provides an exceptional level of experimental control, allowing scientists to initiate biological processes with the flick of a light switch. This guide will explore the fundamental properties, mechanisms, and applications that make NBY an invaluable asset in modern chemical biology and drug development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is the foundation of its effective application. O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is a white to yellow solid, whose key identifiers and characteristics are summarized below.[2]

PropertyValueSource
CAS Number 207727-86-4[1][2][3]
Molecular Formula C₁₆H₁₇ClN₂O₅[1][3]
Molecular Weight 352.77 g/mol [1][3]
IUPAC Name (2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride[2][4]
Appearance White to yellow solid[2]
Solubility Soluble in DMSO[3]
Storage Conditions 4°C, under inert atmosphere
SMILES C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[O-].Cl[2]
InChI Key DRUCEARMIBXBOJ-UQKRIMTDSA-N[2]

These properties are critical for designing experiments, from preparing stock solutions to ensuring long-term stability. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often a prerequisite for biological experiments.

The Principle of Photocaging: The 2-Nitrobenzyl Moiety

The functionality of NBY is entirely dependent on the 2-nitrobenzyl photolabile protecting group (PPG). PPGs are chemical moieties that can be removed from a molecule using light.[5] The 2-nitrobenzyl group is one of the most widely used PPGs due to its high photocleavage efficiency with near-UV light and its stability in the absence of light.[6]

Mechanism of Photocleavage

The cleavage of the 2-nitrobenzyl ether linkage is a well-studied photochemical process, often described as a Norrish Type II reaction.[5] The process is initiated when a photon of appropriate energy (typically in the 340-365 nm range) is absorbed by the nitroaromatic system.[7][8]

This absorption excites the molecule, leading to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the ortho-nitro group. This rearrangement forms a transient intermediate known as an aci-nitro species.[9] This unstable intermediate then undergoes further rearrangement, leading to the cleavage of the benzylic ether bond and ultimately releasing the free hydroxyl group of the tyrosine residue and forming a 2-nitrosobenzaldehyde byproduct.[9]

The key takeaway for the researcher is that this reaction is rapid and clean, producing the desired uncaged molecule with minimal side products when performed under appropriate conditions.[6]

G cluster_0 Photocleavage Mechanism NBY O-(2-Nitrobenzyl)-L-Tyrosine (Caged) ExcitedState Excited State NBY->ExcitedState Absorption Photon UV Photon (hν) ~365 nm Photon->NBY AciNitro aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-Abstraction Products L-Tyrosine (Uncaged) + 2-Nitrosobenzaldehyde AciNitro->Products Rearrangement & Cleavage

Caption: Photocleavage workflow of the 2-nitrobenzyl group.

Synthesis and Availability

While a detailed, step-by-step synthesis is beyond the scope of this guide, the conceptual pathway involves the protection of the phenolic hydroxyl group of a suitably protected L-tyrosine precursor with 2-nitrobenzyl bromide. This is a standard Williamson ether synthesis. Following the ether formation, deprotection of the amino and carboxylic acid groups yields the final product.

For the vast majority of researchers, de novo synthesis is unnecessary. O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is commercially available from numerous chemical suppliers, ensuring high purity and batch-to-batch consistency, which are critical for reproducible experimental results.[3]

G Tyrosine L-Tyrosine (with protected N- and C-termini) Reaction Williamson Ether Synthesis Tyrosine->Reaction Reagent 2-Nitrobenzyl Bromide Reagent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction ProtectedNBY Protected NBY Reaction->ProtectedNBY Deprotection Deprotection ProtectedNBY->Deprotection FinalProduct O-(2-Nitrobenzyl)-L-tyrosine HCl Deprotection->FinalProduct

Caption: Conceptual synthesis workflow for NBY.

Applications in Research and Drug Development

The ability to introduce a functionally silent amino acid that can be activated on demand opens up a vast array of experimental possibilities.

  • Synthesis of Caged Peptides and Proteins: NBY can be used as a building block in solid-phase peptide synthesis to create peptides or proteins where a specific tyrosine residue is caged.[3] This allows researchers to study the role of that specific tyrosine's phosphorylation, for example, by uncaging it at a precise moment within a signaling cascade.

  • Spatiotemporal Control of Enzyme Activity: If the caged tyrosine is located in the active site of an enzyme, the enzyme will be inactive. Light can then be used to restore enzyme function in a specific cellular location or tissue, allowing for detailed studies of its downstream effects.

  • Time-Resolved Crystallography: By incorporating NBY into a protein, researchers can crystallize the inactive protein. A laser can then be used to trigger the uncaging reaction within the crystal, allowing for the study of the ensuing conformational changes at high resolution.[10]

  • Controlled Release Systems: The 2-nitrobenzyl linker can be used to tether drugs or other biologically active molecules to nanoparticles or hydrogels.[7] Irradiation of the target tissue can then trigger the release of the therapeutic agent, offering a strategy for targeted drug delivery.

Experimental Protocols: A Practical Guide

Success with NBY requires careful attention to handling and experimental setup. The following protocols provide a validated starting point.

Protocol 1: Safe Handling, Storage, and Solution Preparation

Trustworthiness in any protocol begins with safety and stability.

  • Personal Protective Equipment (PPE): Always handle the solid compound and its solutions while wearing safety glasses, a lab coat, and appropriate gloves.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Do not breathe dust or vapors.

  • Storage: Store the solid compound tightly sealed in its original container at 4°C, protected from light. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Stock Solution Preparation:

    • Due to its limited aqueous solubility, it is common to first prepare a high-concentration stock solution in an organic solvent like DMSO.[3]

    • For example, to prepare a 100 mM stock, dissolve 35.28 mg of NBY in 1 mL of anhydrous DMSO.

    • Vortex thoroughly until fully dissolved.

    • Store stock solutions in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: Dilute the DMSO stock solution into your aqueous experimental buffer immediately before use. Ensure the final concentration of DMSO in the experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

Protocol 2: General Photocleavage (Uncaging) Experiment

This protocol describes a self-validating system for uncaging NBY in solution.

  • Sample Preparation: Prepare the working solution of NBY in a suitable buffer (e.g., PBS, pH 7.4) in a UV-transparent cuvette or plate. Include a "no light" control sample.

  • Light Source: Use a UV lamp with a peak output centered around 365 nm. LED-based sources are often preferred for their stable output and minimal heat generation. The power density of the light source will determine the required irradiation time.

  • Irradiation:

    • Place the sample at a fixed distance from the light source.

    • Irradiate the sample for a predetermined amount of time. A time-course experiment (e.g., 0, 1, 2, 5, 10 minutes) is recommended to optimize the exposure time.

    • During irradiation, gentle stirring or agitation can ensure uniform uncaging, especially in larger volumes.

  • Validation of Cleavage: The success of the uncaging reaction must be verified.

    • HPLC Analysis: This is the gold standard. Monitor the disappearance of the NBY peak and the appearance of the L-tyrosine peak. The retention times will be significantly different.[6][8]

    • UV-Vis Spectrophotometry: Monitor the change in the absorption spectrum. The formation of the 2-nitrosobenzaldehyde byproduct results in a characteristic spectral shift.

    • Mass Spectrometry: Directly confirm the mass of the uncaged product (L-tyrosine) and the caged starting material.

G Prep Prepare NBY Solution (in UV-transparent vessel) Irradiate Irradiate with 365 nm UV Light (Time Course: 0, 1, 5, 10 min) Prep->Irradiate Controls Prepare 'No Light' Control Analyze Analyze Samples Controls->Analyze Irradiate->Analyze Post-Irradiation HPLC HPLC Analyze->HPLC MS Mass Spectrometry Analyze->MS Spectro UV-Vis Spec. Analyze->Spectro Result Quantify Uncaging Efficiency (NBY decrease, Tyrosine increase) HPLC->Result MS->Result Spectro->Result

Caption: Experimental workflow for a validated photocleavage experiment.

Conclusion

O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is more than just a modified amino acid; it is a sophisticated molecular switch that grants researchers unprecedented control over biological systems. Its well-defined chemical structure, reliable photocleavage mechanism, and commercial availability make it a robust tool for investigating complex processes in cell biology, neuroscience, and pharmacology. By understanding its core principles and adhering to validated protocols, scientists can effectively leverage the power of light to illuminate the intricate workings of life.

References

  • Tyrosinase Cross-Linked PEG Hydrogels with DAT and DATT as Artificial Substrates: Design, Structure, and Functions. Biomacromolecules - ACS Publications.
  • O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride | CAS 207727-86-4. AMERICAN ELEMENTS®. Available from: [Link]

  • O-(2-Nitrobenzyl)-L-tyrosine | C16H16N2O5 | CID 11989621. PubChem. Available from: [Link]

  • Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography. MDPI. Available from: [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Available from: [Link]

  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. Available from: [Link]

  • Photolabile protecting group. Wikipedia. Available from: [Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. National Library of Medicine. Available from: [Link]

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A Senior Application Scientist's Guide to Caged Amino Acids in Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the principles and applications of caged amino acids. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for precise spatiotemporal control of biological processes.

Section 1: The Core Principle: Light-Induced Activation

At its heart, the use of caged compounds is an elegant strategy for controlling biological activity with light.[1][2] A "caged" amino acid is a biologically active molecule, such as glutamate or GABA, that has been rendered temporarily inert by covalently attaching a photolabile protecting group (PPG), often called a "caging group".[3][4] This PPG effectively blocks a crucial functional group on the amino acid, preventing it from binding to its receptor.[3][4]

The magic happens upon irradiation with light of a specific wavelength. The PPG absorbs a photon (or photons), initiating a photochemical reaction that cleaves the bond holding it to the amino acid.[5] This "uncaging" event rapidly releases the active amino acid in its native form, allowing it to interact with its biological target. The key advantage is unparalleled control over where and when the amino acid is released, on scales ranging from micrometers to milliseconds.[1][2][6] This technology transforms a static application of a compound into a dynamic, light-triggered event.[1][2]

G cluster_0 cluster_1 Caged Amino Acid Inactive Caged Amino Acid (PPG Attached) Active Amino Acid Biologically Active Amino Acid Caged Amino Acid->Active Amino Acid hv (Light) PPG Released PPG (Byproduct) Receptor Target Receptor Active Amino Acid->Receptor Binds & Activates

Caption: The fundamental principle of photocaging.

Section 2: The Chemist's Toolkit: Photolabile Protecting Groups (PPGs)

The choice of PPG is a critical experimental decision, as its properties dictate the parameters of the uncaging experiment. An ideal PPG should be stable in the dark, biologically inert, and release the active molecule with high efficiency upon photolysis.[7] The most common classes of PPGs are derived from 2-nitrobenzyl and coumarin structures.[5][8] More recently, ruthenium-bipyridine complexes (e.g., RuBi) have emerged as powerful alternatives with distinct advantages.[9][10]

Key Properties of Photolabile Protecting Groups:

  • Wavelength Sensitivity: PPGs are designed to absorb light in a specific range, typically in the UV-A spectrum (320-400 nm) for one-photon (1P) excitation.[5] Some PPGs have been developed for two-photon (2P) excitation, which uses near-infrared (NIR) light (~700-900 nm).[3][6]

  • Quantum Yield (Φu): This value represents the efficiency of the uncaging reaction—specifically, the fraction of absorbed photons that result in a successful cleavage event. A higher quantum yield means less light is required, minimizing potential photodamage.

  • Two-Photon Cross-Section (δu): For 2P uncaging, this parameter is analogous to the absorption spectrum and quantum yield combined. It reflects the probability of a two-photon absorption event leading to uncaging.

  • Release Kinetics: The speed at which the amino acid is released after photolysis is crucial for studying rapid processes like synaptic transmission.[7]

  • Byproducts: The cleavage reaction releases the PPG, which can sometimes result in reactive byproducts. It is essential to choose PPGs with benign byproducts or to perform controls to ensure they do not affect the experimental outcome.[5]

  • Biological Inertness: The caged compound itself should not have any biological activity, such as acting as an agonist or antagonist at relevant receptors, before uncaging.[7] However, it's a known issue that many widely used caged glutamate and GABA probes can act as antagonists at GABA-A receptors, especially at the high concentrations needed for 2P uncaging.[3][4][11]

Table 1: Comparison of Common Photolabile Protecting Groups for Amino Acids
Caging GroupCommon Amino AcidTypical 1P λ (nm)Typical 2P λ (nm)Key AdvantagesKey Disadvantages
MNI (4-Methoxy-7-nitroindolinyl)L-Glutamate, GABA~350-365~720High 2P cross-section, widely used for mapping.[9][11]Antagonism at GABA-A receptors[3][11]; slower release than RuBi.
CDNI (Carboxymethoxy-dinitroindolinyl)L-Glutamate~365~720Improved version of MNI with better efficiency.[12]Shares GABA-A receptor antagonism issue.[3][4]
NPE (1-(2-nitrophenyl)ethyl)L-Glutamate~350-360N/AOne of the earliest developed, well-characterized.Modest quantum efficiency.[7]
RuBi (Ruthenium-bipyridine)L-Glutamate, GABA~450-470 (Visible)~800Excitable with visible light, high quantum yield, fast release (<50 ns)[10][13]; less GABA-A antagonism at working concentrations.[9][10]Can have lower 2P cross-section than MNI derivatives.
DEAC450 L-Glutamate, GABA~450 (Visible)~900Red-shifted absorption, suitable for two-color experiments.[3][4]Also exhibits GABA-A receptor antagonism.[3][4]

Section 3: The Experimental Workflow: A Self-Validating System

A successful uncaging experiment relies on a meticulously planned and validated workflow. Each step, from compound selection to data analysis, must include internal checks and controls to ensure scientific integrity.

G A 1. Experimental Design - Choose Amino Acid & PPG - Select Uncaging Method (1P vs 2P) B 2. System Preparation - Prepare Acute Slices/Cell Culture - Reconstitute Caged Compound A->B C 3. Compound Delivery - Bath Application - Local Perfusion/Puffer B->C D 4. System Calibration - Measure Light Power at Sample - Correlate Power with Response C->D E 5. Photolysis (Uncaging) - Deliver Light Pulse(s) - Target Specific Regions D->E F 6. Data Acquisition - Electrophysiology (Patch-clamp) - Calcium Imaging E->F G 7. Analysis & Controls - Quantify Response - Perform Control Experiments F->G

Caption: A typical experimental workflow for caged amino acid studies.

Protocol 1: Preparation of Acute Brain Slices and Caged Compound Loading

This protocol is adapted for studying synaptic transmission in acute hippocampal slices, a common application.

  • Slice Preparation: Prepare 300-350 µm thick brain slices in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.[11] A typical cutting solution may contain (in mM): 60 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 7 MgCl₂, 0.5 CaCl₂, 26 NaHCO₃, 10 glucose, and 100 sucrose.[11]

  • Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated Artificial Cerebrospinal Fluid (ACSF). A standard ACSF contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 1 MgCl₂, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.[11]

  • Caged Compound Reconstitution: Prepare a stock solution of the caged amino acid (e.g., 25 mM MNI-Glutamate) in a suitable solvent (e.g., HEPES-buffered solution or DMSO, depending on solubility). Store aliquots frozen and protected from light.

  • Loading/Application: The most reliable method for quantitative experiments is bath application, where the caged compound is added to the recirculating ACSF at a final concentration (e.g., 2.5 mM for MNI-glutamate).[4][6] For cost savings or localized application, a picospritzer or puffer pipette can be used to apply the compound near the cell of interest.[4][14]

Protocol 2: System Calibration and Control Experiments

This is the cornerstone of a trustworthy experiment. The goal is to establish a reliable dose-response relationship for your light stimulus.

  • Light Power Measurement: Before each experiment, measure the output power of your light source (laser or LED) at the sample plane using a photodiode power sensor.[15] For lasers, this is typically measured in milliwatts (mW).

  • Establish a Dose-Response Curve:

    • Obtain a whole-cell patch-clamp recording from a neuron in a slice bathed with the caged compound (e.g., MNI-Glutamate).[6]

    • Apply a series of light pulses of constant power but increasing duration (e.g., 0.5, 1, 2, 5, 10 ms) or constant duration with increasing power.[15]

    • Record the resulting uncaging-evoked postsynaptic currents (uEPSCs).[6]

    • Plot the uEPSC amplitude against the light dose (power x duration). This curve allows you to select a stimulus that evokes a consistent, sub-saturating response for your experiments.[6][15]

  • Essential Control Experiments:

    • Light-Only Control: Apply the uncaging light stimulus in the absence of the caged compound. This is crucial to test for phototoxicity or any light-induced artifacts.

    • Compound-Only Control: Perfuse the slice with the caged compound but do not apply the light stimulus. This confirms the caged compound is biologically inert before photolysis.[7]

    • Location Specificity (for 2P): In two-photon experiments, deliver the light pulse to a location adjacent to (e.g., 2-3 µm away from) the dendritic spine of interest. This should not evoke a response, confirming the high spatial resolution of the uncaging.

One-Photon vs. Two-Photon Uncaging

The choice between one-photon (1P) and two-photon (2P) uncaging is a fundamental decision based on the required spatial precision.[11]

  • One-Photon (1P) Uncaging: Uses a single, high-energy (UV) photon to cleave the PPG. Light sources can be flash lamps for wide-field illumination or focused lasers for more localized release.[11] However, because absorption occurs along the entire light path, it results in a "cone" of excitation, limiting axial (Z-axis) resolution.[3][16]

  • Two-Photon (2P) Uncaging: A molecule simultaneously absorbs two lower-energy (NIR) photons.[4][16] This is a non-linear process, meaning the probability of absorption is proportional to the square of the light intensity.[17] Consequently, uncaging is tightly confined to the tiny focal volume of a high-numerical-aperture lens, providing sub-micron, three-dimensional spatial resolution.[3][4][16] This makes 2P uncaging the gold standard for stimulating individual dendritic spines.[6][18]

G cluster_1P One-Photon Excitation cluster_cone cluster_2P Two-Photon Excitation Lens1 Objective Lens Lens1->p1 p1->p2 p1->p6 p1->p10 p2->p3 p3->p4 p4->p5 p6->p7 p7->p8 p8->p9 p10->p11 p11->p12 p12->p13 c1 c2 c3 c4 c5 c6 c7 c8 c9 c10 c11 c12 c13 c14 c15 label_1P Lens2 Objective Lens Lens2->q1 q1->q2 q1->q6 q1->q10 q2->q3 q3->q4 q4->q5 q6->q7 q7->q8 q8->q9 q10->q11 q11->q12 q12->q13 FocalPoint label_2P

Caption: Comparison of one-photon vs. two-photon excitation volumes.

Section 4: Key Applications in Modern Research

The ability to "paint" neurotransmitters onto cells with light has revolutionized several fields of research.

  • Mapping Neural Circuits: By systematically uncaging glutamate at different locations while recording from a postsynaptic neuron, researchers can map the precise locations of functional excitatory synapses.[9] This has been instrumental in understanding the functional organization of cortical columns and other microcircuits.

  • Studying Synaptic Plasticity: Two-photon uncaging allows researchers to stimulate a single dendritic spine to induce forms of plasticity like long-term potentiation (LTP) or depression (LTD).[6][18] This bypasses the presynaptic terminal, isolating the investigation to postsynaptic mechanisms.[6]

  • Investigating Dendritic Integration: Caged amino acids can be used to mimic synaptic inputs at specific dendritic locations, helping to unravel the complex rules by which dendrites integrate multiple signals to determine neuronal output.

  • Controlling Signaling Cascades: Beyond neurotransmitters, other caged molecules like second messengers (caged Ca²⁺, caged IP₃) or caged peptides allow for light-based control over intracellular signaling pathways.

  • Drug Development: Localized uncaging can be used in screening assays to apply a drug candidate to a specific cell or subcellular region, providing insights into its mechanism of action with high precision.

Section 5: Troubleshooting Common Issues

Even with careful planning, uncaging experiments can present challenges. A systematic troubleshooting approach is key to resolving them.

Table 2: Troubleshooting Guide for Uncaging Experiments
SymptomPotential Cause(s)Recommended Solution(s)
Weak or No Response Insufficient Light Power: Laser/lamp is misaligned, weakened, or shutter is failing.Re-measure power at the objective. Check alignment of the optical path.
Caged Compound Degradation: Improper storage (exposure to light/heat), or spontaneous hydrolysis.Use a fresh aliquot of caged compound. Store stocks frozen, in the dark.[17]
Incorrect Wavelength: Mismatch between light source and PPG absorption spectrum.Verify that your laser/LED wavelength is optimal for the chosen PPG.
pH of Solution: The pH of the experimental solution can affect compound stability and receptor function.Check and adjust the pH of your ACSF and stock solutions.[4]
High Background Activity / Spontaneous Uncaging Stray Light: Ambient room light or microscope light source is causing premature uncaging.Shield the experimental setup from ambient light. Use appropriate filters on the microscope's transmitted light path.
Compound Instability: Some caged compounds are less stable and may spontaneously hydrolyze.Consider a more stable caged compound (e.g., MNI-Glu is very stable).[1]
Cell Death / Photodamage Excessive Light Exposure: Light dose (power x duration) is too high, causing phototoxicity.Reduce laser power and/or pulse duration. Use the minimum light dose necessary to elicit a reliable response (determined during calibration).
Wrong Wavelength: Using UV light deep in tissue can cause scattering and damage.For deep tissue, switch to a two-photon setup with NIR light, which is less damaging and scatters less.[6]
Reactive Byproducts: Photolysis byproducts of some PPGs can be toxic.Run a control where a large area is exposed to uncaging light to check for widespread toxicity. If observed, consider a PPG with more inert byproducts (e.g., RuBi).

Section 6: Future Outlook

The field of caged compounds continues to evolve. Key areas of development include the creation of new PPGs with red-shifted absorption spectra to allow for deeper tissue penetration and reduced phototoxicity. The combination of two-color uncaging, where two different amino acids (e.g., glutamate and GABA) are caged with spectrally distinct PPGs, allows for the independent activation of excitatory and inhibitory inputs onto the same neuron with different colors of light.[3][4] As chemical synthesis and optical technologies advance, caged amino acids will remain an indispensable tool for dissecting the intricate workings of the nervous system and other complex biological systems.

References

  • Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Two-Photon Uncaging of Glutamate. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

  • Zito Lab. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Retrieved January 27, 2026, from [Link]

  • Two-Photon Uncaging of Glutamate - PMC. (2019, January 9). NIH. Retrieved January 27, 2026, from [Link]

  • MPM Imaging with UV Focal Glutamate Uncaging in Pyramidal Neurons | Protocol Preview. (2022, August 18). JoVE. Retrieved January 27, 2026, from [Link]

  • Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. (n.d.). Springer Nature Experiments. Retrieved January 27, 2026, from [Link]

  • Cages Designed with Non-Natural Amino Acids for Expanded Functionality. (2025, January 28). ResearchGate. Retrieved January 27, 2026, from [Link]

  • RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • Photocleavable Protecting Groups. (n.d.). Retrieved January 27, 2026, from [Link]

  • Useful caged compounds for cell physiology - PMC. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • Comparison of one-and two-photon excitation. (A) Cartoon illustrating... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. (n.d.). Retrieved January 27, 2026, from [Link]

  • Useful Caged Compounds for Cell Physiology. (2020, July 21). Accounts of Chemical Research. Retrieved January 27, 2026, from [Link]

  • 5 Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. (n.d.). FSU Biology. Retrieved January 27, 2026, from [Link]

  • Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Triggering biological processes: Methods and applications of photocaged peptides and proteins. (2021, June 24). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC. (2019, November 21). Retrieved January 27, 2026, from [Link]

  • RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. (2009, May 27). PubMed. Retrieved January 27, 2026, from [Link]

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O-(2-Nitrobenzyl)-L-tyrosine: A Technical Guide to a Versatile Photocaged Amino Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of O-(2-Nitrobenzyl)-L-tyrosine (NbY), a cornerstone photocaged amino acid for researchers in chemical biology, neuroscience, and drug development. We delve into the synthesis, chemical properties, and photochemical principles underlying its function. Detailed, field-proven protocols for its incorporation into peptides and proteins, along with a representative biological application, are presented to empower researchers with actionable knowledge. The guide emphasizes the causality behind experimental choices and provides a critical evaluation of the advantages and limitations of employing the 2-nitrobenzyl caging strategy, ensuring a trustworthy and authoritative resource for the scientific community.

Introduction: The Power of Light in Biological Inquiry

The ability to precisely control biological processes in space and time is paramount to unraveling complex cellular mechanisms and developing targeted therapeutics. Photocaged compounds, molecules whose biological activity is masked by a photolabile protecting group, have emerged as indispensable tools in this endeavor.[1] Irradiation with light of a specific wavelength cleaves the protecting group, releasing the active molecule with high spatiotemporal resolution.[1] This "on-switch" capability allows for the initiation of signaling pathways, the activation of enzymes, or the release of neurotransmitters at desired locations and times within a living system.

Tyrosine, with its phenolic side chain, is a critical residue in a vast array of biological processes, including signal transduction through phosphorylation, enzyme catalysis, and protein-protein interactions.[2] O-(2-Nitrobenzyl)-L-tyrosine represents a robust and widely utilized derivative that places the hydroxyl group of tyrosine under photochemical control, enabling the light-mediated regulation of these fundamental cellular events.[3]

Physicochemical and Photochemical Properties of O-(2-Nitrobenzyl)-L-tyrosine

Chemical Structure and Properties

O-(2-Nitrobenzyl)-L-tyrosine is a derivative of the amino acid L-tyrosine where the hydroxyl group of the phenol side chain is protected by a 2-nitrobenzyl ether linkage.[4]

Caption: Chemical structure of O-(2-Nitrobenzyl)-L-tyrosine.

PropertyValueSource
Molecular Formula C₁₆H₁₆N₂O₅[4]
Molecular Weight 316.31 g/mol [4]
CAS Number 184591-51-3[4]
Appearance Pale yellow crystalline powder[5]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.
Photochemical Principles and Uncaging Mechanism

The functionality of NbY hinges on the photolabile nature of the ortho-nitrobenzyl protecting group. Upon absorption of UV light, typically in the range of 300-365 nm, the 2-nitrobenzyl group undergoes an intramolecular photochemical reaction, leading to the cleavage of the ether bond and the release of free L-tyrosine.[6][7]

The uncaging mechanism proceeds through a series of short-lived intermediates. The initial photoexcitation of the nitro group is followed by an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate.[7] This intermediate then rearranges to release the caged molecule (L-tyrosine) and forms 2-nitrosobenzaldehyde as a byproduct.[7]

G NbY O-(2-Nitrobenzyl)-L-tyrosine ExcitedState Excited State NbY->ExcitedState hν (UV light) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction Tyrosine L-Tyrosine AciNitro->Tyrosine Rearrangement & Cleavage Nitroso 2-Nitrosobenzaldehyde AciNitro->Nitroso Rearrangement & Cleavage

Caption: Simplified workflow of the photocleavage of O-(2-Nitrobenzyl)-L-tyrosine.

Synthesis and Incorporation into Peptides

Synthesis of N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine

For incorporation into peptides using standard solid-phase peptide synthesis (SPPS), the N-terminus of NbY must be protected, typically with the fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol: Synthesis of N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine

This protocol is adapted from established methods for the synthesis of protected amino acids.

Materials:

  • O-(2-Nitrobenzyl)-L-tyrosine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve O-(2-Nitrobenzyl)-L-tyrosine in a 10% aqueous solution of sodium bicarbonate.

  • To this solution, add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine as a white solid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine can be readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols on an automated peptide synthesizer.

Protocol: Automated Fmoc-SPPS of a Peptide Containing NbY

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (or other coupling activator)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the desired Fmoc-amino acid (including N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine at the desired position) by pre-incubating with DIC and OxymaPure® in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for the programmed time (typically 30-60 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups (excluding the 2-nitrobenzyl group).

  • Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Application in a Biological Context: Photocontrol of Enzyme Activity

A powerful application of NbY is the photocontrol of enzyme activity. By replacing a critical tyrosine residue in the active site or an allosteric site of an enzyme with NbY, the enzyme can be rendered inactive. Upon irradiation, the 2-nitrobenzyl group is cleaved, restoring the native tyrosine and switching the enzyme "on".

Experimental Workflow: Light-Activated Control of a Kinase in Living Cells

This workflow outlines the general steps to achieve photocontrol of a kinase by incorporating NbY at a key position in its activation loop.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Site-directed Mutagenesis (Tyr -> Amber Codon) B Co-transfection of Plasmids: 1. Kinase-Amber Mutant 2. Orthogonal tRNA Synthetase 3. Orthogonal tRNA A->B C Cell Culture with NbY B->C D Expression of Inactive Photocaged Kinase C->D E UV Irradiation (e.g., 365 nm LED) D->E F Active Kinase E->F G Cell Lysis F->G H Western Blot (Phospho-specific antibody) G->H I Functional Assay (e.g., Kinase Activity Assay) G->I

Caption: Experimental workflow for the photocontrol of a kinase in living cells.

Protocol: Photocontrol of a Kinase in Mammalian Cells

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Plasmids encoding the kinase of interest with a Tyr-to-amber stop codon mutation at the desired position, an evolved orthogonal aminoacyl-tRNA synthetase, and its cognate tRNA.

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • O-(2-Nitrobenzyl)-L-tyrosine

  • Phosphate-buffered saline (PBS)

  • UV light source (e.g., 365 nm LED array)

  • Lysis buffer

  • Antibodies for Western blotting (anti-kinase, anti-phospho-substrate)

  • Kinase activity assay kit

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in complete medium.

    • Co-transfect the cells with the three plasmids using a suitable transfection reagent.

    • After 6-8 hours, replace the medium with fresh medium containing 1 mM O-(2-Nitrobenzyl)-L-tyrosine.

  • Expression of the Photocaged Kinase:

    • Allow the cells to express the photocaged kinase for 24-48 hours.

  • Photostimulation:

    • Wash the cells with PBS.

    • Irradiate the cells with 365 nm light for a defined period (e.g., 1-5 minutes). The optimal irradiation time and intensity should be determined empirically.

  • Analysis of Kinase Activation:

    • Western Blotting: Immediately after irradiation, lyse the cells and perform Western blotting using an antibody specific for the phosphorylated substrate of the kinase to assess its activation.

    • Kinase Activity Assay: Alternatively, perform an in vitro kinase activity assay on the cell lysates to quantify the increase in kinase activity upon photostimulation.

Critical Considerations and Future Perspectives

Advantages of the 2-Nitrobenzyl Caging Group
  • Robust Chemistry: The 2-nitrobenzyl group is stable to a wide range of chemical conditions, making it compatible with standard peptide synthesis and molecular biology techniques.

  • Efficient Photolysis: It exhibits a reasonably high quantum yield for photolysis, allowing for efficient uncaging with moderate light doses.

  • Orthogonality: The photocleavage is an orthogonal deprotection strategy, meaning it does not interfere with other protecting groups used in chemical synthesis.

Limitations and Mitigation Strategies
  • Phototoxicity of UV Light: The use of UV light for uncaging can be damaging to living cells. This can be mitigated by using the lowest effective light dose and by employing two-photon excitation, which uses longer, less damaging wavelengths.

  • Cytotoxicity of Byproducts: The photolysis byproduct, 2-nitrosobenzaldehyde, can be reactive and potentially cytotoxic. Its effects can be minimized by using low concentrations of the caged compound and by ensuring efficient washout after photostimulation. While specific IC50 values for 2-nitrosobenzaldehyde on various cell lines are not extensively reported, related benzaldehyde compounds have shown cytotoxic effects at micromolar concentrations.[9]

  • "Leaky" Activity: In some cases, the caged protein may retain a low level of basal activity. Careful selection of the caging site is crucial to minimize this "leaky" activity.

Future Directions

The field of photocaged compounds is continuously evolving, with efforts focused on developing new photolabile protecting groups with improved properties, such as:

  • Red-shifted Absorption: Cages that can be cleaved with visible or even near-infrared light would significantly reduce phototoxicity and allow for deeper tissue penetration.

  • Higher Quantum Yields: More efficient photolysis would enable the use of lower light doses.

  • Biocompatible Byproducts: Cages that release innocuous byproducts would be advantageous for in vivo applications.

Conclusion

O-(2-Nitrobenzyl)-L-tyrosine remains a powerful and versatile tool for the optical control of biological processes. Its well-established chemistry, efficient photolysis, and compatibility with both chemical and biological systems have solidified its place in the chemical biologist's toolbox. By understanding its properties, synthesis, and applications, as well as its limitations, researchers can effectively leverage this photocaged amino acid to shed light on the intricate workings of the cell and to engineer novel light-responsive therapeutic agents.

References

  • Ellis-Davies, G. C. R. Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • PubChem. O-(2-Nitrobenzyl)-L-tyrosine. Available at: [Link]. (Accessed: January 26, 2026)

  • Kim, J. H. et al. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorg. Med. Chem. Lett.16, 3953–3956 (2006).
  • Klán, P. et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chem. Rev.113, 119–191 (2013).
  • Schultz, C. Probing cellular functions of phosphoinositides with caged compounds. Biochim. Biophys. Acta - Mol. Cell Biol. Lipids1634, 59–68 (2003).
  • Deiters, A. Principles and applications of the photochemical control of gene expression. ChemBioChem11, 47–53 (2010).
  • Nowick, J. S.
  • Furuta, T. et al. A novel method for the synthesis of caged peptides using a novel derivative of tyrosine, N-Fmoc-O-(2-nitrobenzyl)-tyrosine, is described. Biochem. Biophys. Res. Commun.227, 688–693 (1996).
  • Ritter, E. et al. o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chem. - A Eur. J.12, 5843–5853 (2006).
  • Šolomek, T., Mercier, S., Bally, T. & Bochet, C. G. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochem. Photobiol. Sci.11, 1317–1321 (2012).
  • Gautier, A., Guryev, O., Dziekonski, E. & Schultz, C. Caged compounds for research and drug delivery. in Photocontrolled Drug Delivery (ed. Y. V. Il’ichev) 1–24 (Wiley-VCH Verlag GmbH & Co. KGaA, 2012).
  • Hori, Y. et al. Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography. Int. J. Mol. Sci.23, 12345 (2022).
  • Sakmar, T. P., Huber, T. & Sakmar, T. P. Site-Specific Incorporation of Photocrosslinking Amino Acids into G-Protein-Coupled Receptors. in Methods in Enzymology vol. 343 358–374 (Academic Press, 2002).
  • Hunter, T. Tyrosine phosphorylation: a mechanistic and historical perspective. Philos. Trans. R. Soc. B Biol. Sci.370, 20140227 (2015).
  • Ozkul, Y., Silici, S. & Erdogan, S. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Toxicol. Mech. Methods25, 604–609 (2015).
  • Carl ROTH. Safety Data Sheet: 2-Nitrobenzaldehyde. Available at: [Link]. (Accessed: January 26, 2026)

  • Wikipedia. 2-Nitrobenzaldehyde. Available at: [Link]. (Accessed: January 26, 2026)

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The Uncaging of Light: An In-depth Technical Guide to the Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Harnessing Light to Command Biology

In the intricate dance of cellular signaling and drug action, precision is paramount. The ability to initiate a biological process at a specific time and location offers unparalleled control, transforming our understanding of complex systems and paving the way for targeted therapeutic interventions. At the heart of this spatiotemporal control lies a class of molecules known as "caged compounds," inert precursors that, upon illumination, release a biologically active agent. Among the most versatile and widely utilized photolabile protecting groups (PPGs) is the 2-nitrobenzyl moiety. Its robust photochemical properties, synthetic accessibility, and tunable characteristics have established it as a cornerstone of optochemical biology and drug delivery.[1][2]

This technical guide provides a deep dive into the core of this technology: the photochemical reaction mechanisms of 2-nitrobenzyl compounds. We will dissect the intricate sequence of events that follows the absorption of a photon, from intramolecular hydrogen abstraction to the liberation of the caged molecule. This exploration is not merely academic; a thorough understanding of the underlying mechanism is critical for the rational design of novel caged compounds with optimized properties, such as enhanced quantum yields, red-shifted absorption maxima, and faster release kinetics. For the researcher in the lab, this knowledge informs experimental design, from the choice of irradiation wavelength to the interpretation of kinetic data. For the drug development professional, it provides a framework for designing light-activated therapeutics with improved efficacy and reduced off-target effects.

The Canonical Photochemical Pathway: A Step-by-Step Mechanistic Unveiling

The journey from a stable, protected molecule to the release of an active substrate is a rapid and elegant cascade of photochemical and thermal reactions. The widely accepted mechanism for the photolysis of 2-nitrobenzyl compounds is a variation of the Norrish Type II reaction.[3] Upon absorption of UV or near-UV light, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, initiating a series of rearrangements that culminate in the cleavage of the benzylic C-O or C-N bond.[3][4]

The key steps of this intricate process are detailed below and illustrated in the accompanying diagram.

Photoexcitation and Intramolecular Hydrogen Abstraction

The process is initiated by the absorption of a photon, which promotes the 2-nitrobenzyl chromophore to an electronically excited state.[3] This excitation, typically in the 200-380 nm range, involves the breaking of the N=O π-bond within the nitro group, leading to a diradical excited state.[3] In this excited state, the oxygen atom of the nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.[4][5] This intramolecular hydrogen transfer can proceed through both singlet and triplet excited states.[1]

The Pivotal Aci-Nitro Intermediate

The formation of the aci-nitro tautomer is the linchpin of the uncaging process.[5] This intermediate, characterized by its quinonoid structure, is a ground-state species and has a distinct absorption maximum around 400 nm, making it observable by transient absorption spectroscopy.[6] The decay of the aci-nitro intermediate is a complex process that is highly dependent on factors such as substitution on the aromatic ring, the nature of the solvent, and the pH of the medium.[5] Its decay follows a biexponential rate law, indicative of the formation of multiple tautomers.[5]

Cyclization and Rearrangement

The aci-nitro intermediate undergoes a rapid intramolecular cyclization, where one of the oxygen atoms of the aci-nitro group attacks the benzylic carbon. This results in the formation of a transient, five-membered heterocyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative.[6][7] This cyclic intermediate is a key species that precedes the release of the protected molecule.

Hemiacetal Formation and Substrate Release

The cyclic intermediate then rearranges to form a 2-nitrosobenzyl hemiacetal (in the case of caged alcohols or ethers) or a related species for other protected functional groups.[6] The decomposition of this hemiacetal is often the rate-limiting step in the release of the substrate, particularly at neutral or acidic pH.[6] The final step involves the breakdown of the hemiacetal, yielding the free substrate and a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct.[1][6]

Photochemical_Mechanism cluster_0 Initiation cluster_1 Key Intermediate Formation cluster_2 Rearrangement and Cleavage cluster_3 Products Start 2-Nitrobenzyl Compound Excited Excited State (S1 or T1) Start->Excited hν (Photon Absorption) AciNitro Aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate (1,3-dihydrobenz[c]isoxazol-1-ol) AciNitro->Cyclic Cyclization Hemiacetal Hemiacetal Intermediate Cyclic->Hemiacetal Rearrangement Substrate Released Substrate Hemiacetal->Substrate Byproduct 2-Nitroso Byproduct Hemiacetal->Byproduct

Core photochemical reaction pathway of 2-nitrobenzyl compounds.

Factors Influencing Photochemical Efficiency: A Guide to Rational Design

The efficiency of the uncaging process is paramount for practical applications. This efficiency is quantified by the quantum yield (Φ), which represents the fraction of absorbed photons that result in the release of the caged molecule. Several factors influence the quantum yield and other key photophysical properties, such as the absorption maximum (λmax) and the molar extinction coefficient (ε). A careful consideration of these factors is crucial for the design of optimized photolabile protecting groups.

Substituent Effects on the Aromatic Ring

Modifications to the aromatic ring of the 2-nitrobenzyl group can have a profound impact on its photochemical behavior. Electron-donating groups, such as methoxy (-OCH3) groups, are commonly introduced to red-shift the absorption maximum to longer, less phototoxic wavelengths.[7] The widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a prime example of this strategy. However, extending the π-conjugation to achieve significant red shifts can sometimes lead to a decrease in the uncaging quantum yield.[8] Achieving a balance between a desirable absorption wavelength and a high quantum yield is a key challenge in the design of new PPGs.[8]

The Role of the Benzylic Substituent

Substitution at the benzylic carbon (the α-position) can also influence the reaction kinetics and quantum yield. For instance, the introduction of an α-methyl group, as in the 1-(2-nitrophenyl)ethyl (NPE) group, can increase the quantum yield for the release of certain substrates.[9] This is attributed to the stabilization of the benzylic radical formed during the hydrogen abstraction step, which lowers the activation barrier for this critical process.[1]

Solvent and pH Dependence

The photochemical reaction mechanism of 2-nitrobenzyl compounds is sensitive to the surrounding environment. The polarity of the solvent can influence the stability of the excited states and intermediates. The presence of water is often essential for the efficient release of the substrate.[2] The pH of the medium plays a crucial role in the decay of the aci-nitro intermediate and the breakdown of the hemiacetal.[6] For example, the rate of substrate release from some 2-nitrobenzyl ethers is limited by the decomposition of the hemiacetal intermediate at pH values below 8.[6]

Compound/Protecting GroupSubstituentsλmax (nm)Quantum Yield (Φ)Reference
2-NitrobenzylNone~260-2800.1-0.2[7][8]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)4,5-di-OCH3~3500.01-0.1[5][7]
1-(2-Nitrophenyl)ethyl (NPE)α-CH3~260-2800.49-0.63 (for phosphates)[10]
2,6-Dinitrobenzyl2,6-di-NO2~260~4x higher than 2-nitrobenzyl[3]
Carbazole-substituted nitrobiphenylCarbazole unit>4000.2[8]
Phenothiazine-substituted nitrobiphenylPhenothiazine unit>4000.1[8]

Experimental Methodologies for Mechanistic Elucidation

A combination of spectroscopic and analytical techniques is employed to unravel the intricate details of the photochemical reaction mechanisms of 2-nitrobenzyl compounds. These methods allow for the identification of transient intermediates, the determination of reaction kinetics, and the quantification of photoproducts.

Synthesis of 2-Nitrobenzyl Protected Compounds: A General Protocol

The synthesis of "caged" compounds typically involves the reaction of a 2-nitrobenzyl alcohol or halide with the molecule to be protected. The following is a generalized procedure for the synthesis of 2-nitrobenzyl ethers and esters.

Materials:

  • 2-Nitrobenzyl alcohol or 2-nitrobenzyl bromide

  • The alcohol, phenol, or carboxylic acid to be protected

  • A suitable base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic base like DBU)

  • An appropriate solvent (e.g., DMF, THF, or acetonitrile)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure (for Ethers):

  • Dissolve the alcohol or phenol to be protected in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base portion-wise at 0 °C and stir the reaction mixture for 30-60 minutes to form the corresponding alkoxide or phenoxide.

  • Add a solution of 2-nitrobenzyl bromide in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Procedure (for Esters):

  • Dissolve the carboxylic acid in a suitable solvent.

  • Activate the carboxylic acid using a coupling agent (e.g., DCC or EDC) in the presence of a catalyst (e.g., DMAP).

  • Add the 2-nitrobenzyl alcohol to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Filter off any precipitated byproducts (e.g., DCU if DCC is used).

  • Work up the reaction mixture as described for the ether synthesis and purify by column chromatography.

Synthesis_Workflow cluster_ether Ether Synthesis cluster_ester Ester Synthesis cluster_common Workup and Purification A1 Dissolve Alcohol/Phenol A2 Add Base (form alkoxide) A1->A2 A3 Add 2-Nitrobenzyl Bromide A2->A3 A4 Reaction A3->A4 C1 Quench Reaction A4->C1 B1 Dissolve Carboxylic Acid B2 Activate with Coupling Agent B1->B2 B3 Add 2-Nitrobenzyl Alcohol B2->B3 B4 Reaction B3->B4 B4->C1 C2 Extraction C1->C2 C3 Drying and Concentration C2->C3 C4 Column Chromatography C3->C4

General synthetic workflow for 2-nitrobenzyl protected compounds.
Laser Flash Photolysis: Capturing Fleeting Intermediates

Laser flash photolysis is a powerful technique for studying the kinetics of fast photochemical reactions.[2] It allows for the direct observation of transient species, such as excited states and the aci-nitro intermediate, on timescales ranging from picoseconds to milliseconds.

Experimental Setup:

  • A pulsed laser system for excitation (e.g., a Nd:YAG laser with frequency tripling or quadrupling to generate UV pulses).

  • A continuous wave probe lamp (e.g., a xenon arc lamp).

  • A monochromator to select the probe wavelength.

  • A fast photodetector (e.g., a photomultiplier tube or a photodiode).

  • A digital oscilloscope to record the time-resolved signal.

Procedure:

  • Prepare a solution of the 2-nitrobenzyl compound in a suitable solvent and place it in a quartz cuvette.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the excited states by oxygen.

  • Position the cuvette in the sample holder, ensuring that the laser pulse and the probe beam intersect within the sample.

  • Set the desired excitation wavelength and laser power.

  • Set the probe wavelength on the monochromator to a region where the transient intermediate is expected to absorb (e.g., ~400 nm for the aci-nitro intermediate).

  • Trigger the laser pulse and the oscilloscope simultaneously. The laser pulse excites the sample, and the change in absorbance of the probe light is recorded as a function of time.

  • Analyze the resulting kinetic trace to determine the lifetimes of the transient species and the rate constants for their decay.

HPLC Analysis of Photoproducts: Quantifying Uncaging

High-performance liquid chromatography (HPLC) is an essential tool for the separation and quantification of the starting material and the photoproducts. This allows for the determination of the quantum yield of the uncaging reaction.

Experimental Protocol:

  • Prepare a solution of the 2-nitrobenzyl compound of known concentration in a suitable solvent system (e.g., a mixture of water and acetonitrile).[10]

  • Irradiate the solution with a light source of a specific wavelength (e.g., a 365 nm UV lamp) for a defined period.

  • Inject a sample of the irradiated solution onto an appropriate HPLC column (e.g., a C18 reverse-phase column).[10]

  • Elute the components using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with a buffer and an ion-pairing agent if necessary).[10]

  • Detect the separated components using a UV-Vis detector at wavelengths corresponding to the absorption maxima of the starting material and the photoproducts.[10]

  • Quantify the amount of each component by integrating the peak areas and comparing them to a calibration curve.

  • Calculate the quantum yield by relating the amount of photoproduct formed to the number of photons absorbed by the sample (determined by actinometry).

Conclusion and Future Perspectives

The photochemical reaction of 2-nitrobenzyl compounds is a cornerstone of modern chemical biology and drug delivery. A deep understanding of its mechanism, from the initial photoexcitation to the final release of the substrate, is essential for the rational design of new and improved photolabile protecting groups. By carefully tuning the electronic and steric properties of the 2-nitrobenzyl scaffold, researchers can develop caged compounds with tailored properties, including red-shifted absorption maxima, higher quantum yields, and faster release kinetics.

The experimental techniques outlined in this guide provide a robust framework for the investigation of these photochemical reactions. As our understanding of these fundamental processes continues to grow, so too will our ability to harness the power of light to control biological systems with ever-increasing precision. The future of this field lies in the development of PPGs that can be activated by visible and near-infrared light, enabling deeper tissue penetration and reduced phototoxicity, and in the creation of multi-functional caged compounds that can release multiple therapeutic agents in a controlled manner. The journey from fundamental mechanistic understanding to transformative therapeutic applications is a testament to the power of photochemistry to shape the future of medicine.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084. [Link]

  • Fournier, L., Gauron, A., & Pigot, C. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One-and Two-Photon Excitation. Chemistry–A European Journal, 12(26), 6865-6879. [Link]

  • Kuhn, M., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(46), 15210-15222. [Link]

  • Abe, M., Chitose, Y., Jakkampudi, S., Thuy, P. T. T., Lin, Q., Van, B. T., ... & Katan, C. (2021). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Scientific reports, 11(1), 1-11. [Link]

  • Wikipedia contributors. (2023, November 13). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. Retrieved 20:30, January 26, 2026, from [Link]

  • Seo, T. S., Li, Z., & Ju, J. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Nucleic acids research, 32(3), e33-e33. [Link]

  • Yguerabide, J., & Yguerabide, E. P. (1998). The aci-nitro intermediate in the photolysis of 2-nitrobenzyl compounds. Journal of the American Chemical Society, 120(46), 12051-12052. [Link]

  • Corrie, J. E., & Trentham, D. R. (1993). Caged compounds: photorelease technology for control of cellular chemistry and physiology. In Bioorganic photochemistry (pp. 243-305). Springer, Berlin, Heidelberg. [Link]

  • Givens, R. S., & Rubina, M. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-56). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

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Physical and chemical properties of O-(2-Nitrobenzyl)-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of O-(2-Nitrobenzyl)-L-tyrosine

Introduction: Unveiling the Power of Light-Controlled Biology

In the intricate world of chemical biology and drug development, the ability to control molecular interactions with spatial and temporal precision is paramount. O-(2-Nitrobenzyl)-L-tyrosine is a cornerstone molecule in this pursuit, serving as a "caged" version of the natural amino acid L-tyrosine. The 2-nitrobenzyl group acts as a photolabile protecting group (PPG), a molecular shield that masks the function of the tyrosine's phenolic side chain.[1][2] This shield remains stable under typical physiological and synthetic conditions but can be precisely removed upon irradiation with UV light, liberating the native tyrosine residue.[3][4] This process, known as "uncaging," provides a powerful tool to initiate biological processes on demand, study protein function in real-time, and develop sophisticated light-activated therapeutic agents.[5][6]

This guide offers a comprehensive exploration of the essential properties of O-(2-Nitrobenzyl)-L-tyrosine, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its successful application.

Section 1: Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of O-(2-Nitrobenzyl)-L-tyrosine is critical for its proper storage, handling, and application in experimental design.

Identification and Structural Characteristics
  • IUPAC Name: (2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid[7]

  • Common Synonyms: NB-caged Tyrosine, ONBY, Photocaged tyrosine[4][8]

  • CAS Number: 184591-51-3 (Free acid); 207727-86-4 (Hydrochloride salt)[7][9]

  • Molecular Formula: C₁₆H₁₆N₂O₅[7]

  • Molecular Weight: 316.31 g/mol (Free acid); 352.77 g/mol (Hydrochloride salt)[7][9]

Caption: Chemical Structure of O-(2-Nitrobenzyl)-L-tyrosine.

Physical Data Summary

The following table summarizes the key physical properties for laboratory use.

PropertyValueSource(s)
Appearance White to yellow solid[10]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[11]
Storage Temperature Inert atmosphere, Room Temperature or -20°C for long-term stability[4][11]

Expert Insight on Solubility and Storage: The inherent polarity from the amino acid backbone and the nitro group, combined with the hydrophobicity of the two aromatic rings, results in limited aqueous solubility, similar to its parent L-tyrosine.[12] For this reason, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing stock solutions. When preparing solutions for cell culture, it is critical to ensure the final DMSO concentration is non-toxic to the biological system under study, typically below 0.5%.

For storage, the hydrochloride salt form is often preferred due to its enhanced stability and handling properties.[8][9] It should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent premature uncaging. Storing at -20°C is recommended to minimize degradation over time.[4]

Section 2: The Chemistry of a Photolabile Protecting Group

The utility of O-(2-Nitrobenzyl)-L-tyrosine is defined by the photochemical behavior of its o-nitrobenzyl ether linkage.

Mechanism of Photochemical Cleavage (Uncaging)

The cleavage of the o-nitrobenzyl group is a well-studied intramolecular redox reaction initiated by the absorption of a photon.[6][13] While the exact mechanism has been debated, the generally accepted pathway proceeds as follows:

  • Photoexcitation: Upon absorbing UV light (typically 300-365 nm), the nitro group is excited to a triplet state.[3][13]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.

  • Rearrangement: This leads to the formation of an aci-nitro intermediate.

  • Cyclization and Fragmentation: The intermediate undergoes rearrangement and cyclization, ultimately leading to the cleavage of the C-O bond.

  • Product Release: This fragmentation releases the free L-tyrosine and a 2-nitrosobenzaldehyde byproduct.[3]

Photolysis_Mechanism Start O-(2-Nitrobenzyl)-L-tyrosine Excited Excited Triplet State Start->Excited hν (UV Light) Abstraction H-Abstraction (aci-nitro intermediate) Excited->Abstraction Intramolecular Rearrangement Cyclization & Rearrangement Abstraction->Rearrangement Products Free L-Tyrosine + 2-Nitrosobenzaldehyde Rearrangement->Products C-O Bond Cleavage

Caption: Simplified workflow of the photochemical uncaging mechanism.

Spectroscopic Properties

Spectroscopic analysis is essential for verifying the integrity of the caged compound and for monitoring the progress of the uncaging reaction.

  • UV-Visible Spectroscopy: The o-nitrobenzyl group imparts a characteristic UV absorbance profile. The molecule typically shows absorbance maxima suitable for cleavage with common laboratory UV lamps (e.g., 365 nm).[3] The parent tyrosine chromophore exhibits absorbance peaks around 275 nm, which shift to approximately 295 nm upon deprotonation of the phenolic hydroxyl group (a useful diagnostic in itself).[14][15][16] Monitoring the reaction by UV-Vis will show a decrease in the absorbance of the caged compound and the appearance of new peaks corresponding to the 2-nitrosobenzaldehyde byproduct.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure. Key diagnostic signals include the benzylic protons of the o-nitrobenzyl group (typically a singlet around 5.0-5.5 ppm) and the distinct aromatic protons of both the tyrosine and nitrobenzyl rings. Upon photolysis, these benzylic signals disappear, and new signals for the aldehyde proton of the byproduct appear.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantifying the rate and efficiency of photolysis. A reversed-phase column (e.g., C18) with a gradient of acetonitrile and water (often with 0.1% TFA) can effectively separate the caged starting material from the uncaged tyrosine and the nitrosobenzaldehyde byproduct.[3]

Section 3: Synthesis of N-Fmoc-O-(2-Nitrobenzyl)-L-tyrosine

For application in peptide synthesis, the α-amino group must be protected, most commonly with the Fmoc (9-fluorenylmethyloxycarbonyl) group. This derivative is the key building block for incorporating caged tyrosine into peptides via Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Synthesis

This protocol describes a representative synthesis of N-Fmoc-O-(2-Nitrobenzyl)-L-tyrosine from N-Fmoc-L-tyrosine.

Materials:

  • N-Fmoc-L-tyrosine

  • 2-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Argon), add N-Fmoc-L-tyrosine (1.0 eq) and dissolve it in anhydrous DMF.

  • Base Addition: Add finely ground anhydrous potassium carbonate (approx. 2.0 eq). The use of a weaker, non-nucleophilic base like K₂CO₃ is crucial to deprotonate the phenolic hydroxyl group selectively without promoting side reactions at the carboxylic acid or with the Fmoc group.

  • Alkylation: Add 2-nitrobenzyl bromide (1.1 eq) to the stirring suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. This removes the DMF, unreacted base, and salts.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it is suitable for use in SPPS.

Section 4: Application in Solid-Phase Peptide Synthesis (SPPS)

The true power of O-(2-Nitrobenzyl)-L-tyrosine lies in its seamless integration into the Fmoc-SPPS workflow, enabling the creation of peptides with light-switchable functionality.[2]

SPPS_Workflow Resin 1. Start with Resin-bound Amino Acid Deprotect1 2. Fmoc Deprotection (Piperidine in DMF) Resin->Deprotect1 Wash1 3. Wash Deprotect1->Wash1 Couple 4. Couple Caged Tyrosine (N-Fmoc-O-(2-NB)-Tyr-OH + HBTU/DIEA) Wash1->Couple Wash2 5. Wash Couple->Wash2 Repeat 6. Repeat Steps 2-5 for subsequent amino acids Wash2->Repeat Cleave 7. Cleave from Resin & Remove Side-Chain Protecting Groups (e.g., TFA cocktail) Repeat->Cleave Purify 8. Purify Caged Peptide (HPLC) Cleave->Purify

Caption: Workflow for incorporating caged tyrosine into a peptide via SPPS.

Experimental Protocol: Incorporation into a Peptide

This protocol outlines the coupling step for adding N-Fmoc-O-(2-Nitrobenzyl)-L-tyrosine during a standard automated or manual Fmoc-SPPS cycle.

Prerequisites:

  • The peptide synthesis has proceeded to the point where the N-terminal Fmoc group has been removed from the preceding amino acid, leaving a free amine on the resin-bound peptide.

Materials:

  • N-Fmoc-O-(2-Nitrobenzyl)-L-tyrosine

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or equivalent (e.g., HATU, HCTU)

  • Activation Base: DIEA (N,N-Diisopropylethylamine)

  • DMF (Peptide synthesis grade)

Procedure:

  • Pre-activation: In a separate vessel, dissolve N-Fmoc-O-(2-Nitrobenzyl)-L-tyrosine (3-4 eq relative to resin loading), HBTU (3-4 eq), in DMF. Add DIEA (6-8 eq) and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color. Causality: Pre-activation converts the carboxylic acid to a more reactive ester, preventing side reactions and ensuring an efficient coupling reaction with the resin-bound amine.

  • Coupling: Add the activated amino acid solution to the vessel containing the deprotected resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test (or alternative ninhydrin test) on a small sample of resin beads. A negative result (beads remain colorless) indicates the coupling is complete. If the test is positive, the coupling step may be repeated.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents before proceeding to the next Fmoc deprotection step in the synthesis cycle.

Section 5: The Uncaging Process: A Practical Guide

The final step is the photochemical cleavage to release the active molecule. Success depends on careful control of the experimental parameters.

Experimental Protocol: Photolysis

Materials & Equipment:

  • Purified caged peptide dissolved in an appropriate buffer (e.g., PBS, HEPES). The buffer should be transparent in the UV range of interest.

  • UV Lamp with a narrow bandpass filter centered around 365 nm. Mercury arc lamps are common.

  • Quartz cuvette or plate (standard polystyrene or glass will block the required UV light).

  • HPLC system for analysis.

Procedure:

  • Sample Preparation: Prepare a solution of the caged peptide at a known concentration. An initial concentration of 10-100 µM is a typical starting point for biological experiments.

  • Irradiation:

    • Place the sample in the quartz cuvette.

    • Position the UV lamp at a fixed distance from the sample. The power density of the lamp (in mW/cm²) should be known or measured, as this will determine the required exposure time.[3]

    • Irradiate the sample for a defined period (e.g., from seconds to minutes). It is advisable to run a time-course experiment to determine the optimal exposure time for complete uncaging without causing photodamage to the peptide.

  • Analysis:

    • Immediately following irradiation, analyze an aliquot of the sample by HPLC.

    • Compare the chromatogram to a pre-irradiation sample. Quantify the decrease in the peak area of the caged peptide and the increase in the peak area of the uncaged product.

    • The biological activity of the uncaged peptide can then be assessed in the relevant functional assay.

Trustworthiness and Control: A critical control experiment is to run a "dark control" where the caged peptide is subjected to all experimental manipulations except for UV irradiation. This ensures that any observed biological effect is due to the photochemical release and not the presence of the caged compound itself.

Conclusion

O-(2-Nitrobenzyl)-L-tyrosine is more than just a modified amino acid; it is an enabling tool for high-precision chemical and biological research. Its well-defined physicochemical properties, combined with a predictable photochemical cleavage mechanism, allow for its robust application in fields ranging from fundamental protein science to the development of light-activated pharmaceuticals. By understanding the principles and protocols outlined in this guide, researchers can confidently harness the power of this photocaged molecule to achieve spatiotemporal control over biological systems and unlock new avenues of scientific discovery.

References

  • American Chemical Society (ACS) Publications. (2026). Tyrosinase Cross-Linked PEG Hydrogels with DAT and DATT as Artificial Substrates: Design, Structure, and Functions. Biomacromolecules. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). O-(2-Nitrobenzyl)-L-tyrosine. PubChem. [Link]

  • Penn Engineering. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

  • Wikipedia. (n.d.). Tyrosine. [Link]

  • MDPI. (n.d.). Biochemical Properties and Physiological Roles of Tyrosine Aminotransferases in Olive (Olea europaea L.). [Link]

  • American Elements. (n.d.). O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. [Link]

  • ResearchGate. (2018). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. [Link]

  • American Chemical Society (ACS) Publications. (n.d.). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • Broad Institute. (n.d.). 2.4 Photocleavable Protecting Groups. [Link]

  • American Chemical Society (ACS) Publications. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Springer. (n.d.). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. [Link]

  • National Center for Biotechnology Information (NCBI). (1996). Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group: application to the synthesis of caged neuropeptide Y. PubMed. [Link]

  • MDPI. (2022). Photoremovable Protecting Groups. [Link]

  • Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound.
  • American Chemical Society (ACS) Publications. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. [Link]

  • ResearchGate. (n.d.). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]

  • SciSpace. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications. [Link]

  • Royal Society of Chemistry. (n.d.). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • National Institutes of Health (NIH). (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. [Link]

  • American Chemical Society (ACS) Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Tyrosine. NIST Chemistry WebBook. [Link]

Sources

Methodological & Application

Protocol for Site-Specific Incorporation of O-(2-Nitrobenzyl)-L-tyrosine into Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the site-specific incorporation of the photocleavable non-canonical amino acid, O-(2-Nitrobenzyl)-L-tyrosine (NbY), into proteins. This technique offers spatiotemporal control over protein function, enabling researchers to investigate dynamic cellular processes with high precision.[1][2][3] The protocols outlined herein are designed for researchers in molecular biology, protein engineering, and drug development. We describe both in vivo incorporation using amber suppression technology in Escherichia coli and in vitro incorporation via cell-free protein synthesis systems.[4][5][6] The causality behind experimental choices is explained to provide a deeper understanding of the methodology. Furthermore, we include protocols for the validation of NbY incorporation and subsequent photo-activation of the target protein.

Introduction

The ability to control protein activity with spatial and temporal precision is a powerful tool for dissecting complex biological systems.[2][3] Photocaged amino acids, such as O-(2-Nitrobenzyl)-L-tyrosine (NbY), are instrumental in this endeavor.[1][7] NbY is a derivative of L-tyrosine that contains a photolabile o-nitrobenzyl group.[1][7] This "caging" group renders the tyrosine residue inactive. Upon irradiation with UV light (typically around 365 nm), the o-nitrobenzyl group is cleaved, restoring the natural tyrosine residue and, consequently, the protein's function.[1][7] This "on switch" mechanism allows for the precise activation of a protein at a desired time and location within a living cell or a defined in vitro system.[1][2][7]

The site-specific incorporation of NbY is achieved through the expansion of the genetic code.[8][9] This is most commonly accomplished by repurposing a stop codon, typically the amber codon (UAG), to encode for the non-canonical amino acid.[4][10] This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which specifically recognizes the non-canonical amino acid and its corresponding tRNA but does not cross-react with the host's endogenous translational machinery.[4][11] This guide will detail the protocols for utilizing such a system for efficient and specific incorporation of NbY.

Diagram of the Core Principle:

G cluster_0 Genetic Encoding cluster_1 Orthogonal Translation System cluster_2 Protein Synthesis cluster_3 Photoactivation DNA DNA mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome NbY O-(2-Nitrobenzyl) -L-tyrosine o-aaRS Orthogonal Aminoacyl-tRNA Synthetase NbY->o-aaRS Charged_tRNA NbY-tRNA(CUA) o-aaRS->Charged_tRNA Aminoacylation o-tRNA Orthogonal tRNA(CUA) o-tRNA->o-aaRS Charged_tRNA->Ribosome Caged_Protein Protein with NbY (Inactive) Ribosome->Caged_Protein Translation (Amber Codon) Active_Protein Active Protein (Tyrosine) Caged_Protein->Active_Protein Photocleavage UV_Light UV Light (~365 nm) UV_Light->Caged_Protein

Caption: Workflow for photocaged protein generation and activation.

Materials and Reagents

For In Vivo Incorporation in E. coli
  • Plasmids:

    • Expression vector for the target protein containing an in-frame amber (TAG) codon at the desired incorporation site.

    • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for NbY (e.g., a variant of Methanocaldococcus jannaschii tyrosyl-tRNA synthetase, MjTyrRS) and its cognate amber suppressor tRNA.[4][11]

  • Bacterial Strain: E. coli strain suitable for protein expression (e.g., BL21(DE3)).

  • Non-Canonical Amino Acid: O-(2-Nitrobenzyl)-L-tyrosine hydrochloride (Sigma-Aldrich, Cat. No. 207727 or equivalent).

  • Media and Reagents:

    • Luria-Bertani (LB) broth and agar.

    • Appropriate antibiotics for plasmid selection.

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression.

    • Arabinose for induction of the orthogonal synthetase/tRNA pair (if under an arabinose-inducible promoter).

    • Glycerol.

For In Vitro Incorporation (Cell-Free Protein Synthesis)
  • Cell-Free System: Commercial E. coli-based cell-free protein synthesis kit (e.g., PURExpress® or S30 extract-based systems).[6][8][12][13]

  • Template DNA: Plasmid or linear DNA encoding the target protein with an amber codon.

  • Purified Components:

    • Purified orthogonal aminoacyl-tRNA synthetase for NbY.

    • Purified orthogonal amber suppressor tRNA.

  • Non-Canonical Amino Acid: O-(2-Nitrobenzyl)-L-tyrosine hydrochloride.

  • Other Reagents: Nuclease-free water, buffers as required by the cell-free system.

For Protein Purification and Validation
  • Purification:

    • Appropriate chromatography resin (e.g., Ni-NTA for His-tagged proteins).

    • Buffers for lysis, washing, and elution.

    • Dialysis tubing or centrifugal concentrators.

  • Validation:

    • SDS-PAGE reagents.

    • Western blot reagents (primary and secondary antibodies).

    • Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for intact protein mass analysis and/or peptide mass fingerprinting.[14][15][16]

    • UV-Vis spectrophotometer.

For Photoactivation
  • UV Light Source: A UV lamp or LED with a peak wavelength of ~365 nm.[1][7]

  • Quartz Cuvettes or Plates: For UV irradiation of protein samples.

Experimental Protocols

Protocol 1: In Vivo Incorporation of NbY in E. coli

This protocol utilizes the amber suppression methodology to incorporate NbY into a target protein within living E. coli cells.[4]

Step-by-Step Methodology:

  • Transformation: Co-transform the E. coli expression strain with the plasmid carrying your gene of interest (with the amber codon) and the plasmid encoding the orthogonal synthetase/tRNA pair. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB medium (e.g., 500 mL) with the starter culture to an initial OD600 of 0.05-0.1.

  • Growth and Induction:

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Add O-(2-Nitrobenzyl)-L-tyrosine to a final concentration of 1 mM.

    • Induce the expression of the orthogonal synthetase/tRNA pair (e.g., with arabinose) and the target protein (e.g., with IPTG).

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.

Causality Behind Experimental Choices:

  • Co-transformation: Ensures that both the target protein template and the machinery for NbY incorporation are present in the same cell.

  • Reduced Temperature Post-Induction: Slows down protein synthesis, which can improve the proper folding of the recombinant protein and increase the yield of soluble protein.

  • Timing of NbY Addition: Adding the non-canonical amino acid just before induction ensures its availability for incorporation into the target protein.

Diagram of the In Vivo Incorporation Workflow:

G Start Start Transformation Co-transform E. coli with Target and Orthogonal Plasmids Start->Transformation Starter_Culture Grow Overnight Starter Culture Transformation->Starter_Culture Expression_Culture Inoculate Large Expression Culture Starter_Culture->Expression_Culture Growth Grow to OD600 0.6-0.8 Expression_Culture->Growth Add_NbY Add 1 mM O-(2-Nitrobenzyl)-L-tyrosine Growth->Add_NbY Induction Induce Protein Expression (e.g., IPTG, Arabinose) Add_NbY->Induction Incubation Incubate at 18-25°C for 12-16 hours Induction->Incubation Harvest Harvest Cells by Centrifugation Incubation->Harvest Purification Protein Purification Harvest->Purification End End Purification->End

Sources

O-(2-Nitrobenzyl)-L-tyrosine for time-resolved X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: O-(2-Nitrobenzyl)-L-tyrosine for Time-Resolved X-ray Crystallography

Unveiling Protein Dynamics: A Guide to Photocaged Crystallography with O-(2-Nitrobenzyl)-L-tyrosine

Introduction: Capturing Molecules in Motion

The central dogma of structural biology—that structure dictates function—has been immensely successful, providing atomic-level blueprints for countless biological molecules.[1][2] However, these static snapshots often fail to capture the essence of biological function, which is inherently dynamic. To truly understand enzymatic catalysis, signal transduction, and molecular recognition, we must observe these processes as they occur in real-time. Time-resolved X-ray crystallography is a powerful technique that aims to do just that, by generating molecular "movies" of proteins in action.[1][3]

A primary challenge in these experiments is the synchronous and rapid initiation of a reaction within a protein crystal.[3] This is where photocaged compounds, or photolabile protecting groups (PPGs), provide an elegant solution.[4][5] These are molecules that are biologically inert until exposed to a specific wavelength of light.[6][7] A flash of laser light can trigger the release of the "caging" group, liberating the active molecule and initiating a biological process with high spatial and temporal precision.[8]

This guide focuses on a particularly valuable tool for this purpose: O-(2-Nitrobenzyl)-L-tyrosine (oNBTyr) . By site-specifically incorporating this caged amino acid into a protein, researchers can create a light-activated "on-switch" to initiate conformational changes or enzymatic reactions, paving the way for detailed structural studies of transient intermediates.[9] We will explore the unique properties of oNBTyr, provide detailed protocols for its incorporation into proteins, and outline the workflow for a successful time-resolved crystallography experiment.

The Molecular Trigger: Properties of O-(2-Nitrobenzyl)-L-tyrosine

The 2-nitrobenzyl group is one of the most well-established and widely used photocages due to its reliable cleavage mechanism and synthetic accessibility.[4][7] When attached to the hydroxyl group of tyrosine, it effectively masks its function. The key event is a light-induced intramolecular redox reaction that leads to the cleavage of the benzyl-oxygen bond.

Mechanism of Photocleavage: Upon absorption of UV light (typically ~365 nm), the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[10] This transient species then rapidly rearranges, breaking the bond to the tyrosine's oxygen and releasing the native tyrosine residue within the protein. The primary by-product is 2-nitrosobenzaldehyde.[7] This process is irreversible and can be initiated on timescales suitable for even very fast biological reactions.[11]

Photocleavage of oNBTyr oNBTyr O-(2-Nitrobenzyl)-L-tyrosine (Caged, Inactive) L_Tyr L-Tyrosine (Uncaged, Active) oNBTyr->L_Tyr hv (~365 nm) Byproduct 2-Nitrosobenzaldehyde (By-product) oNBTyr->Byproduct

Caption: Photocleavage mechanism of O-(2-Nitrobenzyl)-L-tyrosine.

Key Properties and Experimental Considerations:

PropertyValue / ConsiderationCausality & Significance
Chemical Formula C₁₆H₁₆N₂O₅[12]Defines the steric bulk that must be accommodated by the protein synthesis machinery.
Molecular Weight 316.31 g/mol [12]Essential for mass spectrometry verification of incorporation.
Excitation Wavelength ~365 nmThis wavelength is often chosen to minimize photodamage to the protein itself compared to shorter UV wavelengths.
Cleavage By-product 2-nitrosobenzaldehyde[7]This by-product can be reactive. It is crucial to ensure it does not interfere with the biological process under study or react with other residues in the crystal.
Incorporation Method Genetic code expansion[9][13]Allows for precise, site-specific replacement of a natural tyrosine, offering unparalleled control over the trigger location.
Workflow Part I: Site-Specific Incorporation of oNBTyr

The power of oNBTyr lies in its ability to be incorporated into any desired tyrosine position in a protein through genetic code expansion. This process requires an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's own machinery. This engineered synthetase specifically recognizes oNBTyr and attaches it to the engineered tRNA, which in turn reads a reassigned codon (typically the amber stop codon, UAG) during translation.[9]

While cellular expression is possible, cell-free protein synthesis (CFPS) systems offer significant advantages for producing caged proteins.[9] They allow direct supplementation of the expensive oNBTyr and the engineered synthetase into the reaction mixture, bypassing concerns about cellular uptake and toxicity. This method is particularly powerful for producing challenging targets like membrane proteins.[13]

Genetic Encoding Workflow DNA Plasmid DNA (Gene of Interest with UAG codon) Ribosome Ribosome DNA->Ribosome Transcription CFPS Cell-Free Protein Synthesis System (E. coli S30 extract, etc.) CFPS->Ribosome oNBTyr_aa oNBTyr Amino Acid Charged_tRNA oNBTyr-tRNA(CUA) oNBTyr_aa->Charged_tRNA Synthetase Engineered oNBTyrRS (Synthetase) Synthetase->Charged_tRNA 'Charges' tRNA tRNA Engineered tRNA(CUA) tRNA->Charged_tRNA Charged_tRNA->Ribosome Recognizes UAG codon Protein Caged Protein (with oNBTyr) Ribosome->Protein Translation

Caption: Workflow for cell-free synthesis of oNBTyr-containing proteins.

Protocol 1: Cell-Free Protein Synthesis of an oNBTyr-Containing Protein

This protocol is adapted from methodologies used for producing caged lysozyme.[9][13]

  • Template Preparation:

    • Obtain or synthesize the gene for your protein of interest.

    • Using site-directed mutagenesis, replace the codon for the target tyrosine residue with an amber stop codon (TAG).

    • Clone this modified gene into a suitable expression vector for cell-free synthesis (e.g., pET-based vector).

  • Component Preparation:

    • Prepare or purchase a high-quality E. coli S30 cell extract. Extracts from strains engineered for unnatural amino acid incorporation (e.g., B95.ΔA) are recommended.[9]

    • Express and purify the engineered O-(2-Nitrobenzyl)-L-tyrosyl-tRNA synthetase (oNBTyrRS). Specific variants of Methanocaldococcus jannaschii TyrRS have proven effective.[9][13]

    • Prepare a stock solution of oNBTyr (e.g., 100 mM in 20 mM NaOH).

    • Prepare a stock of the corresponding engineered tRNA(CUA).

  • Cell-Free Reaction Assembly:

    • In a microcentrifuge tube, assemble the reaction mixture according to your CFPS kit manufacturer's instructions. A typical reaction includes:

      • S30 Extract

      • Energy source (e.g., phosphoenolpyruvate, ATP, GTP)

      • Buffer and salts

      • Amino acid mixture (lacking natural tyrosine)

    • Crucially, supplement the reaction with the following:

      • Plasmid DNA template (final concentration ~10-20 µg/mL).

      • Purified oNBTyrRS (final concentration ~0.3 mg/mL).[13]

      • oNBTyr (final concentration ~1-2 mM).

      • Engineered tRNA(CUA).

    • Self-Validation Step: Run a negative control reaction without oNBTyr. A truncated protein product should be observed on an SDS-PAGE gel, confirming that the UAG codon is being read as a stop codon in the absence of the caged amino acid.

  • Incubation & Purification:

    • Incubate the reaction at the optimal temperature (e.g., 25-30°C) for 4-6 hours.[13] Protect the reaction from light to prevent premature uncaging.

    • Purify the expressed protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins). Keep the protein in the dark or under red light conditions whenever possible.

  • Verification of Incorporation:

    • Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length product.

    • Crucially, use mass spectrometry (e.g., ESI-MS) to confirm the mass of the intact protein. The measured mass should correspond to the theoretical mass of the protein with the oNBTyr substitution. This is the definitive validation step.

Workflow Part II: The Time-Resolved Crystallography Experiment

With a purified, validated caged protein in hand, the next stage involves crystallization and the pump-probe experiment at a synchrotron or X-ray Free Electron Laser (XFEL) facility.[1][11]

Protocol 2: Crystallization and Data Collection

  • Crystallization:

    • Perform crystallization screening for the oNBTyr-containing protein using standard methods (e.g., vapor diffusion, microbatch).[14] All steps must be performed in the dark or under safe-light conditions to protect the cage.

    • Causality: The bulky nitrobenzyl group is exposed on the surface of the protein and generally does not significantly alter the crystal packing, allowing the use of crystallization conditions similar to the wild-type protein.[13]

    • Optimize crystal size and quality. For serial crystallography, a large number of microcrystals (1-20 µm) is ideal.[3]

  • Sample Delivery:

    • The choice of sample delivery method depends on the X-ray source and experimental goals. Common methods include:

      • Fixed-Target Scanning: Crystals are loaded onto a chip or grid which is then raster-scanned across the beam.[15][16][17] This is efficient for synchrotron experiments.

      • Liquid Jet Injectors: A slurry of microcrystals is injected across the X-ray beam path.[18] This is standard for high-repetition-rate XFELs.

  • Pump-Probe Data Collection:

    • The core of the experiment follows a pump-probe scheme.[3][19]

    • Step 1 (Dark State): Collect a complete dataset of the caged protein crystal without laser illumination. This serves as the reference (t=0) structure.[20]

    • Step 2 (Pump): A precisely timed laser pulse (the "pump") illuminates the crystal. The laser must be tuned to the absorption maximum of the oNBTyr (~365 nm). The pulse duration and energy must be optimized to achieve a high percentage of uncaging without causing crystal damage.

    • Step 3 (Delay): Introduce a specific time delay (from picoseconds to seconds) between the laser pump and the X-ray probe. This delay corresponds to the desired time point in the reaction you wish to observe.

    • Step 4 (Probe): An X-ray pulse (the "probe") is used to collect a diffraction pattern from the light-activated crystal.

    • Step 5 (Repeat): For serial crystallography, this process is repeated for thousands of crystals at each desired time delay to build a complete dataset.[15][19]

Pump_Probe_Workflow cluster_sample Sample Delivery Crystal_Source Microcrystal Slurry in Injector or on Chip Crystal_Hit Crystal in Beam Path Crystal_Source->Crystal_Hit Inject / Move XRay X-ray Pulse (Probe) Crystal_Hit->XRay Time Delay (Δt) Laser Laser Pulse (Pump) ~365 nm Laser->Crystal_Hit Initiates Reaction Detector Diffraction Pattern Collected on Detector XRay->Detector Probes Structure

Caption: Pump-probe workflow for time-resolved serial crystallography.

Workflow Part III: Data Analysis and Interpretation

The output of a time-resolved experiment is a series of datasets, one for the dark state and one for each time point after photoactivation. The goal is to calculate difference electron density maps (F_obs(light) - F_obs(dark)) to visualize the structural changes.[20]

  • Data Processing: Process each dataset (dark and time points) independently using standard crystallographic software to obtain structure factors.[21]

  • Difference Map Calculation: Calculate difference electron density maps between each time point and the dark state reference.

  • Interpretation:

    • At t=0 (after laser pulse, minimal delay), negative density should appear around the nitrobenzyl group, and positive density should appear where the native tyrosine sidechain forms. This confirms successful and efficient uncaging.[13]

    • At subsequent time points (t > 0), positive and negative density peaks will appear throughout the protein, indicating movements of secondary structures, side chains, ligands, or solvent molecules.

    • By modeling into these difference maps, one can build a structural timeline of the protein's functional cycle. Advanced analysis techniques may be needed to deconvolve heterogeneous states within the crystal.[22]

References

  • Sakurai, K., et al. (2022). Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography. International Journal of Molecular Sciences. [Link][9][13]

  • White, A. W., & Imperiali, B. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. Chemical Society Reviews. [Link][8]

  • BioXFEL. (2015). Serial time resolved crystallography of photosystem II using a femtosecond X ray laser. YouTube. [Link][19]

  • Mehrabi, P. (2022). Time-resolved serial synchrotron crystallography - Dr Pedram Mehrabi (MPSD, GERMANY). YouTube. [Link][15]

  • National Center for Biotechnology Information. O-(2-Nitrobenzyl)-L-tyrosine. PubChem Compound Database. [Link][12]

  • Wikipedia. Photolabile protecting group. [Link][4]

  • Worthington, J., et al. (2025). Time-resolved serial synchrotron and serial femtosecond crystallography of heme proteins using photocaged nitric oxide. IUCrJ. [Link]

  • Yadav, P., & Orville, A. M. (2023). Practical considerations for the analysis of time-resolved x-ray data. Structural Dynamics. [Link][20]

  • Šrajer, V., & Schmidt, M. (2017). Watching Proteins Function with Time-resolved X-ray Crystallography. Annual Review of Physical Chemistry. [Link][1]

  • Mehrabi, P., et al. (2021). Best practices for time-resolved serial synchrotron crystallography. IUCrJ. [Link][3]

  • Ilag, L. L., & Lörincz, Z. (2012). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link][6]

  • Nass Kovacs, G., & Colletier, J. P. (2019). Potential of Time-Resolved Serial Femtosecond Crystallography Using High Repetition Rate XFEL Sources. Applied Sciences. [Link][11]

  • Levantino, M., et al. (2021). Using photocaging for fast time-resolved structural biology studies. Current Opinion in Structural Biology. [Link]

  • National Institutes of Health. (2022). Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography. [Link]

  • Sierra, R. G., et al. (2016). Liquid sample delivery techniques for serial femtosecond crystallography. Philosophical Transactions of the Royal Society B. [Link]

  • Wu, N., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Journal of the American Chemical Society. [Link]

  • Das, A., et al. (2023). Filling data analysis gaps in time-resolved crystallography by machine learning. Structural Dynamics. [Link][22]

  • Kim, Y., & Nam, K. H. (2021). Sample Delivery Systems for Serial Femtosecond Crystallography at the PAL-XFEL. Crystals. [Link][16]

  • Su, X. C., et al. (2013). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Worthington, J., et al. (2025). Time-resolved serial synchrotron and serial femtosecond crystallography of heme proteins using photocaged nitric oxide. ResearchGate. [Link]

  • Chen, Y., et al. (2018). Peptide photocaging: A brief account of the chemistry and biological applications. Chinese Chemical Letters. [Link][7]

  • Levantino, M., et al. (2021). Using photocaging for fast time-resolved structural biology studies. ResearchGate. [Link][5]

  • Brown, A., & Deiters, A. (2017). Genetic Encoding of Photocaged Tyrosines with Improved Light-Activation Properties for the Optical Control of Protease Function. ChemBioChem. [Link]

  • Givens, R. S., et al. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology. [Link]

  • Fodor, S. P., et al. (1994). Synthesis of Photolabile 2-(2-Nitrophenyl)propyloxycarbonyl Protected Amino Acids. International Journal of Peptide and Protein Research. [Link]

  • White, T. A. (2015). Data processing and analysis in serial crystallography at advanced X-ray sources. Universitäts- und Landesbibliothek Darmstadt. [Link][21]

  • Worthington, J., et al. (2025). Time-resolved serial synchrotron and serial femtosecond crystallography of heme proteins using photocaged nitric oxide. PubMed. [Link]

  • Singh, Y., & Singh, J. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link][10]

  • Le-Masurier, A., et al. (2021). Structural Aspects of Photopharmacology: Insight into the Binding of Photoswitchable and Photocaged Inhibitors to the Glutamate Transporter Homologue. Journal of the American Chemical Society. [Link]

  • Berkeley Lab. (2003). X-Ray Crystal Images Shed More Light on Protein Synthesis. Berkeley Lab News Center. [Link][2]

  • Wikipedia. Protein crystallization. [Link][14]

  • Tan, Y. C., et al. (2022). Towards an Optimal Sample Delivery Method for Serial Crystallography at XFEL. International Journal of Molecular Sciences. [Link]

  • Mehrabi, P., et al. (2021). Best practices for time-resolved serial synchrotron crystallography. IUCr Journals. [Link][17]

Sources

Application Note: Optimizing Light-Mediated Uncaging of O-(2-Nitrobenzyl)-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Spatiotemporal Control with Light

The ability to precisely control biological processes in space and time is a cornerstone of modern biological research and therapeutic development. Photocaged compounds, which are biologically active molecules rendered inert by a photoremovable protecting group (PPG), offer an unparalleled level of control. O-(2-Nitrobenzyl)-L-tyrosine (NBY) is one such compound, where the phenolic hydroxyl group of tyrosine is masked by a 2-nitrobenzyl group.[1][2][3] Upon illumination with a specific wavelength of light, this "cage" is cleaved, rapidly releasing active L-tyrosine. This technique allows researchers to introduce a critical amino acid into a system at a desired moment and location, enabling the study of dynamic processes like protein synthesis, signal transduction, and enzyme kinetics with high precision. This guide provides a comprehensive overview of the principles, light source considerations, and detailed protocols for the effective uncaging of NBY.

The Uncaging Mechanism: A Photochemical Perspective

The uncaging of NBY is driven by a well-understood photochemical reaction initiated by the absorption of a photon. The 2-nitrobenzyl cage belongs to a class of PPGs that undergo a Norrish Type II-like intramolecular rearrangement upon excitation with UV light.[4]

Mechanism Steps:

  • Photon Absorption: The 2-nitrobenzyl group absorbs a photon, typically in the UV-A range (320-400 nm), promoting it to an excited electronic state.[5]

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon. This is the rate-limiting step and forms a transient intermediate known as an aci-nitro species.[4][6]

  • Rearrangement and Cleavage: The aci-nitro intermediate rapidly rearranges, leading to the cleavage of the bond connecting the cage to the tyrosine molecule.[6]

  • Product Release: This cleavage releases free L-tyrosine and a byproduct, 2-nitrosobenzaldehyde.[7]

It is crucial to understand that the decay of the aci-nitro intermediate (which can be monitored by its strong absorbance around 400 nm) does not always directly correspond to the release rate of the caged molecule.[6][8] The overall process, however, is typically rapid, with release occurring on the microsecond to millisecond timescale.[3]

G cluster_0 Photochemical Uncaging of O-(2-Nitrobenzyl)-L-tyrosine cluster_1 Released Products A 1. Ground State O-(2-Nitrobenzyl)-L-tyrosine B 2. Photon Absorption (hv, ~365 nm) A->B UV Photon C 3. Excited State B->C D 4. H-Abstraction (aci-nitro intermediate) C->D Intramolecular Rearrangement E 5. Rearrangement & Cleavage D->E F 6. Products Released E->F G L-Tyrosine (Active) F->G H 2-Nitrosobenzaldehyde (Byproduct) F->H

Caption: Photochemical reaction pathway for NBY uncaging.

Critical Parameter: The Light Source

The choice of light source is the most critical experimental parameter for successful uncaging. The ideal source must deliver a sufficient dose of photons at the correct wavelength to efficiently cleave the cage without causing cellular damage (phototoxicity).

Wavelength Selection

The key is to match the light source's emission spectrum to the absorption spectrum of the 2-nitrobenzyl cage.

  • Optimal Wavelength: The 2-nitrobenzyl group has a broad absorption peak in the UV-A range. The most commonly cited and effective wavelength for uncaging is 365 nm .[1][9] This wavelength provides a good balance between efficient absorption by the cage and reduced phototoxicity compared to shorter UV wavelengths (UV-B and UV-C).[5][10]

  • Quantum Yield: The quantum yield (Φ) represents the efficiency of the photoreaction, specifically the fraction of absorbed photons that result in an uncaging event. For 2-nitrobenzyl cages, the quantum yield is typically low, often in the range of 0.1-1%.[11][12] This low efficiency necessitates the use of high-intensity light sources to achieve a sufficient concentration of released tyrosine in a short time. Interestingly, studies have shown that as the absorption wavelength of the nitrobenzyl group is shifted to longer, redder wavelengths, the quantum yield tends to decrease.[11][12][13]

Light Source Comparison

Several types of light sources can be used for uncaging experiments. The choice depends on the application, required spatial resolution, and budget.

Light SourceTypical Wavelength(s)ProsConsBest For
Mercury Arc Lamp Broad spectrum with peaks (e.g., 365 nm)High power output; cost-effective.Generates heat; unstable output requires warm-up; requires filters.Wide-field illumination of cell cultures, cuvette-based assays.
Xenon Arc Lamp Continuous, broad spectrumMore uniform spectral output than mercury lamps.Generates significant heat and ozone; lower power at 365 nm than mercury.Applications requiring wavelength tunability with a monochromator.
LEDs (Light Emitting Diodes) Narrow, specific wavelengths (e.g., 365 nm)Stable output; long lifespan; minimal heat; can be pulsed precisely.[14]Lower power than arc lamps; may require focused beams for high intensity.Microscopy applications requiring precise temporal and spatial control.
Pulsed Lasers (e.g., Ti:Sapphire) Tunable (for Two-Photon)High spatial precision (femtoliter volume); reduced phototoxicity outside the focal point.High cost and complexity; requires specialized microscopy setups.Two-photon uncaging in thick tissue or single-synapse stimulation.[8]

Experimental Protocols

The following protocols provide a starting point for in vitro and cell-based uncaging experiments. Crucially, the optimal light dose (Power Density × Exposure Time) must be determined empirically for each specific experimental setup and cell type.

Protocol 1: In Vitro Uncaging and Spectroscopic Verification

This protocol validates the uncaging process by monitoring the spectral changes of NBY in a simple buffer solution.

Objective: To confirm the photocleavage of NBY and the appearance of the 2-nitrosobenzaldehyde byproduct.

Materials:

  • O-(2-Nitrobenzyl)-L-tyrosine (NBY)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvette

  • UV-Vis Spectrophotometer

  • UV light source (e.g., 365 nm LED or filtered mercury lamp) with a collimating lens.

  • Radiometer to measure power density (mW/cm²).

Methodology:

  • Preparation: Prepare a 100 µM solution of NBY in PBS. Handle the solution in a dark or red-lit room to prevent premature uncaging.

  • Baseline Spectrum: Record the absorption spectrum of the NBY solution from 250 nm to 500 nm using the spectrophotometer. Note the initial absorbance peak of the 2-nitrobenzyl group.

  • Irradiation: a. Position the UV light source to illuminate the cuvette uniformly. b. Measure the power density of the light at the cuvette's surface using a radiometer. A typical starting point is 5-10 mW/cm². c. Expose the sample to the UV light for a defined period (e.g., 30 seconds).

  • Post-Irradiation Spectrum: Immediately after exposure, record the absorption spectrum again.

  • Analysis: Compare the pre- and post-irradiation spectra. Successful uncaging is indicated by a decrease in the absorbance of the NBY and the appearance of a new absorbance peak corresponding to the 2-nitrosobenzaldehyde byproduct (typically around 350-400 nm).[6]

  • Time Course (Optional): Repeat steps 3-4 with increasing exposure times (e.g., 60s, 120s, 300s) to determine the kinetics of the uncaging reaction under your specific conditions.

Protocol 2: Uncaging in Live Cell Culture

This protocol describes a general method for uncaging NBY in a population of cultured cells, with an emphasis on minimizing phototoxicity.

Objective: To acutely increase the local concentration of L-tyrosine for studying cellular responses.

G cluster_0 Live-Cell Uncaging Workflow prep 1. Cell Preparation - Plate cells on glass-bottom dish - Culture in tyrosine-free medium load 2. Loading - Incubate cells with O-(2-Nitrobenzyl)-L-tyrosine prep->load wash 3. Wash - Remove excess caged compound load->wash control 4. Control Groups - 'No Light' Control - 'No NBY' Control wash->control irradiate 5. Irradiation - Expose specific area to 365 nm light using microscope control->irradiate Experimental Group analyze 6. Analysis - Monitor cellular response (e.g., fluorescence, signaling) irradiate->analyze

Caption: Experimental workflow for live-cell uncaging.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips.

  • Tyrosine-free cell culture medium.

  • O-(2-Nitrobenzyl)-L-tyrosine (NBY).

  • An inverted microscope equipped with a UV light source (e.g., mercury lamp with a 365 nm filter set or a 365 nm LED) and appropriate objectives.

  • Assay-specific reagents (e.g., fluorescent biosensors, antibodies).

Methodology:

  • Cell Preparation: a. Plate cells to achieve a desired confluency (e.g., 50-70%). b. Prior to the experiment, replace the standard medium with tyrosine-free medium for a period sufficient to deplete intracellular tyrosine pools (this must be optimized, e.g., 1-4 hours). This step enhances the signal-to-noise ratio upon uncaging.

  • Loading: Add NBY to the tyrosine-free medium to a final concentration of 100 µM to 1 mM. Incubate for 30-60 minutes at 37°C. The optimal concentration depends on the cell type and desired effect.

  • Wash: Gently wash the cells 2-3 times with fresh, pre-warmed tyrosine-free medium to remove excess extracellular NBY.

  • Control Establishment (Critical):

    • "No Light" Control: A dish prepared identically but not exposed to UV light. This controls for any effects of NBY itself.

    • "Light Only" Control: A dish without NBY that is exposed to the same UV dose. This controls for phototoxicity.[15]

  • Uncaging & Imaging: a. Place the dish on the microscope stage. b. Using the microscope's fluorescence illumination path, deliver a pulse of 365 nm light to the cells. The duration and intensity must be carefully optimized. Start with short pulses (e.g., 250-500 ms) and low power to minimize phototoxicity.[16] c. Use the microscope's imaging system to monitor the cellular response in real-time (e.g., changes in a fluorescent reporter for protein synthesis or kinase activity).

  • Data Analysis: Quantify the cellular response in the irradiated group and compare it against the control groups to validate that the observed effect is a direct result of tyrosine uncaging.

Troubleshooting and Key Considerations

  • Phototoxicity: UV light is inherently damaging to cells.[10][15] Signs of phototoxicity include cell blebbing, detachment, or apoptosis. To mitigate this:

    • Use the longest possible wavelength that is still efficient (365 nm is a good choice).[16]

    • Use the lowest light dose (intensity and duration) necessary for the desired biological effect.

    • Consider using two-photon excitation (700-740 nm) for highly sensitive samples, as it confines damage to a very small focal volume.[8][13]

  • Byproduct Effects: The 2-nitrosobenzaldehyde byproduct can be reactive. It is essential to run controls to ensure it does not interfere with the biological process under investigation.

  • Medium Photodegradation: Standard cell culture media contain components like riboflavin and tryptophan that can be degraded by UV light, producing toxic reactive oxygen species (ROS).[17] Using simplified buffers (like HBSS) during the uncaging experiment can minimize these effects.

  • Focus and Power Density: The power of the light source is less important than the power density (power per unit area) delivered to the sample. Ensure your optical setup is well-aligned to deliver a known and reproducible dose of light.

Conclusion

O-(2-Nitrobenzyl)-L-tyrosine is a powerful tool for the light-activated control of biological systems. Success hinges on the rational selection of a light source and the careful optimization of the light delivery protocol. By matching the wavelength to the cage's absorption maximum (typically 365 nm) and meticulously titrating the light dose to balance uncaging efficiency with cell viability, researchers can achieve precise spatiotemporal control over tyrosine-dependent cellular processes. The protocols and principles outlined in this guide provide a robust framework for implementing this versatile technology in diverse research applications.

References

  • Goeldner, M., & Givens, R. (Eds.). (2005). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed. Available from: [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. Available from: [Link]

  • Araya, R., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Cellular Neuroscience. Available from: [Link]

  • Sakamoto, K., et al. (2022). Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography. MDPI. Available from: [Link]

  • Nakayama, T., & Abe, M. (2014). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. Available from: [Link]

  • Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. Available from: [Link]

  • Mayer, G., & Heckel, A. (2006). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Angewandte Chemie International Edition. Available from: [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. Available from: [Link]

  • Van der Verren, S. E., et al. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. The Royal Society of Chemistry. Available from: [Link]

  • Tatsu, Y., et al. (1996). Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group: application to the synthesis of caged neuropeptide Y. PubMed. Available from: [Link]

  • Parry, J. M., & Parry, E. M. (1987). Phototoxicity testing in vitro: evaluation of mammalian cell culture techniques. PubMed. Available from: [Link]

  • Maven, I. (n.d.). Four kinds of artificial light sources for photography. ImageMaven. Available from: [Link]

  • Nikon. Cellular Phototoxicity. MicroscopyU. Available from: [Link]

  • Direct Digital. (n.d.). How to Simulate Natural Light in Photography. Available from: [Link]

  • Wollertz, C. (2023). Top Lighting Options For Photography. YouTube. Available from: [Link]

  • Wrigley, A. (2017). Natural Light — The Types of Light and How to Use Them. Medium. Available from: [Link]

  • He, K., et al. (2022). Quantifying UV-induced photodamage for longitudinal live-cell imaging applications of deep-UV microscopy. PMC - NIH. Available from: [Link]

  • Gurney, A. M. (n.d.). Flash photolysis of caged compounds. The University of Texas at Dallas. Available from: [Link]

  • Lonza Bioscience. (n.d.). The effect of light on cell culture media performance. Available from: [Link]

  • Wikipedia. Photolabile protecting group. Available from: [Link]

  • Reddit. (2021). How do I replicate natural light inside an apartment at night time? r/photography. Available from: [Link]

  • Melvin, L. S. (2005). Photobiological and thermal effects of UVA light on cell culture. LSU Scholarly Repository. Available from: [Link]

Sources

Illuminating Protein Landscapes: A Technical Guide to O-(2-Nitrobenzyl)-L-tyrosine for Studying Protein Dynamics and Folding

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Capturing Proteins in Action with a Flash of Light

The study of protein dynamics and folding, the intricate dance of polypeptide chains arranging into functional three-dimensional structures, is fundamental to understanding biological function and disease.[1] Traditional methods often capture static snapshots or ensemble averages, missing the fleeting intermediate states that are critical to the folding pathway. To overcome this, scientists have developed sophisticated techniques to initiate and observe these processes in real-time. Among the most powerful of these are photochemical methods, which use light to trigger a biological event with exquisite temporal and spatial control.[2][3]

This guide focuses on a key player in this field: O-(2-Nitrobenzyl)-L-tyrosine (NBTyr) , a "caged" amino acid. The 2-nitrobenzyl group acts as a photoremovable protecting group (PPG), rendering the tyrosine residue temporarily inert.[4] By incorporating NBTyr into a specific site within a protein, researchers can create a molecular "on-switch." A pulse of UV light cleaves the protecting group, liberating the native tyrosine residue and initiating a conformational change or folding event that can be monitored in real-time.[4] This approach provides a powerful tool to dissect complex protein dynamics, from local side-chain movements to global unfolding and refolding events.

As a Senior Application Scientist, this guide is designed to provide you not only with detailed protocols but also with the underlying rationale and field-proven insights necessary for the successful application of NBTyr in your research.

The Chemistry of Control: Mechanism of Photocleavage

The utility of NBTyr lies in its clean and rapid cleavage upon UV irradiation. The process is initiated by the absorption of a photon (typically in the 350-365 nm range), which excites the nitro group.[3][5] This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by a rearrangement to an aci-nitro intermediate. This unstable species then rapidly rearranges and hydrolyzes to release the free tyrosine hydroxyl group and the byproduct, 2-nitrosobenzaldehyde.[5] This entire process occurs on a nanosecond to microsecond timescale, providing the fast trigger needed for kinetic studies.[6]

Photocleavage Mechanism NBTyr O-(2-Nitrobenzyl)-Tyrosine (Inactive) Excited Excited State (n,π*) NBTyr->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Products Tyrosine (Active) + 2-Nitrosobenzaldehyde AciNitro->Products Rearrangement & Hydrolysis

Caption: Photocleavage of O-(2-Nitrobenzyl)-L-tyrosine.

Key Photophysical and Chemical Properties

Designing a successful experiment requires understanding the quantitative parameters of your phototrigger. The choice of wavelength, light intensity, and exposure time are all dictated by these properties.

PropertyValue / CharacteristicSignificance for Experimental Design
Maximum Absorption (λmax) ~270-280 nm, with a tail into the near-UVThe tail of the absorption spectrum allows for cleavage with less damaging, longer wavelength UV light (e.g., 365 nm).[2]
Photocleavage Wavelength 350 - 365 nm (optimal)Balances efficient cleavage with minimizing potential photodamage to other aromatic residues like tryptophan.[3][4]
Quantum Yield (Φ) Typically low, in the range of 0.01 - 0.1 (1-10%)A low quantum yield means that multiple photons are required to cleave a single molecule. This necessitates a sufficiently high-intensity light source (e.g., a laser or high-power LED) for rapid, synchronous uncaging.[2]
Byproduct 2-NitrosobenzaldehydeThis aldehyde can potentially react with nucleophilic side chains like cysteine and lysine, a critical consideration for experimental interpretation.[5]

Application & Protocol I: Site-Specific Incorporation of NBTyr into Proteins

To use NBTyr as a probe, it must first be incorporated at a specific site in the protein of interest. The most powerful method for this is genetic code expansion using amber stop codon suppression.[7] This technique hijacks the cell's translational machinery to insert a non-canonical amino acid in response to an in-frame amber stop codon (UAG).

Principle: Orthogonal Synthetase/tRNA Pairs

The core of this technology is an "orthogonal" aminoacyl-tRNA synthetase and tRNA pair. This means the engineered synthetase specifically charges the engineered tRNA with NBTyr, and neither interacts with the host cell's endogenous synthetases, tRNAs, or amino acids. A variant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) has been successfully engineered to specifically recognize NBTyr (oNBTyrRS).[1] This engineered synthetase, along with its cognate suppressor tRNA (tRNACUA), forms the orthogonal pair needed for incorporation.

Amber Suppression Workflow cluster_0 Plasmid Engineering cluster_1 E. coli Expression cluster_2 Protein Production pEVOL pEVOL Plasmid - Engineered NBTyrRS - Suppressor tRNA(CUA) Transformation Co-transform E. coli (e.g., BL21(DE3)) pEVOL->Transformation pTarget Target Protein Plasmid - Gene with Amber (TAG) codon at desired site pTarget->Transformation Culture Culture in media + NBTyr Transformation->Culture Induction Induce expression (e.g., with IPTG) Culture->Induction Translation Ribosome translates mRNA Induction->Translation Incorporation tRNA(CUA) carrying NBTyr recognizes UAG codon Translation->Incorporation CagedProtein Full-length protein with NBTyr incorporated Incorporation->CagedProtein

Caption: Workflow for in vivo incorporation of NBTyr in E. coli.

Protocol: In Vivo Incorporation in E. coli

This protocol outlines the expression of a target protein containing a single NBTyr residue in E. coli.

1. Plasmid Preparation: a. Target Plasmid: Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired tyrosine codon in your gene of interest, which should be cloned into a suitable E. coli expression vector (e.g., a pET vector with a T7 promoter). Include an affinity tag (e.g., His6-tag) for purification. b. Synthetase/tRNA Plasmid: Obtain a plasmid encoding the engineered NBTyr-specific synthetase and its cognate amber suppressor tRNA. A common choice is a pEVOL or similar plasmid, which co-expresses the synthetase and tRNA under the control of constitutive or inducible promoters.[7]

2. Transformation: a. Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target plasmid and the pEVOL-NBTyrRS plasmid. b. Plate on LB-agar plates containing the appropriate antibiotics for both plasmids (e.g., kanamycin for pEVOL and ampicillin for the pET vector). Incubate overnight at 37°C.

3. Protein Expression: a. Inoculate a 50 mL starter culture of LB medium with both antibiotics from a single colony and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of rich medium (e.g., Terrific Broth) containing both antibiotics with the overnight culture. c. Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8. d. Add O-(2-Nitrobenzyl)-L-tyrosine to a final concentration of 1 mM. e. Immediately induce protein expression by adding IPTG to a final concentration of 0.5 mM. f. Reduce the temperature to 20-25°C and continue to express for 16-20 hours. The lower temperature aids in proper folding and minimizes inclusion body formation.

4. Cell Harvest and Protein Purification: a. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells using sonication or a French press. d. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C). e. Purify the His6-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's protocol.[8] Elute the protein with a high-imidazole buffer. f. Verification: Confirm the incorporation of NBTyr and the purity of the protein using SDS-PAGE and mass spectrometry (LC-MS/MS). The mass of the caged protein will be higher than the wild-type by the mass of the nitrobenzyl group (135.1 Da).

Application & Protocol II: Probing Protein Dynamics with Time-Resolved Fluorescence

Once the NBTyr-containing protein is purified, it can be used in pump-probe spectroscopic experiments. Here, a "pump" laser pulse initiates the reaction (photocleavage), and a "probe" light source monitors the subsequent structural changes. Time-resolved fluorescence is particularly powerful as it is highly sensitive to the local environment of fluorophores.[9]

Principle: Monitoring Environmental Changes

The intrinsic fluorescence of tryptophan and tyrosine residues is exquisitely sensitive to their local environment.[10] When a protein folds or undergoes a conformational change, these residues may move from a solvent-exposed environment to the hydrophobic core (or vice versa). This change is reflected in the fluorescence lifetime, quantum yield, and emission maximum. By monitoring these parameters after the photolytic removal of the NBTyr caging group, one can track the kinetics of the resulting structural transition.

Protocol: Time-Resolved Fluorescence after Laser Photolysis

This protocol describes a general setup for a laser pump-probe experiment to monitor protein folding or conformational changes.

1. Sample Preparation: a. Prepare the purified NBTyr-containing protein in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4). The protein concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects. b. If the protein itself lacks a convenient tryptophan reporter, a fluorescent probe can be introduced at a different site. c. Degas the sample to remove dissolved oxygen, which can quench fluorescence. d. Place the sample in a quartz cuvette and maintain it at a constant temperature using a Peltier-controlled cuvette holder.

2. Experimental Setup (Pump-Probe): a. Pump Source (Uncaging): A pulsed laser is required to deliver a high-energy pulse for efficient uncaging. A frequency-tripled Nd:YAG laser is a common choice, providing pulses at 355 nm.[11]

  • Wavelength: ~355-365 nm.

  • Pulse Duration: Nanoseconds (ns).

  • Energy: Adjusted to achieve sufficient uncaging without causing sample degradation (typically in the mJ/pulse range). b. Probe Source (Fluorescence Excitation): A lower-power, stable light source is used to excite the intrinsic fluorescence. For tryptophan, this is typically around 295 nm. This can be a continuous wave (CW) lamp passed through a monochromator or a picosecond pulsed diode laser for time-correlated single-photon counting (TCSPC) measurements.[12] c. Detection: The fluorescence emission is collected at 90 degrees to the excitation beam, passed through a monochromator (or bandpass filter) set to the emission maximum (e.g., ~340-350 nm for tryptophan), and detected by a sensitive photodetector like a photomultiplier tube (PMT). d. Timing and Data Acquisition: The pump laser, probe source, and detector are synchronized. The detector records the fluorescence intensity before, during, and after the pump pulse with high time resolution (nanoseconds to seconds).

    PumpProbe_Setup PumpLaser Pump Laser (e.g., Nd:YAG, 355 nm) Sample Sample in Cuvette Caged Protein PumpLaser->Sample:f0 Pump Pulse (Uncaging) ProbeSource Probe Source (e.g., Lamp/Monochromator, 295 nm) ProbeSource->Sample:f0 Probe Beam (Excitation) Detector Detector (PMT) + Monochromator Sample:f0->Detector Fluorescence Emission DAQ Data Acquisition (Oscilloscope / TCSPC) Detector->DAQ

    Caption: A simplified pump-probe time-resolved fluorescence setup.

3. Data Analysis: a. The fluorescence decay traces are collected as a function of time after the laser flash. b. These kinetic traces are then fit to exponential decay models (single, double, etc.) to extract the rate constants (k) for the observed conformational changes. c. The number of exponential phases corresponds to the number of distinct kinetic steps resolved in the folding/dynamic process. For example, a bi-exponential decay suggests a three-state process (Initial -> Intermediate -> Final).

Causality, Trustworthiness, and Troubleshooting

Why Choose NBTyr? The 2-nitrobenzyl group is one of the most well-characterized photolabile protecting groups. Its cleavage mechanism is robust, and it can be triggered with commercially available laser systems. While its quantum yield is not high, this can be an advantage as it reduces the likelihood of accidental uncaging from ambient light.

Self-Validating the System:

  • Control Experiments: Always run a control experiment with the wild-type protein (containing a normal tyrosine) under the same laser irradiation conditions to ensure that the observed signal changes are not due to photodamage.

  • Mass Spectrometry: Before and after irradiation, analyze your sample with mass spectrometry to confirm complete cleavage of the caging group and the absence of other covalent modifications.

  • Activity Assays: If the protein is an enzyme, measure its activity before and after uncaging. The caged protein should be inactive or have significantly reduced activity, which should be restored upon photolysis.

Potential Pitfalls and How to Address Them:

  • Structural Perturbation: The bulky nitrobenzyl group may perturb the initial "caged" state of the protein.

    • Mitigation: Use NMR (e.g., 2D HSQC) or circular dichroism (CD) to compare the structure of the caged protein with the wild-type. If significant differences are observed, the interpretation must consider that the starting point is not the true native or denatured state.

  • Byproduct Reactivity: The 2-nitrosobenzaldehyde byproduct is an electrophile and can potentially react with nucleophilic residues, particularly cysteine.[1][13]

    • Mitigation: Include a small-molecule scavenger, such as dithiothreitol (DTT) or glutathione, in the buffer to react with the aldehyde before it can modify the protein. The necessity and concentration of the scavenger should be empirically tested.

  • Incomplete or Slow Uncaging: Insufficient laser power or a short exposure time can lead to a heterogeneous sample of caged and uncaged protein, complicating kinetic analysis.

    • Mitigation: Optimize the laser power and number of pulses to ensure >95% uncaging, as verified by mass spectrometry. Ensure the laser beam diameter is larger than the probe beam to illuminate the entire probed volume uniformly.[11]

By carefully designing experiments with appropriate controls and being mindful of these potential issues, O-(2-nitrobenzyl)-L-tyrosine serves as an invaluable tool, providing researchers with the ability to initiate and observe the fundamental processes of protein dynamics with unparalleled precision.

References

  • Kobayashi, T., et al. (2021). Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography. International Journal of Molecular Sciences, 22(19), 10484. [Link]

  • Anumandla, D., & Luedtke, N. W. (2017). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Scientific Reports, 7(1), 1-9. [Link]

  • Experimental setup of the time-resolved pump-probe technique. (n.d.). ResearchGate. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Protein folding. (n.d.). Wikipedia. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]

  • Maher, M. J., et al. (2011). Laser-Induced Temperature Jump Infrared Measurements of RNA Folding. Methods in Enzymology, 469, 309-330. [Link]

  • O-(2-Nitrobenzyl)-L-tyrosine. (n.d.). PubChem. [Link]

  • Royer, C. A. (1995). The use of fluorescence methods to monitor unfolding transitions in proteins. Methods in Enzymology, 259, 482-501. [Link]

  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044. [Link]

  • Hasan, A., et al. (1997). Photolabile protecting groups for nucleosides: Synthesis and photodeprotection rates. Tetrahedron, 53(12), 4247-4264. [Link]

  • L-Tyrosine. (n.d.). OMLC. [Link]

  • UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. (2016). Journal of Photochemistry and Photobiology B: Biology, 155, 1-13. [Link]

  • Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692-4699. [Link]

  • Time-Resolved (Pump-Probe) Experiment. (n.d.). SESAME | Synchrotron. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. (2019). International Journal of Molecular Sciences, 20(2), 356. [Link]

  • Regulation of Protein Function and Signaling by Reversible Cysteine S-Nitrosylation. (2011). Antioxidants & Redox Signaling, 14(8), 1547-1563. [Link]

  • Photolabile protecting group. (n.d.). Wikipedia. [Link]

  • Gene replacement without selection: regulated suppression of amber mutations in Escherichia coli. (2005). Nucleic Acids Research, 33(18), e151. [Link]

  • Isolation of nitrotyrosine-containing peptides by using an insoluble-antibody column. (1971). Biochemical Journal, 125(4), 971-974. [Link]

  • Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine. (n.d.).
  • Pyrrolysine Amber Stop Codon Suppression: Development and Applications. (2017). ChemBioChem, 18(5), 435-446. [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (2006). Chemistry – A European Journal, 12(18), 4757-4769. [Link]

  • Cross-linking between cysteine and lysine, tryptophan or tyrosine in peptides and proteins treated with hypochlorous acid and other reactive halogens. (2023). Free Radical Biology and Medicine, 200, 1-13. [Link]

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Sources

Application Notes and Protocols: Site-Specific Incorporation of Caged Tyrosine in Transmembrane Proteins

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Protein Scientist: Precision Engineering at the Membrane Frontier

The study of transmembrane proteins (TMPs)—the gatekeepers and communicators of the cell—has perpetually been a frontier of methodological innovation. These proteins, embedded within the complex milieu of the lipid bilayer, present unique challenges to traditional biochemical and cell biology approaches. Their dynamic nature, intricate signaling cascades, and often-subtle conformational changes demand tools of exquisite precision. This guide details a powerful optogenetic strategy: the site-specific incorporation of photocaged tyrosine residues into TMPs. This technique allows for the precise spatiotemporal control of protein function, enabling researchers to dissect complex signaling pathways with unprecedented resolution. By temporarily masking a key tyrosine residue with a photolabile "caging" group, its function—be it phosphorylation, substrate binding, or conformational change—remains inert until a pulse of light liberates it. This methodology transforms a passive observation of TMP function into an active, controlled interrogation.

This document is structured not as a rigid manual, but as a comprehensive guide grounded in field-proven insights. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references. For the researcher, scientist, or drug development professional, this guide aims to be a trusted companion in navigating the exciting, yet challenging, landscape of TMP engineering.

I. The Core Principle: Expanding the Genetic Code for Optical Control

The site-specific incorporation of non-canonical amino acids (ncAAs), such as caged tyrosine, is made possible by the strategic expansion of the genetic code.[1] This is achieved by repurposing a stop codon, typically the amber codon (UAG), to encode the desired ncAA.[2] This process hinges on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the expression system.[3]

The Orthogonal System: A Lock and Key for Unnatural Amino Acids

The cornerstone of this technology is the "orthogonal" nature of the aaRS/tRNA pair. This means that:

  • The engineered aaRS specifically recognizes and charges the caged tyrosine onto its cognate tRNA.

  • The engineered aaRS does not recognize any endogenous amino acids or tRNAs.

  • The engineered tRNA is not recognized by any endogenous aaRSs.

  • The engineered tRNA recognizes the repurposed amber (UAG) stop codon in the mRNA sequence.

This mutual exclusivity ensures that the caged tyrosine is incorporated only at the desired site, as dictated by the location of the UAG codon in the gene of interest. One of the most commonly used orthogonal systems is derived from the tyrosyl-tRNA synthetase/tRNA pair of Methanocaldococcus jannaschii.[4]

G cluster_0 Genetic Code Expansion Workflow Plasmid_DNA Plasmid DNA (Target Gene with TAG codon) Host_Cell Host Cell (e.g., Mammalian) Plasmid_DNA->Host_Cell Orthogonal_System Plasmids (Orthogonal aaRS & tRNA) Orthogonal_System->Host_Cell Caged_Tyr Caged Tyrosine (Added to media) Caged_Tyr->Host_Cell Transcription Transcription Host_Cell->Transcription Translation Translation Transcription->Translation Protein Transmembrane Protein with Caged Tyrosine Translation->Protein Light UV Light (Uncaging) Protein->Light Active_Protein Active Transmembrane Protein Light->Active_Protein

Figure 1: Workflow for Site-Specific Incorporation of Caged Tyrosine.

II. Choosing Your Cage: A Comparative Look at Photocaged Tyrosine Analogs

The choice of the photocaging group is critical and depends on the specific application. Key considerations include the wavelength required for uncaging, the quantum yield (efficiency of uncaging), and the potential for off-target effects. Ortho-nitrobenzyl (ONB) and its derivatives are among the most widely used caging groups.[5] Below is a comparison of commonly used caged tyrosine analogs.

Caged Tyrosine AnalogCaging GroupTypical Uncaging Wavelength (nm)Key Features & Considerations
ONB-Y o-Nitrobenzyl~365The classical caged tyrosine; well-characterized but requires UV light which can be phototoxic to cells.[6]
DMNB-Y 4,5-Dimethoxy-2-nitrobenzyl~365Higher quantum yield than ONB, leading to more efficient uncaging.
NPE-Y 1-(2-Nitrophenyl)ethyl~365Generally offers faster uncaging kinetics.
Nitropiperonyl Nitropiperonyl~365Offers a good balance between incorporation efficiency and photoactivation properties.[7]

Expert Insight: While longer wavelength (visible light) uncaging groups are desirable to minimize phototoxicity, their synthesis and genetic incorporation can be more challenging. For many initial studies, ONB-Y or DMNB-Y provide a robust and well-documented starting point.

III. Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the site-specific incorporation of caged tyrosine into a target transmembrane protein, exemplified by a G-protein coupled receptor (GPCR), in a mammalian cell line (e.g., HEK293T).

Part 1: Plasmid Construction and Preparation
  • Site-Directed Mutagenesis of the Target Gene:

    • Identify the tyrosine residue to be caged. The choice of site is critical and should be based on known functional importance (e.g., a phosphorylation site in the intracellular loop of a GPCR).

    • Using a high-fidelity DNA polymerase, perform site-directed mutagenesis to introduce an amber (TAG) stop codon at the desired location in your target TMP expression plasmid.

    • Verify the mutation by Sanger sequencing.

  • Preparation of Plasmids for the Orthogonal System:

    • Obtain or construct a plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) specific for the chosen caged tyrosine.

    • Obtain or construct a separate plasmid containing one or more copies of the corresponding orthogonal tRNA gene. It has been observed that increasing the copy number of the suppressor tRNA can enhance the yield of the protein containing the unnatural amino acid.[4]

Self-Validation Checkpoint: Before proceeding, it is advisable to test the efficiency of your orthogonal system using a reporter protein, such as super-folder green fluorescent protein (sfGFP), with a permissive amber codon site. This allows for a straightforward fluorescence-based readout of incorporation efficiency.[8]

Part 2: Cell Culture and Transfection
  • Cell Line Maintenance:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells at 37°C in a humidified incubator with 5% CO2.

  • Transfection:

    • Plate HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Prepare the transfection mixture using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. A typical DNA ratio is 1:1:1 for the target TMP plasmid, the aaRS plasmid, and the tRNA plasmid.

    • Add the transfection complex to the cells and incubate for 24 hours.

Part 3: Protein Expression and Caged Tyrosine Incorporation
  • Media Exchange and Caged Tyrosine Addition:

    • After 24 hours of transfection, replace the culture medium with fresh DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the desired concentration of the caged tyrosine analog (typically 0.5-1 mM).

    • Note: The caged tyrosine is typically dissolved in a small amount of a suitable solvent (e.g., 0.1 M NaOH) before being added to the medium.

  • Protein Expression:

    • Incubate the cells for an additional 48 hours to allow for protein expression and incorporation of the caged tyrosine.

Expert Insight: The efficiency of incorporation can be a significant challenge.[9] Optimization of plasmid ratios, transfection efficiency, and the concentration of the caged tyrosine may be necessary. In some cases, the use of a cell-free protein synthesis system can bypass issues of cell membrane permeability and toxicity of the unnatural amino acid.[10]

Part 4: Protein Purification (Optional, for in vitro assays)

For transmembrane proteins, purification can be challenging due to their hydrophobic nature and requirement for a membrane-like environment.

  • Cell Lysis:

    • Harvest the cells and resuspend them in a lysis buffer containing a mild non-ionic detergent (e.g., dodecyl maltoside) and protease inhibitors.[11]

    • Solubilize the membranes by gentle agitation at 4°C.

  • Affinity Chromatography:

    • If your target TMP has an affinity tag (e.g., His-tag, FLAG-tag), use the corresponding affinity resin to purify the protein from the cell lysate.

    • Wash the resin extensively to remove non-specifically bound proteins.

  • Elution:

    • Elute the purified TMP from the resin according to the affinity tag system used.

    • The purified protein should be kept in a buffer containing a suitable detergent to maintain its solubility and structural integrity.

Part 5: Verification of Incorporation

It is crucial to verify the successful and site-specific incorporation of the caged tyrosine.

  • Western Blotting:

    • Successful incorporation will result in a full-length protein, while failure will lead to a truncated product. A western blot against a C-terminal tag can distinguish between the two.

  • Mass Spectrometry:

    • For definitive confirmation, the purified protein can be analyzed by mass spectrometry.[12][13] Digestion of the protein followed by LC-MS/MS can identify the peptide containing the caged tyrosine and confirm its precise location.

G cluster_1 Verification and Functional Analysis Protein_Sample Protein Sample (Cell Lysate or Purified) Western_Blot Western Blot (Full-length vs. Truncated) Protein_Sample->Western_Blot Mass_Spec Mass Spectrometry (Precise Mass Confirmation) Protein_Sample->Mass_Spec Functional_Assay Functional Assay (e.g., Electrophysiology, FRET) Protein_Sample->Functional_Assay Uncaging UV Light Exposure Functional_Assay->Uncaging Data_Analysis Data Analysis Functional_Assay->Data_Analysis Uncaging->Functional_Assay

Figure 2: Workflow for Verification and Functional Analysis.

IV. Unleashing Function: The Uncaging Process and Downstream Analysis

The true power of this technique lies in the ability to activate protein function with light.

Part 1: Photouncaging
  • Light Source:

    • A UV lamp or a laser with a wavelength appropriate for the chosen caging group (typically ~365 nm) is required.

    • For live-cell imaging, a microscope equipped with a suitable UV light source is necessary.

  • Uncaging Protocol:

    • Expose the cells or the purified protein to the UV light for a specific duration. The optimal exposure time needs to be determined empirically to achieve sufficient uncaging without causing significant photodamage.[5]

    • For spatial control, the light can be focused on a specific subcellular region.

Part 2: Functional Assays

The choice of functional assay will depend on the transmembrane protein being studied.

  • GPCRs:

    • Calcium Imaging: For Gq-coupled GPCRs, uncaging can trigger intracellular calcium release, which can be monitored using calcium-sensitive fluorescent dyes.

    • FRET-based Biosensors: Förster Resonance Energy Transfer (FRET) biosensors can be used to monitor downstream signaling events, such as cAMP production or kinase activation.

  • Ion Channels:

    • Electrophysiology: Patch-clamp electrophysiology is the gold standard for measuring ion channel activity.[14][15] Uncaging a key tyrosine in the channel pore or gating machinery can induce a change in ion flux, which can be recorded as an electrical current.[16]

Expert Insight: A critical control experiment is to perform the functional assay on cells expressing the caged protein without UV exposure, and on cells expressing the wild-type protein. This will establish the baseline activity and confirm that the observed effect is due to the light-induced uncaging.

V. Troubleshooting and Advanced Considerations

  • Low Incorporation Efficiency:

    • Optimize the ratio of the three plasmids.

    • Increase the concentration of the caged tyrosine in the medium.

    • Use a cell line with a lower abundance of release factor 1 (RF1), which competes with the suppressor tRNA for the amber codon.[9]

  • Toxicity:

    • Some caged amino acids can be toxic to cells at high concentrations. Perform a dose-response curve to determine the optimal, non-toxic concentration.

    • The UV light used for uncaging can also be cytotoxic. Minimize exposure time and intensity.

  • Challenges with Transmembrane Proteins:

    • The expression levels of TMPs are often lower than those of soluble proteins. This can make it more challenging to obtain sufficient quantities of the modified protein for biochemical analysis.

    • The complex biogenesis and trafficking of TMPs can be affected by the incorporation of an unnatural amino acid. It is important to verify the correct localization of the modified protein.[17]

VI. Concluding Remarks: A New Era of Precision in TMP Research

The site-specific incorporation of caged tyrosine into transmembrane proteins represents a significant leap forward in our ability to study these crucial cellular components. This technique provides an unparalleled level of control, allowing researchers to dissect the intricate dance of signaling events at the cell membrane with temporal and spatial precision. While the methodology requires careful optimization and validation, the potential rewards are immense. From elucidating the fundamental mechanisms of GPCR activation to developing novel phototherapeutics, the applications of this technology are vast and exciting. As our ability to engineer the genetic code continues to expand, so too will our understanding of the complex and dynamic world of transmembrane proteins.

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O-(2-Nitrobenzyl)-L-tyrosine: A Researcher's Guide to Spatiotemporal Control of Biological Processes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ability to precisely control protein function in a specific location and at a chosen time is a cornerstone of modern biological inquiry. O-(2-Nitrobenzyl)-L-tyrosine (ONB-Tyr) has emerged as a powerful tool for achieving such spatiotemporal control. This photocaged amino acid allows researchers to reversibly silence the activity of a tyrosine residue within a protein of interest. Upon targeted irradiation with UV light, the photolabile 2-nitrobenzyl group is cleaved, liberating the native tyrosine and restoring protein function. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for utilizing O-(2-Nitrobenzyl)-L-tyrosine to dissect complex biological processes with unprecedented precision.

Introduction: The Power of Light in Biological Investigation

Understanding the dynamic nature of cellular signaling pathways, protein-protein interactions, and developmental processes requires tools that can manipulate these events with high temporal and spatial resolution[1]. Traditional methods often lack the ability to control protein activity at a specific time and place. Photocaged compounds, molecules whose biological activity is masked by a light-sensitive protecting group, offer an elegant solution to this challenge.

O-(2-Nitrobenzyl)-L-tyrosine is a synthetically modified amino acid where the hydroxyl group of the tyrosine side chain is "caged" by a 2-nitrobenzyl group. This modification effectively blocks the ability of the tyrosine to be phosphorylated or participate in other crucial interactions. The key feature of the 2-nitrobenzyl cage is its susceptibility to photolysis upon exposure to UV light (typically around 365 nm)[2]. This light-triggered cleavage is rapid and irreversible, providing an "on-switch" for protein function that can be precisely controlled in living cells and organisms[3][4].

This guide will delve into the photochemical mechanism of ONB-Tyr, provide detailed protocols for its incorporation into proteins via both solid-phase peptide synthesis and genetic code expansion, and present case studies demonstrating its application in elucidating complex signaling pathways.

Mechanism of Action: The Photochemistry of Uncaging

The utility of O-(2-Nitrobenzyl)-L-tyrosine lies in the predictable and efficient cleavage of the 2-nitrobenzyl protecting group upon UV irradiation. The generally accepted mechanism for this photolysis is a Norrish Type II reaction[5].

G cluster_0 Photocleavage of O-(2-Nitrobenzyl)-L-tyrosine ONB-Tyr O-(2-Nitrobenzyl)-L-tyrosine Excited_State Excited State ONB-Tyr->Excited_State UV Light (365 nm) aci-nitro aci-nitro intermediate Excited_State->aci-nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate aci-nitro->Cyclic_Intermediate Rearrangement Products L-Tyrosine + 2-Nitrosobenzaldehyde Cyclic_Intermediate->Products Cleavage

Figure 1: Simplified workflow of the photolysis of O-(2-Nitrobenzyl)-L-tyrosine.

Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms a transient aci-nitro intermediate[6]. Subsequent electronic rearrangement leads to the formation of a cyclic intermediate, which then rapidly decomposes to release the free tyrosine and a 2-nitrosobenzaldehyde byproduct[5][7].

Key Photochemical Properties:

PropertyValueSource
Excitation Wavelength ~365 nm[2]
Quantum Yield (Φ) 0.1 - 1%[3][8]
Byproduct 2-Nitrosobenzaldehyde[5]

It is important to consider the potential effects of the 2-nitrosobenzaldehyde byproduct on the biological system under investigation, although it is generally considered to be relatively benign at the concentrations produced during typical uncaging experiments.

Applications and Protocols

There are two primary methods for incorporating O-(2-Nitrobenzyl)-L-tyrosine into a protein of interest: solid-phase peptide synthesis (SPPS) for synthetic peptides and smaller proteins, and genetic code expansion for recombinant protein expression in cells.

Solid-Phase Peptide Synthesis (SPPS) of Caged Peptides

SPPS allows for the chemical synthesis of peptides with precise sequences, including the site-specific incorporation of unnatural amino acids like ONB-Tyr[2]. The use of Fmoc-O-(2-nitrobenzyl)-L-tyrosine allows for its seamless integration into standard Fmoc-based SPPS protocols[2].

G cluster_1 Fmoc-SPPS Workflow for Caged Peptides Resin Resin Support Fmoc_AA1 Attach first Fmoc-AA Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection (Piperidine) Fmoc_AA1->Deprotection1 Coupling Couple Fmoc-ONB-Tyr Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 Chain_Elongation Continue Peptide Elongation Deprotection2->Chain_Elongation Cleavage Cleave and Deprotect Chain_Elongation->Cleavage Purification Purify Caged Peptide Cleavage->Purification

Figure 2: General workflow for incorporating ONB-Tyr using Fmoc-SPPS.

Protocol: Manual Fmoc Solid-Phase Peptide Synthesis of a Caged Peptide

This protocol outlines the manual synthesis of a peptide containing O-(2-Nitrobenzyl)-L-tyrosine using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-O-(2-nitrobenzyl)-L-tyrosine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • HPLC grade water and acetonitrile

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 10 minutes[9].

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours.

    • To incorporate Fmoc-O-(2-nitrobenzyl)-L-tyrosine , follow the same procedure as for other standard amino acids.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains cysteine, add 2.5% DTT.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.

    • Confirm the mass of the purified caged peptide by mass spectrometry.

Genetic Incorporation of O-(2-Nitrobenzyl)-L-tyrosine

Genetic code expansion allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins in living cells[10]. This is achieved by repurposing a stop codon, typically the amber codon (UAG), to encode the UAA. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous cellular components[10].

G cluster_2 Genetic Incorporation of ONB-Tyr Workflow Plasmids Co-transfect Plasmids: 1. Orthogonal tRNA Synthetase 2. Orthogonal tRNA 3. Target Protein (with UAG codon) Transfection Transfection Plasmids->Transfection Cells Mammalian Cell Line Cells->Transfection Supplementation Supplement Media with ONB-Tyr Transfection->Supplementation Expression Protein Expression Supplementation->Expression Photoactivation Irradiate with 365 nm Light Expression->Photoactivation Analysis Analyze Protein Function Photoactivation->Analysis

Figure 3: Workflow for the genetic incorporation and photoactivation of ONB-Tyr in mammalian cells.

Protocol: Site-Specific Incorporation of O-(2-Nitrobenzyl)-L-tyrosine in Mammalian Cells

This protocol provides a general framework for the expression of a protein containing ONB-Tyr in a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase for ONB-Tyr

  • Plasmid encoding the orthogonal amber suppressor tRNA

  • Plasmid encoding the gene of interest with a UAG codon at the desired position

  • O-(2-Nitrobenzyl)-L-tyrosine

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate-buffered saline (PBS)

  • UV light source (e.g., 365 nm LED)

Procedure:

  • Cell Culture and Plasmid Preparation:

    • Culture the mammalian cells in a suitable format (e.g., 6-well plate) to ~70-80% confluency.

    • Prepare a DNA mixture for transfection containing the three plasmids in an appropriate ratio (optimization may be required).

  • Transfection:

    • Transfect the cells with the plasmid mixture using a suitable transfection reagent according to the manufacturer's protocol[11].

  • Media Supplementation:

    • 24 hours post-transfection, replace the culture medium with fresh medium supplemented with O-(2-Nitrobenzyl)-L-tyrosine. The optimal concentration typically ranges from 0.5 to 2 mM and should be empirically determined[12].

  • Protein Expression:

    • Incubate the cells for an additional 24-48 hours to allow for the expression of the protein containing ONB-Tyr.

  • Photoactivation (Uncaging):

    • Wash the cells with PBS.

    • Irradiate the cells with a 365 nm UV light source. The duration and intensity of irradiation will need to be optimized to achieve efficient uncaging while minimizing phototoxicity.

  • Analysis of Protein Function:

    • Immediately following photoactivation, analyze the desired cellular response. This could involve immunofluorescence to detect protein localization, western blotting to assess phosphorylation status, or live-cell imaging to monitor dynamic processes.

Case Studies: Spatiotemporal Control of Signaling Pathways

The ability to control protein activity with light has provided invaluable insights into the dynamics of cellular signaling.

Controlling Receptor Tyrosine Kinase (RTK) Activity

RTKs are key regulators of numerous cellular processes, and their dysregulation is often implicated in diseases such as cancer. By replacing a critical tyrosine residue in the activation loop of an RTK with ONB-Tyr, researchers can create a light-activatable receptor[13][14].

Example: Light-Induced Activation of Trk Receptors

The Trk family of RTKs are crucial for neuronal survival and differentiation. By incorporating ONB-Tyr at a key autophosphorylation site, it is possible to control Trk receptor activation with light. Upon UV irradiation of a specific cellular region, the caged tyrosine is uncaged, allowing for autophosphorylation and the initiation of downstream signaling cascades, such as the MAPK/ERK pathway, in a spatially restricted manner[15]. This approach allows for the precise dissection of the localized signaling events downstream of RTK activation.

Dissecting Non-Receptor Tyrosine Kinase Signaling

Non-receptor tyrosine kinases, such as Src family kinases, are critical nodes in many signaling pathways. The spatiotemporal regulation of these kinases is essential for their proper function.

Example: Spatiotemporal Control of Src Kinase Activity

Src kinase plays a pivotal role in cell adhesion, migration, and proliferation. By genetically encoding ONB-Tyr at the autophosphorylation site of Src, its activity can be kept in an "off" state. Localized uncaging with a focused UV laser beam can then be used to activate Src in a specific subcellular compartment, such as at focal adhesions[16][17]. This allows researchers to study the immediate and localized consequences of Src activation on cytoskeletal dynamics and cell motility[18].

Troubleshooting and Best Practices

  • Phototoxicity: Prolonged exposure to UV light can be harmful to cells. It is crucial to use the lowest effective light dose for uncaging. This can be achieved by optimizing the irradiation time and intensity.

  • Incomplete Uncaging: If the desired biological effect is not observed, it may be due to incomplete photolysis of the caging group. Increase the irradiation time or light intensity, but be mindful of phototoxicity.

  • Low Protein Expression (Genetic Incorporation): The efficiency of unnatural amino acid incorporation can be a limiting factor. Optimizing the ratio of the synthetase, tRNA, and target protein plasmids, as well as the concentration of ONB-Tyr in the medium, can improve expression levels.

  • Peptide Solubility (SPPS): Caged peptides may have different solubility properties compared to their native counterparts. It may be necessary to optimize the purification and handling conditions.

Conclusion

O-(2-Nitrobenzyl)-L-tyrosine is a versatile and powerful tool for the spatiotemporal control of protein function. Its ability to be incorporated into proteins through both chemical synthesis and genetic code expansion makes it accessible for a wide range of applications. By providing a light-inducible "on-switch" for protein activity, ONB-Tyr enables researchers to dissect the intricate dynamics of biological processes with unprecedented precision. As optical technologies continue to advance, the applications of photocaged amino acids like ONB-Tyr are poised to further revolutionize our understanding of the complex and dynamic world of the cell.

References

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Troubleshooting & Optimization

Improving the uncaging efficiency of O-(2-Nitrobenzyl)-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-(2-Nitrobenzyl)-L-tyrosine

Welcome to the technical support resource for researchers utilizing O-(2-Nitrobenzyl)-L-tyrosine (NBY). This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your uncaging experiments for maximum efficiency and reproducibility.

Understanding the Foundation: The Uncaging Mechanism

Question: How does UV light release L-tyrosine from its "caged" O-(2-Nitrobenzyl) precursor?

Answer: The photocleavage of the O-(2-Nitrobenzyl) (oNB) group is a well-understood photochemical process known as a Norrish Type II reaction.[1] Understanding this mechanism is the first step in troubleshooting, as it reveals the critical intermediates and factors that govern the reaction's success.

The process unfolds in several key steps:

  • Photoexcitation: The process begins when a photon of UV light (typically in the 300-380 nm range) is absorbed by the nitro group of the oNB moiety.[1][2] This excites the molecule to a diradical excited state.[1]

  • Intramolecular Hydrogen Abstraction: In this excited state, the molecule undergoes a rapid internal rearrangement. An oxygen atom of the nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon atom linking the nitrobenzyl group to the tyrosine's oxygen).

  • Formation of the aci-nitro Intermediate: This hydrogen transfer results in the formation of a key transient species called an aci-nitro intermediate.[1][2] The decay of this intermediate is often the rate-determining step of the entire uncaging process and is influenced by environmental factors like pH and solvent.[1]

  • Cyclization and Cleavage: The aci-nitro intermediate rearranges to form a five-membered ring. This structure is unstable and rapidly cleaves.

  • Product Release: The final cleavage step releases two products: the desired free L-tyrosine and a byproduct, 2-nitrosobenzaldehyde.[1][2][3]

G cluster_main Photochemical Uncaging Mechanism of O-(2-Nitrobenzyl)-L-tyrosine A 1. Caged Tyrosine (Ground State) B 2. Excited State (Diradical) A->B Photon (hν) ~365 nm C 3. Aci-nitro Intermediate (Rate-Limiting) B->C Intramolecular H-Abstraction D 4. Cyclic Intermediate C->D Rearrangement & Cyclization E 5. Products Released D->E Cleavage F L-Tyrosine (Active) E->F G 2-Nitrosobenzaldehyde (Byproduct) E->G

Caption: The uncaging pathway of O-(2-Nitrobenzyl)-L-tyrosine.

Frequently Asked Questions (FAQs)

Q: What is the optimal wavelength for uncaging O-(2-Nitrobenzyl)-L-tyrosine? A: The standard O-(2-Nitrobenzyl) group has a broad absorption between approximately 230-380 nm.[2] For most applications, irradiation at 365 nm is a common and effective choice, as it provides a good balance between efficient absorption and reduced potential for photodamage to biological samples compared to shorter UV wavelengths.[2]

Q: What is the quantum yield (Φ) for this reaction, and why is it important? A: The quantum yield is the measure of the efficiency of a photochemical reaction; it represents the fraction of absorbed photons that result in the desired chemical transformation. For oNB-caged compounds, the quantum yield is often notoriously low , typically falling within the 0.1% to 1% range (Φ = 0.001–0.01).[4][5][6] This low intrinsic efficiency is a primary reason why experiments may require significant light intensity or duration to achieve complete uncaging. Improving the overall uncaging efficiency often involves maximizing the number of photons delivered and absorbed, rather than changing the intrinsic quantum yield.[7][8]

Q: How do solvent and pH affect uncaging efficiency? A: While some studies suggest the overall quantum yield is not heavily influenced by solvent properties, the rate of the reaction certainly is.[1][2] The decay of the aci-nitro intermediate is sensitive to both pH and solvent polarity.[1] In buffered aqueous solutions typical for biological experiments (pH ~7.4), the reaction proceeds efficiently. Extreme pH values should be avoided unless their effect is specifically being studied.

Q: What is the primary byproduct, and can it interfere with my experiment? A: The main byproduct is 2-nitrosobenzaldehyde .[1][2][3] This molecule can be problematic for two reasons:

  • Light Absorption: It also absorbs light in the near-UV spectrum, creating a "filter" effect that can compete with the caged compound for photons, potentially slowing the reaction as it proceeds.[1]

  • Reactivity: In some contexts, this byproduct can react with nucleophiles in your system, which could be a concern for sensitive biological assays.[1]

Troubleshooting Guide

Problem: Uncaging efficiency is low or undetectable.

This is the most common issue and can be traced to several factors. Use the following workflow to diagnose the problem.

G start Start: Low Uncaging Efficiency check_light 1. Verify Light Source start->check_light light_ok Wavelength correct? (e.g., 365 nm) Power sufficient? check_light->light_ok  Yes fix_light Action: Correct wavelength. Measure lamp output. Replace lamp if old. check_light->fix_light  No check_sample 2. Check Sample Prep sample_ok Concentration correct? Solvent/buffer compatible? pH neutral? check_sample->sample_ok  Yes fix_sample Action: Remake sample. Confirm concentration via Abs. Check buffer pH. check_sample->fix_sample  No check_time 3. Optimize Irradiation Time time_ok Is exposure long enough? (Have you run a time course?) check_time->time_ok  Yes fix_time Action: Perform time-course experiment to find optimal exposure duration. check_time->fix_time  No light_ok->check_sample sample_ok->check_time success Problem Solved time_ok->success fix_light->check_light fix_sample->check_sample fix_time->check_time

Caption: A workflow for troubleshooting low uncaging efficiency.

Detailed Causality:

  • Light Source (Wavelength & Power): The uncaging process is entirely dependent on delivering the right photons. Ensure your lamp or laser is emitting at the correct wavelength (e.g., 365 nm). UV lamp intensity degrades over time; an old lamp may not have sufficient power to drive the reaction efficiently, even if it appears to be on.

  • Sample Preparation: The concentration of your caged tyrosine is critical. If it's too low, the resulting uncaged product may be below your detection limit. If it's too high, you can get an "inner filter effect," where molecules at the surface absorb all the light, preventing photons from penetrating deeper into the solution.

  • Irradiation Time: Due to the low quantum yield, uncaging is not instantaneous.[5][6] You must provide photons for a sufficient duration. The only way to know the correct duration for your specific setup (light source, sample volume, concentration) is to perform an empirical time-course experiment.

Problem: I'm observing photodamage to my cells or other biological molecules.

Answer: This is a critical concern when working with biological systems. The high-energy photons required for uncaging can also damage proteins, nucleic acids, and other cellular components.

Mitigation Strategies:

  • Minimize Photon Dose: Use the lowest possible light intensity and the shortest exposure time that still gives you an acceptable level of uncaging. This must be determined empirically (see Protocol 1).

  • Use a Filtered Light Source: Ensure your light source has appropriate filters to cut out shorter, more damaging wavelengths (e.g., <340 nm).

  • Consider Red-Shifted Alternatives: While you are using standard NBY, for future experiments, consider derivatives like 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged tyrosine. These modifications shift the absorption maximum to longer, less energetic wavelengths (~360-420 nm).[2]

    • The Critical Trade-Off: Be aware that increasing the wavelength absorption often leads to a decrease in the quantum yield.[5][6][8] This means you may need to irradiate for longer, potentially negating some of the benefits. The overall uncaging efficiency is a product of both the molar extinction coefficient (light absorption) and the quantum yield.[8]

Compound DerivativeTypical λmaxRelative Quantum Yield (Φ)Key Advantage
o-Nitrobenzyl (oNB) ~280-350 nmBaselineStandard, well-characterized
4,5-Dimethoxy-oNB (DMNB) ~360-420 nmOften lower than oNBAbsorbs at less damaging wavelengths
Problem: My results are inconsistent between experiments.

Answer: Reproducibility issues almost always stem from poorly controlled experimental variables.

Key Parameters to Standardize:

  • Light Source Stability: Warm up your lamp for at least 15-20 minutes before each experiment to ensure its output has stabilized.

  • Sample Geometry: The distance and angle between your light source and sample must be identical every time. Use a fixed sample holder.

  • Solution Composition: Prepare fresh buffer from stock solutions for each set of experiments. Ensure the pH is consistent.

  • Temperature: Photochemical reaction rates can be temperature-dependent. Perform experiments at a controlled room temperature or in a temperature-controlled sample holder.

  • Oxygen Content: Dissolved oxygen can sometimes quench excited states. If you are working in a purely chemical system and suspect this is an issue, de-gassing your solvent by bubbling with nitrogen or argon can improve consistency.

Experimental Protocols

Protocol 1: Empirical Optimization of Irradiation Time

Objective: To determine the minimum exposure time required to achieve the desired level of L-tyrosine release in your specific experimental setup.

Methodology:

  • Prepare Sample: Prepare a stock solution of O-(2-Nitrobenzyl)-L-tyrosine in your standard experimental buffer (e.g., 1 mM in PBS, pH 7.4).

  • Set Up Aliquots: Dispense identical volumes of the stock solution into a series of UV-transparent cuvettes or wells of a microplate. Keep one sample as a "dark" control (no irradiation).

  • Irradiate Time Course: Place the first sample in your fixed experimental setup and irradiate for a set time (e.g., 30 seconds). Remove it and place the next sample, irradiating for the next time point (e.g., 1 minute). Continue this for a series of increasing time points (e.g., 0, 0.5, 1, 2, 5, 10, 20 minutes).

  • Analysis: Analyze the concentration of released L-tyrosine in each sample using a suitable method (e.g., HPLC, or by monitoring changes in UV-Vis absorbance or fluorescence if applicable).

  • Plot and Determine: Plot the concentration of released L-tyrosine versus irradiation time. The curve will initially rise and then plateau as the caged precursor is consumed. Select an irradiation time from the plateau region that ensures complete or sufficient uncaging for your needs.

Protocol 2: Quantifying Uncaging via UV-Vis Spectrophotometry

Objective: To quantify the percentage of uncaged L-tyrosine by monitoring the change in the UV-Vis absorption spectrum.

Rationale: The cleavage of the oNB group results in the formation of the 2-nitrosobenzaldehyde byproduct, which has a different absorption spectrum than the parent caged compound. By monitoring the spectral changes, one can follow the reaction progress.

Methodology:

  • Acquire Reference Spectra:

    • Record the full UV-Vis spectrum (e.g., 250-450 nm) of your starting material, O-(2-Nitrobenzyl)-L-tyrosine, at a known concentration.

    • Record the spectrum of L-tyrosine at the same molar concentration.

  • Irradiate and Measure:

    • Place a cuvette with your caged tyrosine solution in the spectrophotometer.

    • Take an initial spectrum (t=0).

    • Remove the cuvette, irradiate it with your UV source for a defined period, and then immediately place it back in the spectrophotometer and record a new spectrum.

    • Repeat this process for several time points until no further spectral changes are observed, indicating the reaction is complete.

  • Analyze Data: The appearance of the 2-nitrosobenzaldehyde byproduct and the disappearance of the starting material can be tracked by observing changes at specific wavelengths. By comparing the spectral changes to a fully photolyzed sample, you can calculate the percentage of uncaging at each time point.

References

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF. Retrieved January 27, 2026, from [Link]

  • Jullien, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(25), 6865-6879. [Link]

  • ResearchGate. (n.d.). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation | Request PDF. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved January 27, 2026, from [Link]

  • PubMed. (n.d.). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Retrieved January 27, 2026, from [Link]

  • The Royal Society of Chemistry. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. Retrieved January 27, 2026, from [Link]

  • Journal of the American Chemical Society. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Retrieved January 27, 2026, from [Link]

  • NIH. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews. Retrieved January 27, 2026, from [Link]

  • ACS Omega. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). O-(2-Nitrobenzyl)-L-tyrosine. Retrieved January 27, 2026, from [Link]

  • PubMed. (1996). Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group: application to the synthesis of caged neuropeptide Y. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: O-(2-Nitrobenzyl)-L-tyrosine Photorelease

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-(2-Nitrobenzyl)-L-tyrosine (NBY). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the use of this photocaged amino acid. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the successful application of NBY in your research.

Introduction to O-(2-Nitrobenzyl)-L-tyrosine Photorelease

O-(2-Nitrobenzyl)-L-tyrosine is a derivative of the amino acid L-tyrosine where the phenolic hydroxyl group is protected by a photolabile 2-nitrobenzyl group. This "caging" renders the tyrosine residue inactive until it is "uncaged" by UV light irradiation, typically around 365 nm. This technology allows for precise spatial and temporal control over the release of L-tyrosine, making it an invaluable tool in a variety of biological applications, including the study of signaling pathways and protein function.[1]

The photorelease process, while powerful, is governed by a set of kinetic and mechanistic principles that can be influenced by various experimental parameters. Understanding these factors is crucial for optimizing your experiments and troubleshooting unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of photorelease for O-(2-Nitrobenzyl)-L-tyrosine?

A1: The photorelease of L-tyrosine from its 2-nitrobenzyl cage is initiated by the absorption of a photon (typically UV light), which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate.[2] This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the bond between the benzylic carbon and the oxygen of the tyrosine, releasing free L-tyrosine and 2-nitrosobenzaldehyde as a byproduct.[2] The decay of the aci-nitro intermediate is often the rate-limiting step and can be influenced by factors such as pH and solvent.[2]

Q2: What is the optimal wavelength for uncaging O-(2-Nitrobenzyl)-L-tyrosine?

A2: The optimal wavelength for uncaging is typically in the near-UV range, with 365 nm being a commonly used and effective wavelength. It's crucial to use a wavelength that is efficiently absorbed by the 2-nitrobenzyl chromophore but minimizes potential photodamage to biological samples. Wavelengths below 300 nm should generally be avoided due to their higher potential for cellular damage.

Q3: What is the quantum yield of photorelease for 2-nitrobenzyl caged compounds?

A3: The quantum yield (Φ) for the photorelease of 2-nitrobenzyl caged compounds can vary depending on the specific molecule and experimental conditions. For some 2-nitrobenzyl derivatives, quantum yields of uncaging after one-photon absorption are in the range of 0.1-1%.[3][4] It has been observed that the quantum yield can decrease as the maximum absorption wavelength of the protecting group increases.[3][4] For a related α-carboxy-6-nitroveratryl protected tyrosine, a quantum yield of 0.19 has been reported.[5][6]

Q4: What are the byproducts of the photorelease reaction, and are they toxic?

A4: The primary byproduct of the photorelease of O-(2-Nitrobenzyl)-L-tyrosine is 2-nitrosobenzaldehyde.[2] This byproduct can be reactive and potentially cytotoxic, especially at high concentrations or with prolonged irradiation. It is essential to consider the potential effects of this byproduct on your experimental system and to use the minimum light dose necessary for efficient uncaging.

Troubleshooting Guide

This section addresses common issues encountered during experiments with O-(2-Nitrobenzyl)-L-tyrosine.

Issue 1: Photorelease is Slower Than Expected

Slow or inefficient photorelease can significantly impact the temporal resolution of your experiment. Here are the potential causes and solutions:

Potential Causes:

  • Insufficient Light Intensity: The rate of photorelease is directly proportional to the light intensity.

  • Incorrect Wavelength: The light source may not be emitting at the optimal wavelength for the 2-nitrobenzyl chromophore.

  • Suboptimal pH: The decay of the aci-nitro intermediate, a key step in the photorelease mechanism, is pH-dependent.[2]

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can influence the reaction kinetics.[7][8]

  • Inner Filter Effect: At high concentrations, the caged compound itself or other components in the solution can absorb the excitation light, preventing it from reaching all the molecules.

Troubleshooting Steps:

  • Verify Light Source:

    • Protocol: Use a calibrated power meter to measure the light intensity at the sample plane. Ensure your lamp or laser is functioning correctly and that the output is stable.

    • Causality: A lower photon flux will result in a slower rate of excitation and, consequently, a slower photorelease.

  • Optimize Wavelength:

    • Protocol: Check the specifications of your light source and any filters being used to ensure the peak emission is around 365 nm.

    • Causality: The absorption spectrum of the 2-nitrobenzyl group has a maximum in the near-UV range. Deviating from this can significantly reduce the efficiency of photoexcitation.

  • Adjust pH:

    • Protocol: Measure the pH of your experimental buffer. If possible, perform pilot experiments to test a range of pH values (e.g., 6.5-8.0) to determine the optimal pH for your system.

    • Causality: The rate of decay of the aci-nitro intermediate can be influenced by protonation/deprotonation events, which are pH-dependent.[9]

  • Consider Solvent Composition:

    • Protocol: If your experiment allows, test the photorelease kinetics in different buffer systems or with the addition of co-solvents.

    • Causality: The solvent can affect the stability of the excited state and the intermediates in the photorelease pathway.[7][8]

  • Dilute the Sample:

    • Protocol: If you suspect an inner filter effect, try diluting your sample of O-(2-Nitrobenzyl)-L-tyrosine and re-evaluating the photorelease kinetics.

    • Causality: Reducing the concentration will decrease the absorption of light by molecules in the light path, allowing for more uniform illumination of the sample.

Issue 2: Incomplete Photorelease

Even with prolonged irradiation, you may observe that not all of the caged tyrosine is released.

Potential Causes:

  • Photodegradation of the Caged Compound or Product: Prolonged exposure to high-intensity UV light can lead to the degradation of the caged compound or the released tyrosine.

  • Formation of a Photostationary State: In some cases, a reversible photoreaction can lead to a state where the rates of the forward and reverse reactions are equal, preventing complete conversion.

  • Byproduct Interference: The accumulation of the 2-nitrosobenzaldehyde byproduct can absorb at the excitation wavelength, acting as an inner filter and reducing the efficiency of photorelease over time.[10]

Troubleshooting Steps:

  • Optimize Irradiation Time and Intensity:

    • Protocol: Perform a time-course experiment to determine the optimal irradiation time for maximal release without significant degradation. Use the lowest effective light intensity.

    • Causality: Minimizing the total light dose can reduce the probability of unwanted side reactions and photodegradation.

  • Monitor Byproduct Accumulation:

    • Protocol: If possible, use analytical techniques like HPLC or UV-Vis spectroscopy to monitor the formation of both the released tyrosine and the 2-nitrosobenzaldehyde byproduct over time.

    • Causality: Understanding the kinetics of byproduct formation can help in optimizing the experimental window for efficient uncaging.

Issue 3: Photodamage to the Biological Sample

A common concern with using UV light is the potential for damage to cells or proteins.

Potential Causes:

  • High-Energy UV Light: Shorter wavelengths of UV light are more damaging to biological systems.

  • Reactive Oxygen Species (ROS) Generation: The photorelease process can sometimes generate ROS, which can cause cellular damage.

  • Byproduct Toxicity: As mentioned, the 2-nitrosobenzaldehyde byproduct can be cytotoxic.[10]

Troubleshooting Steps:

  • Use Longer Wavelengths:

    • Protocol: If your experimental setup allows, consider using a light source with a longer wavelength, although this may reduce the photorelease efficiency. Two-photon excitation can be an alternative to minimize photodamage.[11]

    • Causality: Longer wavelengths are less energetic and generally cause less damage to biological molecules.

  • Incorporate Scavengers:

    • Protocol: Add antioxidants or ROS scavengers (e.g., ascorbic acid, Trolox) to your experimental medium to mitigate the effects of ROS.

    • Causality: Scavengers can neutralize harmful ROS before they can damage cellular components.

  • Minimize Irradiation Dose:

    • Protocol: Use the lowest light intensity and shortest irradiation time necessary to achieve the desired level of uncaging.

    • Causality: Reducing the total light exposure will minimize all forms of photodamage.

Experimental Protocols

Protocol 1: Measuring Photorelease Kinetics using UV-Vis Spectroscopy

This protocol provides a basic method for determining the rate of photorelease of L-tyrosine.

Materials:

  • O-(2-Nitrobenzyl)-L-tyrosine solution of known concentration in your experimental buffer.

  • UV-Vis spectrophotometer.

  • UV light source (e.g., 365 nm LED or filtered mercury lamp).

  • Quartz cuvette.

Procedure:

  • Prepare a solution of O-(2-Nitrobenzyl)-L-tyrosine in your desired buffer.

  • Record the initial absorbance spectrum of the solution.

  • Irradiate the sample with your UV light source for a defined period (e.g., 10 seconds).

  • Immediately record the absorbance spectrum again.

  • Repeat steps 3 and 4 for a series of time points.

  • Analyze the change in absorbance at a wavelength where the product (L-tyrosine) absorbs and the caged compound does not, or vice versa. The formation of the 2-nitrosobenzaldehyde byproduct can also be monitored.

  • Plot the change in concentration over time to determine the photorelease kinetics.

Data Presentation

Table 1: Factors Influencing O-(2-Nitrobenzyl)-L-tyrosine Photorelease Kinetics

ParameterEffect on Photorelease RateRationale
Light Intensity Increases with higher intensityMore photons available to excite the caged compound.
Wavelength Optimal around 365 nmMatches the absorption maximum of the 2-nitrobenzyl chromophore.
pH Can increase or decrease the rateAffects the stability and decay of the aci-nitro intermediate.[2]
Solvent Dependent on solvent propertiesPolarity and hydrogen bonding can influence reaction intermediates.[7][8]
Concentration Can decrease at high concentrationsInner filter effect can reduce light penetration.

Visualizations

Photorelease_Mechanism NBY O-(2-Nitrobenzyl)-L-tyrosine Excited_NBY Excited State NBY->Excited_NBY hv (365 nm) Aci_Nitro aci-Nitro Intermediate Excited_NBY->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Products L-Tyrosine + 2-Nitrosobenzaldehyde Cyclic_Intermediate->Products Cleavage

Caption: Photorelease mechanism of O-(2-Nitrobenzyl)-L-tyrosine.

Troubleshooting_Flowchart Start Slow Photorelease Issue Check_Light Check Light Source (Intensity & Wavelength) Start->Check_Light Check_pH Verify Buffer pH Check_Light->Check_pH Light Source OK Check_Conc Assess Concentration (Inner Filter Effect) Check_pH->Check_Conc pH is Optimal Optimize Optimize Experimental Parameters Check_Conc->Optimize Concentration OK

Caption: Troubleshooting flowchart for slow photorelease kinetics.

References

  • Papageorgiou, G., et al. (2000). Photorelease of tyrosine from α-carboxy-6-nitroveratryl (αCNV) derivatives. PubMed. [Link]

  • Papageorgiou, G., et al. (1999). Photorelease of tyrosine from α-carboxy-6-nitroveratryl (αCNV) derivatives. ResearchGate. [Link]

  • Olson, R. A., et al. (2020). (a) Mechanism of o-nitrobenzyl release; (b) schematic indicating that... ResearchGate. [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]

  • Villiou, M. (2020). 6 Variety of o-Nitrobenzyl derivatives, with different substitution... ResearchGate. [Link]

  • Klán, P., et al. (2004). 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. [Link]

  • Klán, P., et al. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Wikipedia. Photolabile protecting group. Wikipedia. [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem. [Link]

  • PubChem. O-(2-Nitrobenzyl)-L-tyrosine. PubChem. [Link]

  • Tatsu, Y., et al. (1996). Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group: application to the synthesis of caged neuropeptide Y. PubMed. [Link]

  • Deiters, A. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Wenzel, M., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Nolis, P., et al. (2020). Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies. PMC. [Link]

  • Wirz, J., et al. (2002). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

  • Paoletti, P., et al. (2002). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiology. [Link]

  • Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

  • Kutta, R. J., et al. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. The Royal Society of Chemistry. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. ResearchGate. [Link]

  • Barth, A., et al. (2002). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. ResearchGate. [Link]

  • Orville, A. M., et al. (2022). Using photocaging for fast time-resolved structural biology studies. IUCr Journals. [Link]

  • Aujard, I., et al. (2006). Some of the currently used nitrobenzyl-derived protecting groups. ResearchGate. [Link]

  • Velema, W. A., et al. (2014). Caging the Uncageable: Using Metal Complex Release for Photochemical Control over Irreversible Inhibition. NIH. [Link]

Sources

Technical Support Center: O-(2-Nitrobenzyl)-L-tyrosine and Potential Byproduct Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical resource center for O-(2-Nitrobenzyl)-L-tyrosine (NBY). NBY is a photocaged amino acid designed for the precise spatiotemporal control of protein activity and cellular processes. The o-nitrobenzyl (oNB) photocage is cleaved upon irradiation with UV light (typically ~365 nm), releasing free L-tyrosine. While this technology offers powerful control for researchers, it is critical to understand the full experimental system, including the photolysis byproducts and their potential biological effects.

This guide is designed for researchers, scientists, and drug development professionals using NBY in their experiments. It provides in-depth FAQs, troubleshooting guides, and validated protocols to help you identify, understand, and mitigate potential cytotoxic effects arising from NBY byproducts, ensuring the integrity and accuracy of your results.

Section 1: The Chemistry of NBY Photocleavage

The utility of the 2-nitrobenzyl caging group stems from its ability to undergo a light-induced intramolecular rearrangement. Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[1] This intermediate is unstable and rapidly rearranges to release the caged molecule (L-tyrosine) and the primary byproduct, 2-nitrosobenzaldehyde .[2][3]

This reaction is highly efficient but the generation of a reactive aldehyde byproduct is an unavoidable consequence of the cleavage mechanism. Understanding this process is the first step in designing robust and well-controlled experiments.

NBY_Photocleavage cluster_0 Photocleavage Pathway NBY O-(2-Nitrobenzyl)-L-tyrosine (NBY) Intermediate aci-Nitro Intermediate (Transient) NBY->Intermediate Photon Absorption & H-Abstraction UV UV Light (~365 nm) UV->Intermediate Tyrosine L-Tyrosine (Active Molecule) Intermediate->Tyrosine Rearrangement & Release Byproduct 2-Nitrosobenzaldehyde (Primary Byproduct) Intermediate->Byproduct Rearrangement & Release

Caption: Photocleavage mechanism of O-(2-Nitrobenzyl)-L-tyrosine (NBY).

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of NBY photolysis?

The main byproduct generated upon UV-induced cleavage of the 2-nitrobenzyl cage is 2-nitrosobenzaldehyde .[2][3] Depending on the experimental conditions (e.g., solvent, pH, presence of other reactive species), secondary reactions may lead to the formation of other molecules, such as azoxy and azo compounds from the intermolecular reaction of the nitroso byproduct.[2]

Q2: Is the 2-nitrosobenzaldehyde byproduct cytotoxic?

Q3: My cell viability decreased after UV exposure, even in the control group without NBY. What is the cause?

This is a critical control experiment. A decrease in viability in the "UV light only" group points to phototoxicity from the UV irradiation itself. UV light, particularly at wavelengths below 350 nm, can be absorbed by endogenous cellular chromophores, leading to the generation of ROS and direct damage to DNA and other macromolecules.[5] It is essential to minimize UV exposure to the lowest dose (a product of intensity and time) required for efficient uncaging to reduce this confounding factor.

Q4: How can I distinguish between the biological effect of the released L-tyrosine, the uncaging light, and the photolysis byproducts?

This is the central challenge in any photocaging experiment. Deconvolution requires a rigorous set of controls. The minimum recommended controls are:

  • No Treatment Control: Cells in media, not exposed to NBY or UV light. This establishes the baseline viability.

  • UV Light Only Control: Cells in media, exposed to the exact same UV irradiation protocol used for uncaging. This measures the effect of phototoxicity.

  • NBY Only Control (No UV): Cells incubated with NBY but kept in the dark. This determines if the caged compound itself has any biological effect.

  • Byproduct Control (If possible): Cells exposed to a known concentration of 2-nitrosobenzaldehyde (if commercially available and soluble) equivalent to the amount produced during your experiment. This directly assesses byproduct toxicity.

  • Full Experimental Group: Cells with NBY, exposed to UV light.

By comparing the results from these groups, you can logically deduce the contribution of each component to the final observed phenotype.

Q5: Could the 2-nitrosobenzaldehyde byproduct interfere with my experiment in ways other than cytotoxicity?

Yes. A significant issue with 2-nitrobenzyl byproducts is their tendency to absorb light in the same UV range used for photolysis.[7] As 2-nitrosobenzaldehyde accumulates, it can act as an "inner filter," absorbing the incident photons and reducing the efficiency of further NBY uncaging.[7] This can lead to incomplete release of L-tyrosine and non-linear release kinetics. This is particularly problematic in optically dense samples or with high concentrations of NBY.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
High variability in cytotoxicity assay results (e.g., IC50 values). 1. Inconsistent cell seeding density.2. Incomplete solubilization of formazan crystals (in MTT assays).[8]3. Final DMSO concentration is too high or varies between wells.4. Fluctuation in UV lamp output.1. Perform cell titration to find the linear range of your assay; always use a consistent seeding density.[8]2. Ensure complete dissolution of formazan with gentle agitation; visually inspect wells before reading.[8]3. Keep the final solvent concentration constant and low (ideally ≤0.5% DMSO).[9]4. Regularly check lamp power and warm up the lamp before each experiment for stable output.
Unexpectedly high cytotoxicity in the full experimental group compared to controls. 1. Synergistic toxicity between UV-induced cellular stress and byproduct activity.2. The byproduct (2-nitrosobenzaldehyde) is highly toxic to your specific cell line.3. The released L-tyrosine, at the concentration achieved, is causing an unexpected biological effect (e.g., metabolic changes).1. Reduce UV dose (lower intensity or shorter time). Assess uncaging efficiency to find the minimum required dose.2. Perform a dose-response curve with the byproduct alone to determine its IC50.3. Perform a dose-response curve with L-tyrosine alone (without any caging/uncaging) to rule out effects of the active molecule.
Incomplete or inefficient uncaging of L-tyrosine. 1. Insufficient UV dose (intensity or duration).2. Incorrect wavelength for cleavage.3. Inner filter effect from accumulating byproducts or dense media.[7]4. Degradation of NBY stock solution.1. Increase exposure time or light source intensity incrementally. Monitor efficiency via HPLC or a functional assay.2. Ensure your light source has a peak output near 365 nm. Check the absorbance spectrum of your NBY.3. Reduce NBY concentration. Use a thinner sample volume to reduce light path length.[10]4. Store NBY stock solutions protected from light at -20°C or -80°C and use within a recommended timeframe.
Interference with downstream fluorescence-based assays. 1. The nitroaromatic byproduct may be fluorescent or may quench the fluorescence of your probe.2. UV light exposure may have photobleached your fluorescent probe.1. Run a spectrum of the photolysis byproducts to check for overlapping excitation/emission with your probe.[9]2. Add the fluorescent probe after the UV uncaging step is complete. Include a "UV light + probe" control to check for photobleaching.

Section 4: Key Experimental Protocols

Protocol 4.1: Validating NBY Uncaging Efficiency via HPLC

Rationale: This protocol provides a quantitative method to determine the percentage of NBY that has been successfully converted to L-tyrosine after UV irradiation. This is essential for optimizing UV exposure and ensuring reproducible release.

Materials & Reagents:

  • O-(2-Nitrobenzyl)-L-tyrosine (NBY)

  • L-tyrosine standard

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • A C18 reverse-phase HPLC column

  • UV-Vis HPLC detector

Step-by-Step Methodology:

  • Prepare Standards: Create a standard curve with known concentrations of both NBY and L-tyrosine to determine their retention times and peak areas.

  • Prepare Sample: Prepare a solution of NBY in your experimental buffer (e.g., PBS) at the concentration you intend to use in your cell experiments.

  • "Time Zero" Sample: Take an aliquot of the NBY solution before UV exposure. Dilute as necessary and inject into the HPLC. This will give you the peak for 100% caged compound.

  • UV Exposure: Expose the remaining NBY solution to your UV light source for a defined period (e.g., 30 seconds, 1 minute, 5 minutes).

  • Post-UV Sample: Immediately after exposure, take an aliquot, dilute, and inject into the HPLC.

  • HPLC Analysis: Run a gradient method (e.g., 5-95% ACN with 0.1% TFA over 20 minutes) and monitor the absorbance at a wavelength where both compounds can be detected (e.g., 274 nm for the tyrosine phenol group).

  • Data Interpretation: In the post-UV sample, you will see a decrease in the NBY peak and the appearance of a new peak corresponding to L-tyrosine. Calculate the percentage of uncaging by comparing the peak areas relative to the standard curves and the "time zero" sample.

Protocol 4.2: Assessing Byproduct Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay

Rationale: The LDH assay measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity and necrosis.[11] It is generally less susceptible to interference from colored byproducts than metabolic assays like MTT.[12]

Materials & Reagents:

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • NBY and (if available) 2-nitrosobenzaldehyde

  • Commercial LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega)

  • UV light source (~365 nm)

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Setup Controls: Design your plate to include all necessary controls as described in FAQ #4. This includes "Maximum LDH Release" (cells lysed with kit-provided lysis buffer) and "Spontaneous LDH Release" (untreated cells) controls.

  • Treatment: Replace the medium with fresh medium containing NBY or control compounds.

  • UV Exposure: Place the plate under the UV light source for the optimized duration determined in Protocol 4.1. Ensure the lid is off (use a sterile UV-transparent cover if needed) and that exposure is uniform across the wells.

  • Incubation: Return the plate to the incubator for a period relevant to your experimental question (e.g., 12, 24, or 48 hours).

  • Assay Execution: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Do not disturb the cell layer.

  • Run LDH Reaction: Add the LDH assay reagents to the supernatant according to the manufacturer's instructions and incubate for the specified time at room temperature, protected from light.

  • Measure Absorbance: Stop the reaction and measure the absorbance at the specified wavelength (typically ~490 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to the spontaneous and maximum release controls.

    • % Cytotoxicity = 100 * (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Section 5: Experimental Design & Best Practices

A successful and interpretable photocaging experiment relies on a robust design that anticipates and controls for potential artifacts. The workflow below outlines a self-validating system to ensure the observed effects are genuinely from the intended biological perturbation.

Experimental_Workflow cluster_workflow Robust Photocaging Experiment Workflow Plan 1. Planning & Optimization Setup 2. Control Setup Plan->Setup Plan_details Optimize UV dose vs. uncaging (Protocol 4.1) Determine cell seeding density Select appropriate assay Plan->Plan_details Uncage 3. Uncaging Experiment Setup->Uncage Setup_details Prepare all control groups: - No Treatment - UV Only - NBY Only (Dark) - Byproduct Only (if possible) Setup->Setup_details Assay 4. Cytotoxicity Assay Uncage->Assay Uncage_details Expose experimental plates to optimized UV dose. Handle dark controls appropriately. Uncage->Uncage_details Analysis 5. Data Analysis & Interpretation Assay->Analysis Assay_details Execute chosen cytotoxicity assay (e.g., LDH, Protocol 4.2) Collect data from all wells. Assay->Assay_details Analysis_details Calculate % cytotoxicity for all groups. Compare experimental vs. controls. Deconvolute effects of light, NBY, byproduct, and released molecule. Analysis->Analysis_details

Caption: A workflow for designing and executing a well-controlled photocaging experiment.

Section 6: References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Givens, R. S., & Rubina, M. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(8), 4695–4765. [Link]

  • Moreno, M., Bas-Concepcion, J., & Chi, H. (2018). Using photocaging for fast time-resolved structural biology studies. Acta Crystallographica Section D: Structural Biology, 74(6), 485–496. [Link]

  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-356. [Link]

  • PubChem. (n.d.). 2-Nitrobenzyl alcohol. Retrieved January 27, 2026, from [Link]

  • Pour, M. M., et al. (2022). Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. International Journal of Molecular Sciences, 23(21), 13269. [Link]

  • Linsley, D., & Wu, Y. I. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Accounts of Chemical Research, 50(10), 2416–2425. [Link]

  • Corrie, J. E. T., & Trentham, D. R. (1997). Reaction of the 2-Nitrosoacetophenone Byproduct with Thiols. Journal of the American Chemical Society, 119(18), 4149–4159. [Link]

  • de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1549-1582. [Link]

  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Nitroaromatics as cell signaling molecules. Retrieved January 27, 2026, from [Link]

  • Roxin, A. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 5(3). [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 578. [Link]

  • Gaplovský, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

Sources

Technical Support Center: Minimizing Protein Distortion from Bulky Nitrobenzyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing nitrobenzyl (NB) photocleavable protecting groups, or "cages," in protein science. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth troubleshooting strategies and practical solutions to a common challenge: mitigating protein structural and functional distortion caused by the inherent bulk of nitrobenzyl moieties. Our goal is to equip you with the knowledge to design and execute experiments with higher fidelity and confidence.

Introduction to the Challenge

Ortho-nitrobenzyl (ONB) and its derivatives are invaluable tools for achieving spatiotemporal control over protein activity.[1][2] By "caging" a critical amino acid residue, you can render a protein inactive until a pulse of UV light precisely cleaves the protecting group, releasing the native functionality.[3][4] However, the very nature of this protecting group—a bulky, often hydrophobic aromatic structure—can pose significant challenges. Attaching it to a protein surface or within a binding pocket can lead to localized or even global conformational changes, compromising the protein's native structure and leading to experimental artifacts.

This guide will walk you through the causes of such distortion and provide a series of rational, field-proven strategies to minimize these effects, ensuring that your uncaged protein is a faithful representation of its native, unmodified counterpart.

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common questions we receive. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.

Q1: Why is my protein aggregated or insoluble after labeling with a nitrobenzyl caging group?

A: The nitrobenzyl group is relatively hydrophobic. Introducing multiple bulky, hydrophobic cages onto a protein's surface can increase its propensity for aggregation by exposing hydrophobic patches that are normally buried. This is especially problematic at high protein concentrations or with proteins that are already marginally stable.

Q2: My protein's activity after photocleavage is lower than expected compared to the unmodified control. What's happening?

A: This could be due to several factors:

  • Incomplete Uncaging: The photocleavage reaction may not have gone to completion.

  • Irreversible Distortion: The bulky cage may have induced a conformational change that is not fully reversible upon its removal. The protein might be "stuck" in a less active state.

  • Photodamage: The UV light used for cleavage can damage sensitive amino acids (like tryptophan or tyrosine) or the protein backbone itself, leading to loss of function.[5]

  • Byproduct Inhibition: The photocleavage reaction generates a reactive ortho-nitrosobenzaldehyde (or a related ketone) byproduct, which can potentially react with and inhibit your protein.[3]

Q3: Can I use a different wavelength of light to reduce protein damage?

A: Yes. Standard ONB groups are typically cleaved with UV-A light (around 365 nm).[5] Derivatives with electron-donating groups, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, have red-shifted absorbance maxima, allowing for cleavage at longer, less energetic wavelengths (up to ~420 nm).[5][6] For deep tissue applications or extremely sensitive proteins, two-photon excitation using near-infrared (NIR) light can also be employed to minimize off-target damage.[5][7]

Q4: How can I confirm that the nitrobenzyl group is the cause of the observed distortion?

A: The best approach is to use a "cageless" control. Synthesize a small, non-photocleavable moiety that mimics some properties of the nitrobenzyl group (e.g., a simple benzyl group) and attach it to the same site on the protein. If this control protein exhibits similar issues of aggregation or inactivity, it strongly suggests a problem with steric bulk or hydrophobicity at that specific modification site.

In-Depth Troubleshooting Guides

Guide 1: Addressing Protein Aggregation and Instability

The introduction of bulky, hydrophobic nitrobenzyl groups can disrupt the delicate balance of forces that maintain a protein's soluble, folded state.

Probable Cause: Increased surface hydrophobicity leading to intermolecular interactions and aggregation.

Solutions & Experimental Protocols:

  • Optimize Caging Stoichiometry:

    • Rationale: The simplest way to reduce the impact of bulky groups is to use fewer of them. Aim for the lowest labeling ratio (cages per protein) that still provides effective functional blockade.

    • Protocol: Titration of Caging Reagent

      • Set up a series of labeling reactions with varying molar excesses of the nitrobenzyl-caging reagent (e.g., 1:1, 2:1, 5:1, 10:1 reagent:protein).

      • Incubate under identical conditions (buffer, temperature, time).

      • Purify each reaction mixture to remove unreacted caging reagent.

      • Analyze each sample for aggregation using Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).

      • Concurrently, assess the level of functional inhibition for each sample.

      • Select the lowest labeling ratio that achieves >95% inhibition without inducing significant aggregation.

  • Modify Buffer Conditions:

    • Rationale: Additives can help screen hydrophobic interactions and stabilize the protein.

    • Recommended Additives:

      • Non-detergent sulfobetaines (NDSBs): (e.g., NDSB-201 at 0.5-1.0 M) can help stabilize proteins.

      • Arginine: (50-500 mM) is a well-known aggregation suppressor.

      • Glycerol or Ethylene Glycol: (5-20% v/v) can increase solvent viscosity and stabilize the native state.

    • Experimental Workflow:

      • Dialyze your caged protein into a series of buffers containing different additives.

      • Monitor stability over time at the desired experimental temperature using DLS or turbidity measurements (A340 nm).

  • Consider the Linker Chemistry:

    • Rationale: The linker connecting the nitrobenzyl group to the protein can influence its flexibility and effective distance from the protein surface. A longer, more flexible hydrophilic linker (e.g., based on polyethylene glycol, PEG) can position the bulky cage further away from the protein surface, minimizing direct steric clashes.

Guide 2: Maximizing Functional Recovery Post-Cleavage

Even if the caged protein is stable, full functional recovery upon uncaging is not guaranteed. This guide addresses incomplete activity restoration.

Probable Causes: Incomplete photocleavage, irreversible conformational changes, photodamage, or byproduct inhibition.

Solutions & Experimental Protocols:

  • Optimize Photocleavage Conditions:

    • Rationale: The efficiency of photocleavage depends on wavelength, light intensity, and exposure time. These must be carefully optimized to maximize cage removal while minimizing protein damage.

    • Protocol: Light Exposure Time Course

      • Prepare aliquots of your caged protein at a standard concentration.

      • Irradiate the samples for varying amounts of time (e.g., 0, 30s, 1min, 2min, 5min, 10min) using a light source with a fixed wavelength and intensity (e.g., 365 nm LED).

      • After each time point, immediately perform a functional assay to measure the recovery of activity.

      • Analyze the samples using LC-MS to directly quantify the percentage of uncaged protein.

      • Plot both activity and % uncaging versus time. Choose the shortest irradiation time that yields the maximum functional recovery.

    • Data Summary Table:

ParameterRecommendationRationale
Wavelength Use the longest effective wavelength (e.g., 365nm for ONB, >400nm for DMNB).[5]Minimizes energy input and potential for photodamage.
Light Source Use a filtered lamp or LED to provide a narrow band of light.Avoids exposing the protein to highly damaging shorter UV wavelengths.
Temperature Perform irradiation on ice or a cold block.Reduces the rate of any potential side reactions and helps maintain protein stability.
Oxygen De-gas buffers before use if possible.Reduces the formation of reactive oxygen species (ROS) during irradiation.
  • Include Scavengers for Byproducts:

    • Rationale: The primary byproduct of nitrobenzyl cleavage is a reactive nitroso-ketone or -aldehyde.[3] This species can covalently modify nucleophilic residues on the protein (e.g., cysteine). Including a "scavenger" molecule in the buffer can trap this byproduct.

    • Recommended Scavengers:

      • Dithiothreitol (DTT) or other thiols: (1-5 mM) can react with and sequester the nitroso byproduct.

      • Bovine Serum Albumin (BSA): (0.1-1 mg/mL) can act as a sacrificial protein to react with the byproduct.

    • Implementation: Simply add the scavenger to the protein solution immediately before irradiation.

  • Assess Protein Conformation:

    • Rationale: It is crucial to verify that the protein's conformation is not permanently altered.

    • Protocol: Biophysical Characterization Workflow

      • Acquire spectra of the unmodified, caged, and uncaged protein using Circular Dichroism (CD) spectroscopy to assess secondary structure.

      • Use Intrinsic Tryptophan Fluorescence to probe for changes in the tertiary structure and the local environment of tryptophan residues.

      • Compare the spectra. Significant differences between the uncaged and unmodified protein spectra indicate irreversible distortion.

Diagrams and Visualizations

To aid in understanding, the following diagrams illustrate key processes.

Photocleavage Mechanism of o-Nitrobenzyl Cages

G cluster_0 Photochemical Excitation cluster_1 Intramolecular Rearrangement cluster_2 Product Release Caged Caged Protein (o-Nitrobenzyl-R) Excited Excited State* Caged->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro H-atom transfer Cyclic Cyclic Intermediate AciNitro->Cyclic Uncaged Active Protein (Native R-group) Cyclic->Uncaged Byproduct Nitroso Byproduct Cyclic->Byproduct

Caption: The o-nitrobenzyl photocleavage reaction pathway.

Troubleshooting Workflow for Low Functional Recovery

G Start Low Activity After Uncaging CheckCleavage Verify Cleavage Efficiency (LC-MS) Start->CheckCleavage CheckDamage Assess Photodamage (CD, Fluorescence) CheckCleavage->CheckDamage >95% Incomplete Cleavage Incomplete CheckCleavage->Incomplete <95% CheckByproduct Test for Byproduct Inhibition (Add Scavengers) CheckDamage->CheckByproduct No Change Distortion Irreversible Distortion CheckDamage->Distortion Conformation Altered RevisitSite Re-evaluate Caging Site or Linker Design CheckByproduct->RevisitSite No Change Inhibition Byproduct Inhibition Confirmed CheckByproduct->Inhibition Activity Increases OptimizeLight Optimize Light Exposure (Time, Intensity) Incomplete->OptimizeLight OptimizeLight->CheckCleavage Success Function Restored OptimizeLight->Success Distortion->RevisitSite UseScavengers Incorporate Scavengers in Protocol Inhibition->UseScavengers UseScavengers->Success

Caption: A logical workflow for troubleshooting poor activity recovery.

Conclusion

The use of bulky nitrobenzyl caging groups is a powerful technique, but it requires careful consideration of the potential for protein distortion. By systematically optimizing labeling stoichiometry, buffer conditions, and photocleavage parameters, and by rigorously validating the structural integrity of the uncaged protein, researchers can overcome these challenges. This guide provides a framework for troubleshooting common issues, ensuring that the powerful control offered by photocleavable chemistry does not come at the cost of scientific accuracy.

References

  • H.K. Agarwal, R. Janicek, S.-H. Chi, J.W. Perry, E. Niggli, G.C.R. Ellis-Davies. (2016). Calcium Uncaging with Visible Light. Journal of the American Chemical Society, 138, 3687–3693. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • P. Klán, et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • I. Willner, et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6245-6363. [Link]

  • G.C.R. Ellis-Davies. (2007). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

  • ResearchGate. (n.d.). Some of the currently used nitrobenzyl-derived protecting groups. [Link]

  • A. Deiters. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC, NIH. [Link]

  • MDPI. (2022). Photoremovable Protecting Groups. [Link]

  • S. L. Diamond, et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]

  • J.A. Camarero, et al. (2019). Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents. Accounts of Chemical Research, 52(3), 566-575. [Link]

  • A. Brik, et al. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. PubMed. [Link]

Sources

Technical Support Center: Optimizing UV Irradiation for O-(2-Nitrobenzyl)-L-tyrosine Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of O-(2-Nitrobenzyl)-L-tyrosine cleavage. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for photocleavage experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of UV-induced cleavage of the O-(2-Nitrobenzyl) group?

The photocleavage of the o-nitrobenzyl group is a well-established photochemical reaction, often categorized as a Norrish Type II reaction.[1] Upon absorption of UV light, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate.[1][2] This intermediate is unstable and rapidly rearranges to cleave the bond between the benzylic carbon and the oxygen of the tyrosine, releasing the free tyrosine and forming a 2-nitrosobenzaldehyde byproduct.[1][2]

Diagram of the Photocleavage Mechanism

Photocleavage Mechanism cluster_0 UV Photon Absorption cluster_1 Excited State & H-Abstraction cluster_2 Rearrangement & Cleavage cluster_3 Products ONB_Tyrosine O-(2-Nitrobenzyl)-L-tyrosine Excited_State Excited Triplet State ONB_Tyrosine->Excited_State UV light (e.g., 365 nm) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Tyrosine L-Tyrosine Cyclic_Intermediate->Tyrosine Byproduct 2-Nitrosobenzaldehyde Cyclic_Intermediate->Byproduct

Caption: Photocleavage of O-(2-Nitrobenzyl)-L-tyrosine.

Q2: What is the optimal UV wavelength for cleaving the O-(2-Nitrobenzyl) group?

The optimal UV wavelength for cleaving the o-nitrobenzyl group is generally around 365 nm.[2][3] This wavelength provides a good balance between efficient absorption by the nitrobenzyl chromophore and minimizing potential damage to biological samples that can occur at shorter wavelengths (e.g., below 300 nm).[1][3] While cleavage can also be induced at other wavelengths, such as 300 nm and 400 nm, the efficiency is often lower.[3] For instance, one study showed significantly higher decomposition at 365 nm compared to 400 nm.[3]

Q3: What is a typical quantum yield for the photocleavage of 2-nitrobenzyl compounds?

The quantum yield (Φ), which represents the efficiency of a photochemical process, for the cleavage of 2-nitrobenzyl compounds can vary depending on the specific molecule and experimental conditions. However, a quantum yield greater than 0.10 is generally considered a benchmark for effective photolabile protecting groups.[1] For a model peptide containing 2-nitrophenylalanine, a quantum yield of 0.07 ± 0.01 at 365 nm has been reported.[4] Modifications to the nitrobenzyl group, such as the addition of a second nitro group to create a 2,6-dinitrobenzyl group, can significantly increase the quantum yield.[1]

Q4: How do solvent and pH affect the cleavage efficiency?

Both solvent and pH can influence the rate of photocleavage. The decay of the crucial aci-nitro intermediate is dependent on pH and the solvent.[1] The rate of cleavage can vary in different solvents, with studies showing different dissociation kinetics in solvents like methanol, DMSO, dioxane, and chloroform.[3] The pH of the solution can affect the protonation state of the intermediates, which in turn can influence the reaction kinetics. For experiments in aqueous buffers, maintaining a consistent and appropriate pH is crucial for reproducible results.

Troubleshooting Guide

Problem 1: Low or Incomplete Cleavage Efficiency

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Insufficient UV Light Intensity or Exposure Time The total number of photons delivered to the sample may be too low to achieve complete cleavage.Increase the irradiation time or use a UV lamp with a higher power output. Be cautious of excessive heating.
Incorrect UV Wavelength The wavelength of your UV source may not align with the absorption maximum of the o-nitrobenzyl group.Verify that your UV source emits at or near 365 nm. Use a band-pass filter to ensure wavelength specificity.[4]
Sub-optimal Solvent The solvent can affect the stability of the excited state and intermediates, thus influencing the cleavage rate.[1][3]If your experimental design allows, consider testing different solvents. For aqueous solutions, ensure the buffer components do not significantly absorb at the irradiation wavelength.
"Inner Filter" Effect At high concentrations of the caged compound, the molecules at the surface of the solution can absorb most of the incident light, preventing it from reaching molecules deeper in the solution. The byproduct, 2-nitrosobenzaldehyde, can also act as an internal light filter.[5]Reduce the concentration of the O-(2-Nitrobenzyl)-L-tyrosine solution. Ensure adequate mixing or stirring during irradiation to bring all molecules into the light path.
Degradation of the UV Lamp The output of UV lamps can decrease over time, leading to lower than expected light intensity.Check the manufacturer's specifications for your UV lamp and consider measuring its output with a power meter. Replace the lamp if necessary.

Workflow for Troubleshooting Low Cleavage Efficiency

Troubleshooting Low Cleavage Start Low Cleavage Efficiency Observed Check_Light Verify UV Source: Wavelength (365 nm?) Intensity/Age Start->Check_Light Check_Time Review Irradiation Time Check_Light->Check_Time OK Action_Light Calibrate/Replace Lamp Use Band-pass Filter Check_Light->Action_Light Issue Found Check_Concentration Assess Sample Concentration (Inner Filter Effect?) Check_Time->Check_Concentration Sufficient Action_Time Increase Irradiation Time Check_Time->Action_Time Too Short Check_Solvent Evaluate Solvent/Buffer Compatibility Check_Concentration->Check_Solvent Optimal Action_Concentration Dilute Sample Ensure Stirring Check_Concentration->Action_Concentration Too High Action_Solvent Test Alternative Solvents (if possible) Check_Solvent->Action_Solvent Potential Issue Re-evaluate Re-run Experiment & Evaluate Cleavage Check_Solvent->Re-evaluate OK Action_Light->Re-evaluate Action_Time->Re-evaluate Action_Concentration->Re-evaluate Action_Solvent->Re-evaluate

Caption: A step-by-step guide to troubleshooting low cleavage.

Problem 2: Formation of Undesired Side Products or Sample Degradation

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Photodegradation of Cleavage Products The released tyrosine or the 2-nitrosobenzaldehyde byproduct can be sensitive to prolonged UV exposure and may degrade. The nitroso byproduct can also participate in secondary reactions.[1][6]Minimize the irradiation time to what is necessary for sufficient cleavage. Consider using a scavenger for the nitroso byproduct if it is interfering with your downstream application.
Damage to Other Molecules in the Sample If your sample contains other light-sensitive molecules (e.g., other amino acids, proteins, or nucleic acids), the UV irradiation may be causing their degradation.[3]Use the longest effective wavelength (e.g., 365 nm) to minimize damage to other components.[1] If possible, deoxygenate the solution to reduce photooxidation.[5]
Thermal Effects High-intensity UV lamps can generate significant heat, which may lead to thermal degradation of your sample.Use a cooling system (e.g., a water-cooled filter or a fan) to maintain a constant and appropriate temperature during irradiation.[4]

Experimental Protocols

Protocol 1: General Procedure for UV Cleavage of O-(2-Nitrobenzyl)-L-tyrosine
  • Sample Preparation: Dissolve the O-(2-Nitrobenzyl)-L-tyrosine in a suitable solvent (e.g., phosphate-buffered saline for biological applications, or an organic solvent like methanol or DMSO for other uses) to the desired concentration. Transfer the solution to a UV-transparent cuvette or reaction vessel.

  • UV Irradiation: Place the sample at a fixed distance from a UV light source. For optimal results, use a lamp that emits primarily at 365 nm.[3][4] Common light sources include mercury arc lamps or LED-based systems.[4][7]

  • Irradiation Time: Expose the sample to UV light for a predetermined amount of time. This will need to be optimized for your specific setup and desired level of cleavage. It is recommended to perform a time-course experiment to determine the optimal irradiation duration.

  • Monitoring Cleavage: The progress of the cleavage reaction can be monitored by various analytical techniques, such as HPLC, mass spectrometry, or UV-Vis spectroscopy, by observing the decrease in the starting material and the appearance of the cleaved products.[3]

  • Post-Irradiation Handling: After irradiation, store the sample appropriately for your downstream application, being mindful that the cleavage products may also be light-sensitive.

Protocol 2: Determining the Optimal Irradiation Time
  • Prepare Identical Samples: Prepare several identical samples of your O-(2-Nitrobenzyl)-L-tyrosine solution.

  • Time-Course Irradiation: Irradiate each sample for a different amount of time (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Analyze Cleavage: Analyze the extent of cleavage in each sample using a quantitative method like HPLC.

  • Plot Data: Plot the percentage of cleaved tyrosine as a function of irradiation time.

  • Determine Optimal Time: Select the shortest irradiation time that provides the desired level of cleavage to minimize potential side reactions and sample degradation.

References

  • Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(16), 4006-4010. [Link]

  • Wikipedia. (2023). Photolabile protecting group. [Link]

  • McCabe, A., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5697-5763. [Link]

  • Klán, P., et al. (2013). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Chemical Reviews, 113(1), 119-191. [Link]

  • Wu, N., et al. (2004). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 43(32), 4231-4234. [Link]

  • ResearchGate. (n.d.). (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of... [Link]

  • Singh, R. K., et al. (2014). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 15(4), 1448-1456. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Szymański, W., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(7), 1777-1809. [Link]

  • Holmes, C. P., & Kiang, S. (1998). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 63(20), 6873-6883. [Link]

Sources

Technical Support Center: Troubleshooting Low Incorporation Rates of Caged Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the application of caged amino acids. This guide is designed to provide in-depth troubleshooting for common issues encountered during the site-specific incorporation of photocaged amino acids into proteins. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to help you navigate the complexities of your experiments and achieve optimal incorporation rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks I should perform if I observe low or no incorporation of my caged amino acid?

Before delving into more complex troubleshooting, it's crucial to rule out simple experimental errors. Start with these fundamental checks:

  • Verify the integrity of your reagents:

    • Caged Amino Acid: Confirm the correct storage conditions and age of your caged amino acid. Degradation can occur over time, especially if exposed to light or improper temperatures.

    • Plasmids: Sequence-verify your expression plasmids, including the target gene with the amber (UAG) or other nonsense codon, and the plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[1]

    • Cell Culture Media and Buffers: Ensure all media and buffers are correctly prepared and sterile.

  • Confirm expression of essential components:

    • Synthetase and tRNA: Use a positive control to confirm the expression and activity of your orthogonal aaRS and tRNA. This could be a reporter protein (e.g., GFP) with an amber codon that is known to be suppressed efficiently by your system with a non-caged unnatural amino acid.

    • Target Protein: Check for the expression of a truncated version of your target protein, which would indicate that the ribosome is reaching the nonsense codon but failing to incorporate the caged amino acid. This can be detected by Western blot.

  • Review your experimental conditions:

    • Caged Amino Acid Concentration: Ensure you are using the recommended concentration of the caged amino acid in your culture medium. Insufficient concentration is a common cause of low incorporation.[2]

    • Light Exposure: Protect your cultures and reagents from ambient light to prevent premature uncaging of the amino acid.

Q2: My incorporation efficiency is still low after the initial checks. What are the next steps in troubleshooting?

Low incorporation efficiency can stem from several factors related to the interplay between the caged amino acid, the orthogonal tRNA/synthetase pair, and the cellular translation machinery.[3][4] Here’s a more in-depth troubleshooting workflow:

G cluster_tRNA Troubleshooting tRNA Charging cluster_translation Troubleshooting Translational Machinery cluster_toxicity Troubleshooting Cellular Toxicity start Low Incorporation of Caged Amino Acid check1 Initial Checks (Q1) start->check1 q2 Is incorporation still low? check1->q2 tRNA_charging Problem Area: tRNA Charging q2->tRNA_charging Yes translation_machinery Problem Area: Translational Machinery q2->translation_machinery Yes toxicity Problem Area: Cellular Toxicity q2->toxicity Yes uncaging Problem Area: Photolysis (Uncaging) q2->uncaging Yes tRNA_charging_step1 Verify tRNA expression and stability tRNA_charging->tRNA_charging_step1 translation_step1 Check for ribosome stalling translation_machinery->translation_step1 toxicity_step1 Perform a dose-response curve for the caged amino acid toxicity->toxicity_step1 tRNA_charging_step2 Assess synthetase activity with the caged amino acid tRNA_charging_step1->tRNA_charging_step2 tRNA_charging_step3 Optimize in vitro charging reaction (if applicable) tRNA_charging_step2->tRNA_charging_step3 translation_step2 Evaluate EF-Tu compatibility translation_step1->translation_step2 translation_step3 Consider codon context translation_step2->translation_step3 toxicity_step2 Monitor cell viability and growth rate toxicity_step1->toxicity_step2 toxicity_step3 Test for toxicity of the caging group or its byproducts toxicity_step2->toxicity_step3

Caption: Troubleshooting workflow for low caged amino acid incorporation.

In-depth Troubleshooting Guides

Guide 1: Issues Related to tRNA Charging (Aminoacylation)

The efficient charging of the orthogonal tRNA with the caged amino acid by the engineered aminoacyl-tRNA synthetase is a critical first step.[5]

Q: How can I determine if my orthogonal tRNA is being efficiently charged with the caged amino acid?

A: Direct measurement of tRNA charging in vivo can be challenging. However, you can infer charging efficiency through a series of experiments:

  • In Vitro Charging Assay: If you have purified synthetase and tRNA, you can perform an in vitro charging assay using a radiolabeled caged amino acid. This provides a direct measure of the synthetase's ability to recognize and charge the tRNA with the caged amino acid.

  • Reporter System Analysis: Utilize a sensitive reporter, like luciferase or GFP, with a nonsense codon at a permissive site. Compare the suppression efficiency (i.e., full-length protein production) when the cells are supplied with the caged amino acid versus a known-to-work, structurally similar non-caged unnatural amino acid. A significant drop in reporter activity with the caged amino acid suggests a charging problem.

Q: What factors can negatively impact tRNA charging with a caged amino acid, and how can I address them?

A: Several factors can hinder the charging process:

  • Steric Hindrance: The bulky caging group may sterically clash with the active site of the synthetase, reducing its binding affinity and catalytic efficiency.

    • Solution: If possible, test a different orthogonal synthetase/tRNA pair. Some synthetases have more accommodating active sites. Alternatively, consider using a caged amino acid with a smaller caging group, if available for your application.

  • Sub-optimal Synthetase Expression: Low levels of the orthogonal synthetase will result in inefficient tRNA charging.

    • Solution: Optimize the expression of your synthetase. This can be achieved by using a stronger promoter, optimizing codon usage for your expression system, or increasing the copy number of the synthetase-expressing plasmid.[1]

  • Competition with Endogenous Amino Acids: High concentrations of endogenous amino acids that are structurally similar to your caged amino acid can compete for the active site of the synthetase.

    • Solution: While challenging in vivo, for in vitro systems, you can control the concentration of all amino acids. In vivo, ensure that the concentration of the caged amino acid in the medium is sufficient to outcompete endogenous amino acids.

Parameter Recommendation for Optimal tRNA Charging
Caged Amino Acid Concentration 1-10 mM in cell culture medium (empirical optimization needed)
Synthetase Expression Use a strong, inducible promoter. Verify expression via Western blot.
Orthogonal tRNA Expression Ensure high levels of tRNA expression, as it can be a limiting factor.
Guide 2: Challenges with the Translational Machinery

Even if the tRNA is successfully charged, the ribosome and associated factors may not efficiently incorporate the caged amino acid into the growing polypeptide chain.[4]

Q: How does the translational machinery contribute to low incorporation rates of caged amino acids?

A: The primary challenges are:

  • Poor Recognition by Elongation Factor-Tu (EF-Tu): EF-Tu is responsible for delivering the charged tRNA to the ribosome. The bulky caging group can disrupt the interaction between the aminoacyl-tRNA and EF-Tu, leading to inefficient delivery to the ribosome.[4]

    • Solution: Some studies have shown that engineering EF-Tu can improve the incorporation of bulky amino acids.[4] While this is a more advanced approach, it may be necessary for particularly challenging caged amino acids.

  • Ribosome Incompatibility: The peptidyl transferase center of the ribosome, where peptide bond formation occurs, can be sensitive to the structure of the incoming amino acid. A bulky caged amino acid may not be well-accommodated, leading to ribosome stalling and premature termination.[4]

    • Solution: The sequence context surrounding the nonsense codon can influence incorporation efficiency. Testing different incorporation sites within your protein of interest may reveal a more permissive local environment.

Q: What is "ribosome stalling" and how can I detect it?

A: Ribosome stalling occurs when the ribosome pauses at a specific codon, in this case, the nonsense codon intended for the caged amino acid.[4] This can lead to the dissociation of the ribosome from the mRNA and the production of a truncated protein.

  • Detection: The most direct way to detect ribosome stalling is through the observation of a prominent band corresponding to the truncated protein on a Western blot.

Guide 3: Cellular Toxicity and Uncaging Issues

The caged amino acid itself, or the process of uncaging it, can be detrimental to your cells.

Q: Can the caged amino acid be toxic to my cells?

A: Yes, some unnatural amino acids, including caged ones, can be toxic, especially at high concentrations.[6][7][8][9] This toxicity can manifest as reduced cell growth, decreased viability, or a general stress response that can downregulate protein synthesis.

  • Troubleshooting Toxicity:

    • Perform a dose-response experiment: Determine the highest concentration of your caged amino acid that does not significantly impact cell growth and viability.

    • Monitor protein synthesis globally: Use a metabolic labeling method (e.g., with ³⁵S-methionine) to assess whether the caged amino acid is causing a general shutdown of protein synthesis.

Q: What are the key considerations for the photolysis (uncaging) step?

A: The uncaging process is critical for activating your protein of interest.[10][11]

  • Wavelength and Intensity: Use the appropriate wavelength of light for your specific caging group. Ensure the light intensity and duration are sufficient for efficient uncaging but not so high as to cause photodamage to your cells or protein.[12]

  • Quantum Yield: The quantum yield of the caging group determines the efficiency of photolysis. Caging groups with higher quantum yields will require less light exposure for complete uncaging.[12]

  • Byproducts of Uncaging: The photolysis reaction releases the native amino acid and a byproduct from the caging group. It's important to be aware of the potential for these byproducts to have off-target effects in your system.

Caging Group Typical Uncaging Wavelength (nm) Key Considerations
Nitrobenzyl (e.g., ONB)~350-365Well-established, but UV light can be phototoxic.
Coumarin-based~405Can be excited with visible light, reducing phototoxicity.
DMNB~350-365Higher quantum yield than ONB.

Experimental Protocols

Protocol 1: General Workflow for In Vivo Incorporation of Caged Amino Acids in Mammalian Cells

G start 1. Co-transfect cells with plasmids for target protein (with amber codon) and orthogonal aaRS/tRNA pair step2 2. Culture cells in media supplemented with the caged amino acid (protect from light) start->step2 step3 3. Allow for protein expression (typically 24-48 hours) step2->step3 step4 4. Harvest cells and prepare lysate step3->step4 step5 5. Analyze protein incorporation (e.g., Western blot, mass spectrometry) step4->step5 step6 6. Perform uncaging by exposing cells or lysate to the appropriate wavelength of light step5->step6 step7 7. Assay for protein function post-uncaging step6->step7

Caption: General workflow for in vivo incorporation of caged amino acids.

Protocol 2: Verifying Incorporation using Western Blotting
  • Sample Preparation: Lyse cells and quantify total protein concentration.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel. Include a positive control (wild-type protein) and a negative control (cells transfected with the target protein plasmid but without the caged amino acid).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes your protein of interest.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Use a chemiluminescent substrate to visualize the protein bands.

  • Expected Results:

    • Successful Incorporation: A band at the expected full-length size of your protein.

    • No Incorporation: A band corresponding to the truncated protein.

    • Low Incorporation: A faint full-length band and a more prominent truncated band.

Protocol 3: Quantitative Analysis by Mass Spectrometry

For unambiguous confirmation and quantification of incorporation, mass spectrometry is the gold standard.

  • Protein Purification: Purify your target protein from the cell lysate.

  • Proteolytic Digestion: Digest the purified protein into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting spectra for peptides containing the mass shift corresponding to the caged amino acid.

Analytical Methods for Detecting Incorporation

Method Advantages Disadvantages
Western Blotting Relatively simple and widely available. Good for initial screening.Indirect detection. Not quantitative.
Mass Spectrometry Unambiguous identification and localization of the caged amino acid. Can be quantitative.Requires specialized equipment and expertise.
Fluorescence Microscopy If the caging group is fluorescent, it allows for visualization of protein localization.[13]Not all caging groups are fluorescent. Not a direct measure of full-length protein.

References

  • Triggering biological processes: Methods and applications of photocaged peptides and proteins - The Royal Society of Chemistry. (2021-06-24).
  • Reprogramming natural proteins using unn
  • Recent Advances in Protein Caging Tools for Protein Photoactiv
  • Week 11- Protein Engineering Lecture 11: Non-Natural Amino Acids - YouTube. (2016-01-23).
  • Recent Advances in the Optical Control of Protein Function through Genetic Code Expansion - NIH. (2018-07-26).
  • Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine - YouTube. (2021-12-22).
  • Engineering Translation Components Improve Incorporation of Exotic Amino Acids - MDPI. (2019-01-26).
  • Broad beta-CoV immunity and transmission blockade by a single-dose live-attenuated vaccine with
  • Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutam
  • In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - NIH.
  • Analytical Methods for Amino Acids - Shimadzu.
  • Expanding the Genetic Code of an Animal with Two Non-Canonical Amino Acids | bioRxiv.
  • BIOL183: Translation - Charging tRNAs - YouTube. (2020-04-12).
  • How To Deal with Toxic Amino Acids: the Bipartite AzlCD Complex Exports Histidine in Bacillus subtilis - PMC - PubMed Central.
  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC - NIH.
  • Incorporation of non-canonical amino acids - PMC - PubMed Central.
  • Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PubMed Central. (2018-04-09).
  • Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • i-tRAP (individual tRNA acylation PCR)
  • Toxic amino acids.
  • What causes decreased protein synthesis? - Quora. (2021-10-10).
  • In vitro-Constructed Ribosomes Enable Multi-site Incorporation of Noncanonical Amino Acids into Proteins - NIH.
  • Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells | Essays in Biochemistry | Portland Press.
  • Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed.
  • Analytical methods for amino acid determination in organisms - PubMed. (2020-08-28).
  • Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC - NIH. (2024-05-24).
  • Could any one suggest me a protocol for charging tRNA with labeled-amino acid? (2018-07-25).
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  • Synthetic lethality between toxic amino acids, retrograde target genes and chaperones in Saccharomyces cerevisiae | bioRxiv. (2022-02-18).
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Technical Support Center: Nonsense Codon Suppression for Caged Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues that arise during nonsense codon suppression experiments with caged amino acids.

Low or No Protein Yield of the Caged Protein

A frequent and frustrating issue is the low yield of the target protein containing the caged amino acid.[1][2][3] This can stem from a variety of factors, from initial expression to the specifics of the suppression machinery.

Question: I'm not seeing any or very little of my full-length protein on a Western blot after inducing expression. What are the likely causes and how can I troubleshoot this?

Answer:

Low protein yield is a multifaceted problem. Let's break down the potential culprits and the steps to diagnose and fix them.

Initial Checks:

  • Vector Integrity: Before embarking on expression studies, sequence your plasmid construct to confirm that the gene of interest is in-frame and the amber codon (TAG) is correctly inserted at the desired location.[4] PCR or enzymatic assembly methods can introduce mutations.[4]

  • Reagent Viability: Ensure your inducing agent (e.g., IPTG) is not degraded.[2] If possible, test it on a control plasmid known to express well. Similarly, verify the integrity of your E. coli strain.[2]

Troubleshooting Steps:

  • Optimize Expression Conditions:

    • Induction Conditions: The concentration of the inducer and the temperature and duration of induction can significantly impact protein expression and solubility.[3] A lower temperature (e.g., 16-20°C) for a longer period (e.g., 12-16 hours) can sometimes improve the yield of soluble protein.[3]

    • Host Strain: Not all E. coli strains are equal for protein expression.[4] Consider trying different expression strains that are optimized for challenging proteins.

  • Assess Suppression Efficiency:

    • Orthogonal Pair Performance: The efficiency of the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair is critical.[5] If you are using a newly evolved or uncharacterized pair, its efficiency may be inherently low. Consider using a well-validated pair if possible.

    • tRNA Expression: Inadequate expression of the suppressor tRNA can be a bottleneck.[6] Ensure you are using a strong promoter to drive tRNA expression.

    • Caged Amino Acid Concentration and Uptake: The concentration of the caged UAA in the growth media is crucial. Titrate the concentration to find the optimal level. Some UAAs may have poor cell permeability.[7] For mammalian cells, esterified UAAs can sometimes improve uptake.[7]

  • Investigate Protein Solubility:

    • Inclusion Bodies: Your protein may be expressing but forming insoluble aggregates known as inclusion bodies.[3] To check for this, lyse your cells and separate the soluble and insoluble fractions by centrifugation. Run both fractions on an SDS-PAGE gel and Western blot for your protein of interest.

    • Improving Solubility: If your protein is in inclusion bodies, you can try to optimize expression conditions (lower temperature, different inducer concentration) or use solubility-enhancing tags.[3]

Experimental Protocol: Assessing Protein Solubility

  • Grow and induce your E. coli culture as per your standard protocol.

  • Harvest a small aliquot of the culture (e.g., 1 mL).

  • Centrifuge at high speed (e.g., 13,000 x g) for 1 minute to pellet the cells.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., BugBuster).

  • Incubate at room temperature for 20 minutes with gentle agitation.

  • Centrifuge the lysate at high speed for 20 minutes at 4°C to separate the soluble and insoluble fractions.

  • Carefully collect the supernatant (soluble fraction).

  • Resuspend the pellet (insoluble fraction) in the same volume of lysis buffer.

  • Analyze equal volumes of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE and Western blotting.

Leaky Suppression and Off-Target Effects

Leaky suppression, where the amber codon is read through even in the absence of the caged UAA, can lead to a mixed population of proteins and complicate data interpretation.[8] Off-target effects, such as the mis-incorporation of natural amino acids at the amber codon or the orthogonal aaRS charging endogenous tRNAs, can also occur.[9][10]

Question: I'm observing a band corresponding to my full-length protein even in my negative control (no caged UAA). How can I reduce this leaky suppression?

Answer:

Leaky suppression is a common challenge in nonsense suppression experiments.[8] Here’s how to address it:

  • Optimize Suppressor tRNA Expression: While strong tRNA expression is needed for good suppression efficiency, overly high levels can sometimes contribute to leakiness. If you are using a high-copy plasmid for your tRNA, consider moving it to a lower-copy plasmid.

  • Strain Selection: Some E. coli strains have endogenous suppressor tRNAs that can read through amber codons.[8] Using a strain that is deficient in these suppressors can help.

  • Codon Context: The nucleotides surrounding the amber codon can influence the efficiency of both suppression and termination.[11][12][13] If possible, try to modify the codon context around your amber codon to one that is known to favor tight suppression.

  • Release Factor Engineering: In some advanced applications, engineering the release factors that recognize stop codons can reduce their competition with the suppressor tRNA.

Diagram: The Amber Suppression Workflow

AmberSuppression cluster_cell Cell cluster_external External Stimulus UAA Caged UAA aaRS Orthogonal aaRS UAA->aaRS 1. Uptake & Recognition charged_tRNA Charged tRNA aaRS->charged_tRNA 3. Charging tRNA Orthogonal tRNA tRNA->aaRS 2. Recognition ribosome Ribosome charged_tRNA->ribosome 4. Delivery mRNA mRNA with Amber Codon (TAG) mRNA->ribosome caged_protein Caged Protein ribosome->caged_protein 5a. Suppression & Incorporation truncated_protein Truncated Protein ribosome->truncated_protein 5b. Termination (Competition) light Light (UV/Vis) active_protein Active Protein release_factor Release Factor release_factor->ribosome light->active_protein 6. Photoactivation

Caption: Workflow of caged amino acid incorporation and photoactivation.

Phototoxicity and Inefficient Uncaging

The very light used to activate your caged protein can also be harmful to cells, leading to artifacts or cell death.[14] Conversely, inefficient uncaging can result in a low level of protein activation.

Question: My cells are dying after I expose them to light for uncaging. How can I mitigate phototoxicity?

Answer:

Phototoxicity is a serious concern, especially in live-cell imaging experiments.[14] Here are some strategies to minimize it:

  • Optimize Light Exposure: Use the lowest possible light intensity and the shortest exposure time that still allows for efficient uncaging. You will need to empirically determine this for your specific setup.

  • Wavelength Selection: If your caged amino acid can be uncaged at longer wavelengths (e.g., near-UV or visible light), this is generally less damaging to cells than shorter wavelength UV light.[14]

  • Two-Photon Excitation: For microscopy applications, two-photon excitation can confine the uncaging event to a very small focal volume, reducing overall cell damage.

  • Control Experiments: Always include a control where you expose cells not expressing the caged protein to the same light stimulus to assess the level of phototoxicity caused by the light itself.

Question: I'm not seeing the expected functional change in my protein after light exposure. How can I improve uncaging efficiency?

Answer:

Inefficient uncaging can be due to several factors:

  • Incorrect Wavelength: Ensure you are using the correct wavelength of light for your specific caging group.

  • Insufficient Light Dose: The total number of photons delivered to your sample may be too low. You may need to increase the light intensity or the exposure time.

  • Suboptimal Buffer Conditions: The pH and composition of your buffer can sometimes affect the efficiency of the photochemical reaction.

  • Caging Group Choice: Some caging groups have higher quantum yields (a measure of uncaging efficiency) than others. If you continue to have problems, you may need to consider a different caged amino acid with a more efficient caging group.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between nonsense suppression and missense suppression?

A1: Nonsense suppression involves the reinterpretation of a stop codon (like UAG, UAA, or UGA) as a codon for an amino acid.[15][16][17] This is what is used to incorporate unnatural amino acids. Missense suppression, on the other hand, is when a mutation in a tRNA anticodon allows it to recognize a different codon than its cognate one, leading to the incorrect incorporation of a natural amino acid.

Q2: How do I choose the right orthogonal tRNA/synthetase pair for my experiment?

A2: The choice of the orthogonal pair depends on several factors:

  • Orthogonality: The pair must not cross-react with the endogenous tRNAs and synthetases of your expression host.[10][18]

  • Efficiency: The pair should efficiently charge the tRNA with the desired UAA.[5]

  • Specificity: The synthetase should have high specificity for the UAA over any of the 20 canonical amino acids.

  • Published Literature: It is often best to start with a well-characterized pair that has been shown to work in your expression system of choice.

Q3: Can I incorporate more than one type of caged amino acid into the same protein?

A3: Incorporating multiple different UAAs into a single protein is a significant challenge. It requires multiple orthogonal tRNA/synthetase pairs that are all orthogonal to each other and to the host machinery. While this has been achieved in some specialized systems, it is not a routine procedure.

Q4: How can I quantify the incorporation efficiency of my caged amino acid?

A4: Quantifying incorporation efficiency is crucial for interpreting your results. Here are a few methods:

  • Mass Spectrometry: This is the most direct and accurate method.[19] By analyzing the tryptic digest of your purified protein, you can determine the ratio of the peptide containing the UAA to the truncated peptide.

  • Reporter Assays: You can use a reporter protein (like GFP) with an amber codon at a permissive site.[20] The amount of full-length reporter protein produced will be proportional to the suppression efficiency.

  • Quantitative Western Blotting: By comparing the amount of full-length protein to a known standard, you can estimate the yield, which is a reflection of the overall efficiency of expression and suppression.

Experimental Protocol: Quantification of UAA Incorporation by GFP Reporter Assay

  • Clone a GFP reporter gene with an amber codon at a permissive site (e.g., a surface-exposed loop) into your expression vector.

  • Co-transform this plasmid with the plasmid encoding your orthogonal tRNA/synthetase pair into your expression host.

  • Grow parallel cultures in the presence and absence of the caged UAA. Also include a control culture expressing wild-type GFP (no amber codon).

  • After induction, lyse the cells and measure the fluorescence of the lysates using a plate reader.

  • Normalize the fluorescence by the optical density of the cultures to account for differences in cell growth.

  • The suppression efficiency can be calculated as the ratio of the fluorescence of the UAA-containing culture to the fluorescence of the wild-type GFP culture.

Diagram: Logic of the GFP Reporter Assay for Suppression Efficiency

GFP_Reporter_Assay cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes wt_gfp Wild-type GFP (No TAG codon) high_fluorescence High Fluorescence (Full-length GFP) wt_gfp->high_fluorescence Translation gfp_tag_no_uaa GFP-TAG (- caged UAA) no_fluorescence_truncated No Fluorescence (Truncated GFP) gfp_tag_no_uaa->no_fluorescence_truncated Translation Termination gfp_tag_with_uaa GFP-TAG (+ caged UAA) variable_fluorescence Variable Fluorescence (Suppression Efficiency) gfp_tag_with_uaa->variable_fluorescence Suppression

Caption: Logic diagram of a GFP reporter assay to quantify suppression efficiency.

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  • Cervettini, D., et al. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology, 38(8), 989–997. [Link]

  • The Code Lucky. (2025, October 21). Stop Codons Explained: UAA, UAG, UGA - How Translation Ends | Genetics Made Easy [Video]. YouTube. [Link]

  • Biology Animation Videos. (2016, April 14). Nonsense Mutation Animation [Video]. YouTube. [Link]

  • Lodder, M., et al. (2005). A general method for the site-specific incorporation of unnatural amino acids into proteins in eukaryotic cells. ChemBioChem, 6(11), 2143–2146. [Link]

  • Xie, J., & Schultz, P. G. (2005). An expanding genetic code. Methods, 36(3), 227–238. [Link]

  • Chin, J. W., et al. (2002). An expanded eukaryotic genetic code. Science, 297(5587), 1666. [Link]

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Technical Support Center: Navigating Protein Conformational Integrity After Uncaging

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with photocaged proteins. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome the challenges associated with maintaining a protein's native conformation and function following a photo-uncaging event. Our guidance is grounded in established biophysical principles and field-proven laboratory practices to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Post-Uncaging Conformational Changes

The use of photolabile protecting groups (PPGs), or "cages," offers unparalleled spatiotemporal control over protein activity.[1][2][3] However, the very act of attaching and subsequently cleaving these moieties can introduce significant perturbations to a protein's delicate three-dimensional structure. The removal of the caging group, while restoring the protein's intended biological function, can sometimes lead to misfolding, aggregation, or the adoption of non-native conformational states.[4] These structural deviations can compromise experimental results, leading to a loss of biological activity or the introduction of experimental artifacts.

This guide is designed to provide a systematic approach to diagnosing and resolving these issues, ensuring that your uncaged protein faithfully recapitulates its native structure and function.

Frequently Asked Questions (FAQs)

Q1: My protein shows significantly reduced activity after uncaging compared to its non-caged counterpart. What are the likely causes?

A1: A reduction in activity is a primary indicator of conformational problems. The most common culprits include:

  • Misfolding: The protein may not be refolding to its native, active conformation after the caging group is cleaved.[5] This can be influenced by the local environment and the kinetics of refolding.[6]

  • Aggregation: The uncaging process can expose hydrophobic patches on the protein surface, leading to irreversible aggregation and loss of soluble, active protein.[4][7]

  • Photodamage: Although less common with optimized protocols, excessive or high-energy light exposure can cause damage to the protein itself, independent of the uncaging event.

  • Incomplete Uncaging: A portion of the protein population may remain caged, leading to an underestimation of the active concentration.

Q2: I observe visible precipitation or an increase in light scattering in my sample after uncaging. What does this signify and how can I address it?

A2: This is a clear sign of protein aggregation.[4] To address this, consider the following:

  • Optimize Protein Concentration: Higher protein concentrations can increase the likelihood of aggregation.[7] Try performing the uncaging at a lower protein concentration.

  • Adjust Buffer Conditions: The pH, ionic strength, and presence of excipients in your buffer can significantly impact protein solubility.[4]

  • Incorporate Chemical Chaperones: Small molecules like glycerol, arginine, or trehalose can help stabilize the protein and prevent aggregation.[8][9][10][11]

  • Control the Temperature: Perform the uncaging reaction at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.[12]

Q3: How can I be sure that the observed conformational change is due to the uncaging event and not an artifact of my measurement technique?

A3: This is a critical question of experimental validation. A multi-pronged approach is recommended:

  • Control Experiments: Always include a control sample of the caged protein that is subjected to the same experimental conditions (including light exposure) but at a wavelength that does not induce uncaging. Also, have a non-caged, native protein control.

  • Orthogonal Techniques: Use multiple biophysical techniques to probe the protein's conformation.[13] For example, circular dichroism (CD) can provide information on secondary structure, while fluorescence spectroscopy can probe the local environment of specific residues.

  • Functional Assays: A well-designed functional assay is often the most sensitive reporter of a protein's native conformation.[14]

Q4: Can the choice of caging group influence the likelihood of conformational changes?

A4: Absolutely. The size, charge, and hydrophobicity of the photocleavable protecting group can all impact the stability of the caged protein and its refolding pathway upon cleavage.[15] When possible, it is advisable to test different caging chemistries to identify one that is minimally perturbing to your protein of interest.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Protein Aggregation Post-Uncaging

Protein aggregation is one of the most common and detrimental outcomes following uncaging. This guide provides a systematic workflow to identify and resolve aggregation issues.

Aggregation_Troubleshooting cluster_0 Step 1: Detection cluster_1 Step 2: Optimization of Uncaging Conditions cluster_2 Step 3: Buffer Optimization cluster_3 Step 4: Additives cluster_4 Step 5: Refolding Strategy A Observe visual precipitation or increased turbidity B Dynamic Light Scattering (DLS) to quantify aggregate size A->B C Size Exclusion Chromatography (SEC) to detect high molecular weight species A->C D Decrease protein concentration C->D E Optimize light exposure (wavelength, intensity, duration) D->E F Control temperature (e.g., perform on ice) E->F G Screen a range of pH values F->G H Vary salt concentration (e.g., NaCl, KCl) G->H I Incorporate stabilizing excipients H->I J Add chemical chaperones (e.g., glycerol, arginine) I->J K Include non-denaturing detergents (low concentration) J->K L Add reducing agents (for proteins with free cysteines) K->L M Implement a gradual dilution refolding protocol L->M N Consider on-column refolding post-uncaging M->N End Aggregation Minimized N->End Start Aggregation Observed Start->A

Caption: A step-by-step workflow for troubleshooting protein aggregation after uncaging.

Protocol 1.1: Screening for Optimal Buffer Conditions

  • Prepare a series of small-scale uncaging reactions in a 96-well plate format.

  • Vary a single buffer component in each row or column (e.g., pH from 6.0 to 8.5, NaCl concentration from 50 mM to 500 mM).

  • Include a constant concentration of your caged protein in each well.

  • Expose the plate to the uncaging light source for a fixed duration.

  • Measure the absorbance at 340 nm or 600 nm to assess turbidity as an indicator of aggregation.

  • Identify the conditions that result in the lowest turbidity.

Protocol 1.2: Application of Chemical Chaperones

  • Based on the optimized buffer from Protocol 1.1, prepare solutions containing various concentrations of chemical chaperones.

  • Commonly used chemical chaperones and their typical concentration ranges are listed in the table below.

  • Perform the uncaging reaction in the presence of these chaperones and assess aggregation as described above.

Chemical ChaperoneTypical Concentration RangeMechanism of Action
Glycerol 5-20% (v/v)Increases solvent viscosity, promotes protein hydration.[9]
L-Arginine 50-500 mMSuppresses aggregation by interacting with hydrophobic patches.[16]
Trehalose 100-500 mMStabilizes the native state of proteins.
Trimethylamine N-oxide (TMAO) 100-1000 mMPromotes protein folding and counteracts denaturants.[10]
Guide 2: Verifying the Native Conformation of Uncaged Proteins

Once aggregation has been minimized, it is crucial to verify that the soluble protein has adopted its native, functional conformation. This guide outlines key biophysical techniques for this purpose.

Conformation_Verification cluster_0 Primary Assessment: Secondary Structure cluster_1 Secondary Assessment: Tertiary Structure & Local Environment cluster_2 Advanced Analysis: Dynamics and Folding Kinetics cluster_3 Functional Validation A Circular Dichroism (CD) Spectroscopy B Compare spectra of uncaged, caged, and native protein A->B C Intrinsic Tryptophan Fluorescence B->C D Fluorescence Resonance Energy Transfer (FRET) for labeled proteins C->D E Second-Harmonic Generation (SHG) for surface-tethered proteins D->E F Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) E->F G Nuclear Magnetic Resonance (NMR) Spectroscopy F->G H Enzyme kinetics assay G->H I Binding assay (e.g., SPR, ITC) H->I End Native Conformation Verified I->End Start Soluble Uncaged Protein Start->A

Sources

Validation & Comparative

A Researcher's Guide to Spatiotemporal Control: O-(2-Nitrobenzyl)-L-tyrosine vs. Advanced Caged Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Pipette—Controlling Biology with Light

In the intricate dance of cellular signaling, the ability to precisely control the "when" and "where" of a molecular event is paramount. Traditional methods, such as the addition of agonists or inhibitors to a bulk solution, provide a sledgehammer approach to a problem requiring a scalpel. Caged compounds offer this precision. These are molecules of interest—neurotransmitters, second messengers, or, in our case, amino acids—rendered biologically inert by a covalently attached, light-sensitive "caging" group.[1][2][3] A flash of light, delivered with microscopic precision, cleaves this bond, releasing the active molecule on command.[2][3]

This guide focuses on caged tyrosine, an essential tool for studying the myriad signaling pathways governed by tyrosine phosphorylation. We will begin with the foundational compound, O-(2-Nitrobenzyl)-L-tyrosine (NBY), and compare its performance against a new generation of analogs designed for superior efficiency, speed, and precision. Our goal is to provide you not just with data, but with the rationale to select the optimal tool for your specific biological question.

The Classic Workhorse: O-(2-Nitrobenzyl)-L-tyrosine (NBY)

For decades, the 2-nitrobenzyl (NB) moiety has been the go-to photoremovable protecting group (PPG) for a vast range of biological molecules.[4][5] Its application to tyrosine, creating NBY, provided a straightforward method for photocontrolling peptide and protein activity.[6]

Mechanism of Action & Key Properties

The uncaging process for NBY is a well-understood photochemical reaction. Upon absorption of a UV photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an unstable aci-nitro intermediate.[4][7][8] This intermediate rapidly rearranges and fragments to release free L-tyrosine and the byproduct, 2-nitrosobenzaldehyde.

G cluster_0 Photochemical Uncaging of NBY NBY O-(2-Nitrobenzyl)-L-tyrosine (Caged) Excited Excited State NBY->Excited Absorption Photon UV Photon (hν) ~308-350 nm AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Products Free L-Tyrosine (Active) + 2-Nitrosobenzaldehyde AciNitro->Products Rearrangement & Release

Caption: Uncaging mechanism of O-(2-Nitrobenzyl)-L-tyrosine (NBY).

Advantages & Field-Proven Insights
  • Established Chemistry: The synthesis of NBY and its incorporation into peptides via Fmoc solid-phase synthesis is well-documented and robust.[6]

  • Commercial Availability: As a foundational caged amino acid, NBY is readily available from multiple suppliers, making it an accessible starting point for many labs.

Limitations & Experimental Causality

The primary drawbacks of NBY stem from its core photochemical properties:

  • UV Light Requirement: NBY requires high-energy UV light (typically 300-360 nm) for efficient photolysis.[9][10] This is a significant experimental constraint, as UV light is phototoxic, limiting the duration and intensity of irradiation on living cells and increasing the risk of off-target damage.

  • Low Quantum Yield: The quantum yield (Φ), a measure of the efficiency of a photochemical reaction, for simple nitrobenzyl compounds is relatively low.[11] This means many photons must be absorbed to release a given amount of tyrosine, compounding the issue of phototoxicity.

  • Reactive Byproduct: The 2-nitrosobenzaldehyde byproduct is a reactive aldehyde that can covalently modify proteins and other biomolecules, potentially causing cellular toxicity or confounding experimental results.[4] Interestingly, it has also been shown to act as a singlet oxygen quencher, which could introduce another variable into experiments.[12]

  • Slow Release Kinetics: The release of the active molecule from the aci-nitro intermediate can be rate-limiting, with half-lives in the microsecond to millisecond range, which may not be fast enough to study very rapid biological processes.[6]

Second-Generation Analogs: Optimizing for Performance

To overcome the limitations of NBY, chemists have developed a suite of new caging groups. These can be broadly categorized by the improvements they offer: efficiency and wavelength (DMNB), speed (NPE), and spatial precision (two-photon cages).

For Efficiency & Longer Wavelengths: DMNB-Caged Tyrosine

A common and effective strategy to improve nitrobenzyl cages is the addition of electron-donating groups to the aromatic ring. The most successful of these is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group.

  • Why it Works: The two methoxy groups are powerful electron-donating substituents. They red-shift the molecule's maximum absorption wavelength (λmax) further into the near-UV range (around 365 nm) and significantly increase the molar extinction coefficient and quantum yield.[4]

  • Practical Implications: The shift to longer wavelengths means less phototoxic light can be used. The higher quantum yield means less light is needed overall to achieve the same level of uncaging. This combination makes DMNB-caged compounds far more suitable for live-cell experiments than their unsubstituted NB counterparts.

For Speed: NPE-Caged Tyrosine

For studying fast kinetic processes, such as ion channel gating or rapid kinase activation, the rate of uncaging is critical. The 1-(2-nitrophenyl)ethyl (NPE) group was designed to accelerate the final release step.

  • Why it Works: The addition of an α-methyl group on the benzylic carbon sterically accelerates the breakdown of the aci-nitro intermediate.[7] This results in faster release of the active molecule compared to the parent NB cage.

  • Practical Implications: When your experiment demands a near-instantaneous "concentration jump" to resolve events on the millisecond timescale, an NPE-caged analog is a superior choice to NBY.

For Ultimate Precision: Two-Photon (2P) Cages

While DMNB and NPE improve on one-photon (1P) uncaging, two-photon (2P) excitation provides a revolutionary leap in spatial control.[1] In 2P excitation, the caging group simultaneously absorbs two lower-energy (e.g., near-infrared, NIR) photons to achieve the same excited state as absorbing one high-energy UV photon.[1]

  • Why it Works: The probability of 2P absorption is non-linear and drops off dramatically outside the focal point of a high-numerical-aperture lens. This confines the uncaging event to a tiny, sub-femtoliter volume (~1 µm³), providing true 3D spatial resolution.[1][13] Furthermore, NIR light penetrates much deeper into scattering tissue (like brain slices) and is inherently less phototoxic than UV light.[13]

  • Leading 2P Cages: While direct data on 2P-caged tyrosine is sparse in the search results, the principles are dictated by the cage itself. Highly successful 2P cages for other amino acids, like glutamate, serve as excellent platforms for tyrosine:

    • MNI (4-Methoxy-7-nitroindolinyl): A highly effective cage for 2P uncaging, MNI offers a good combination of 2P cross-section, quantum yield, and rapid release kinetics, making it a workhorse for neurobiology.[1][13]

    • CDNI (4-Carboxymethoxy-5,7-dinitroindolinyl): An evolution of MNI, CDNI boasts an even higher quantum yield (~0.6), meaning significantly less laser power is needed to achieve the same effect, further reducing phototoxicity.[1][14]

    • Coumarin-based (e.g., Bhc, DEAC): These cages are designed specifically for high 2P absorption cross-sections.[1] While early versions like Bhc had issues with solubility and slow release, newer coumarins like DEAC450 are optimized for uncaging at longer NIR wavelengths (~900 nm), enabling orthogonal (two-color) uncaging experiments when paired with a cage like CDNI that is excited at a different wavelength (~720 nm).[1][15]

Comparative Performance Analysis

The choice of a caged tyrosine analog is a trade-off between multiple parameters. The following table summarizes the key performance characteristics to guide your decision.

FeatureO-(2-Nitrobenzyl)-Tyr (NBY)DMNB-TyrNPE-TyrMNI/CDNI-Tyr (2P Analog)
Primary Advantage Simplicity, EstablishedHigher 1P EfficiencyFaster 1P ReleaseHigh 3D Spatial Precision
Excitation Type 1-Photon (1P)1-Photon (1P)1-Photon (1P)2-Photon (2P)
Typical Wavelength ~300-360 nm~350-380 nm~300-360 nm~720-740 nm (NIR)
Quantum Yield (Φ) Low (~0.01-0.1)[4][11]Moderate (~0.1-0.2)Low-ModerateHigh (~0.08 for MNI, ~0.6 for CDNI)[1]
Release Rate Moderate (µs-ms)[6]ModerateFastFast
Phototoxicity Risk HighModerateHighLow
Spatial Resolution Low (Limited by light path)LowLowVery High (~1 µm³)[1]
Key Byproduct 2-nitrosobenzaldehyde[4]Dimethoxy-nitrosobenzaldehydeNitrosoacetophenoneMNI/CDNI photoproducts

Experimental Workflow: A Self-Validating Protocol for Uncaging

A successful uncaging experiment requires careful planning and validation. Merely flashing a light and observing a result is insufficient; you must demonstrate that the observed effect is due to the released molecule and not an artifact of the process.

Sources

A Researcher's Guide to Photoremovable Protecting Groups: A Comparative Analysis of Quantum Yields

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of chemical biology, drug delivery, and materials science, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photoremovable protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools, offering the ability to initiate biological processes with the precision of a light beam. The efficiency of this "uncaging" process is quantified by the photochemical quantum yield (Φ), a critical parameter that dictates the number of molecules released per photon absorbed. A high quantum yield is often the deciding factor for the success of an experiment, directly impacting the required light dosage, the speed of cargo release, and the potential for off-target effects.

This guide provides a comparative analysis of the quantum yields of three major classes of PPGs: o-nitrobenzyl, coumarin, and quinoline derivatives. We will delve into the structural factors that influence their photochemical efficiency, provide a detailed protocol for the experimental determination of quantum yields, and offer field-proven insights to aid in the selection of the optimal PPG for your research needs.

The Central Role of Quantum Yield in Photocage Performance

The quantum yield (Φ) is the cornerstone of a PPG's performance. It is defined as the ratio of the number of photoreleased molecules to the number of absorbed photons.[1] A PPG with a high quantum yield will release its cargo efficiently, requiring lower light intensity or shorter irradiation times. This is particularly crucial in biological applications where high-intensity light can be phototoxic to cells and tissues.[2][3] Conversely, a low quantum yield necessitates higher light doses, which can lead to unwanted side reactions and photodamage.[4]

The overall uncaging efficiency of a PPG is a product of its molar extinction coefficient (ε) at the excitation wavelength and its quantum yield (Φ).[1][5] While a high extinction coefficient ensures efficient light absorption, a high quantum yield guarantees that this absorbed energy is effectively channeled into the desired photorelease pathway.

Comparative Analysis of Quantum Yields: o-Nitrobenzyl, Coumarin, and Quinoline Derivatives

The selection of a PPG is often a trade-off between various factors, including absorption wavelength, water solubility, and synthetic accessibility. However, for applications demanding high efficiency, the quantum yield is a primary consideration. The following tables provide a comparative overview of the quantum yields for common o-nitrobenzyl, coumarin, and quinoline-based PPGs. It is important to note that quantum yields can be influenced by factors such as the leaving group, solvent, and pH.[6][7] Therefore, the conditions under which these values were determined are provided for context.

Table 1: Quantum Yields of Selected o-Nitrobenzyl-Based Photoremovable Protecting Groups

Photoremovable Protecting Group (PPG)Leaving GroupSolventExcitation Wavelength (nm)Quantum Yield (Φ)Reference
o-Nitrobenzyl (NB)AcetateMeCN2540.20[3]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)PhosphateAqueous Buffer3500.08[2]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)-MeOH3650.41[3]
α-Carboxy-2-nitrobenzyl (CNB)GlutamateAqueous Buffer3500.05[2]
2,6-DinitrobenzylCarbonate-3650.12[6]

o-Nitrobenzyl derivatives are the most traditional and widely used PPGs due to their versatility in protecting various functional groups.[3][6] However, their quantum yields are often modest and they can produce photoreactive nitroso byproducts.[2] Modifications to the aromatic ring, such as the addition of methoxy groups in DMNB, can red-shift the absorption maximum but may not significantly increase the quantum yield.[3]

Table 2: Quantum Yields of Selected Coumarin-Based Photoremovable Protecting Groups

Photoremovable Protecting Group (PPG)Leaving GroupSolventExcitation Wavelength (nm)Quantum Yield (Φ)Reference
(7-Methoxycoumarin-4-yl)methyl (MCM)PhosphateAqueous Buffer3550.03[2]
(7-Diethylaminocoumarin-4-yl)methyl (DEACM)CarboxylateAqueous Buffer3900.21[2]
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)GlutamateAqueous Buffer3650.019[8]
Indene-fused CoumarinCarboxylateWater>500~0.1[9]

Coumarin-based PPGs generally exhibit higher molar extinction coefficients and often higher quantum yields compared to their o-nitrobenzyl counterparts.[2] The introduction of an amino group at the 7-position, as in DEACM, significantly enhances the quantum yield.[2] Recent developments have focused on creating red-shifted coumarins that can be activated with visible light, which is less damaging to biological samples.[9]

Table 3: Quantum Yields of Selected Quinoline-Based Photoremovable Protecting Groups

Photoremovable Protecting Group (PPG)Leaving GroupSolventExcitation Wavelength (nm)Quantum Yield (Φ)Reference
(8-Cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)AcetateKMOPS Buffer3650.30[10]
4-Methyl-CyHQAcetateKMOPS Buffer3650.88[10]
4-(Dimethylamino)-CyHQAcetateKMOPS Buffer3650.04[10]
8-Bromo-7-hydroxyquinoline (BHQ)GlutamateAqueous Buffer3700.11[11]

Quinoline-based PPGs have emerged as a highly promising class, often exhibiting exceptionally high quantum yields.[10] Systematic structural modifications have shown that substituents on the quinoline ring can dramatically influence the quantum yield. For instance, the addition of a methyl group at the C4 position of CyHQ boosts the quantum yield to a remarkable 0.88.[10] These high quantum yields make quinoline PPGs particularly well-suited for applications requiring high photorelease efficiency, such as two-photon uncaging in neuroscience.[10]

Experimental Determination of Quantum Yield: A Step-by-Step Protocol

Accurate determination of the quantum yield is essential for the characterization and comparison of PPGs. The most common method involves chemical actinometry, which uses a chemical reaction with a well-defined and known quantum yield to determine the photon flux of the light source. Potassium ferrioxalate is a widely used chemical actinometer for the UV and visible regions.[12]

Below is a detailed protocol for determining the quantum yield of a PPG using potassium ferrioxalate actinometry.

Materials:

  • Photoreactor with a monochromatic light source (e.g., LED or laser)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

  • Sulfuric acid (H₂SO₄), 0.05 M

  • 1,10-Phenanthroline solution (e.g., 0.1% w/v in water)

  • Sodium acetate buffer (e.g., 1 M, pH ~4.7)

  • Ferrous sulfate (FeSO₄·7H₂O) for calibration curve

  • The photoremovable protecting group conjugate to be tested

  • Appropriate solvent for the PPG conjugate

Experimental Workflow Diagram:

Caption: Workflow for Quantum Yield Determination.

Detailed Protocol:

Part 1: Determination of Photon Flux (I₀) using Potassium Ferrioxalate Actinometry

  • Preparation of Actinometer Solution: In a dark room or under red light, dissolve an accurately weighed amount of potassium ferrioxalate in 0.05 M H₂SO₄ to prepare a solution of known concentration (e.g., 6 mM). This solution is light-sensitive and should be handled in the dark.

  • Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source for a precisely measured time. The irradiation time should be chosen to ensure a measurable but not excessive conversion (typically <10%). A non-irradiated sample should be kept as a dark control.

  • Development of the Fe²⁺-Phenanthroline Complex: After irradiation, take a known aliquot of the actinometer solution and add it to a solution containing the 1,10-phenanthroline and sodium acetate buffer. The phenanthroline will form a colored complex with the photogenerated Fe²⁺ ions. Allow the color to develop for at least 30 minutes in the dark.

  • Spectrophotometric Measurement: Measure the absorbance of the colored complex at its absorption maximum (around 510 nm) using a UV-Vis spectrophotometer.

  • Calculation of Fe²⁺ Concentration: Using a pre-determined calibration curve of absorbance versus Fe²⁺ concentration (prepared using standard solutions of ferrous sulfate), determine the concentration of Fe²⁺ formed during irradiation.

  • Calculation of Photon Flux (I₀): The photon flux (in einsteins/s) can be calculated using the following equation:

    I₀ = (moles of Fe²⁺ formed) / (Φ_actinometer * t * f_actinometer)

    where:

    • moles of Fe²⁺ formed is calculated from the concentration and volume of the irradiated solution.

    • Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

    • t is the irradiation time in seconds.

    • f_actinometer is the fraction of light absorbed by the actinometer solution, calculated from its absorbance at the irradiation wavelength.[12]

Part 2: Photolysis of the PPG Conjugate and Quantum Yield Calculation

  • Preparation of PPG Solution: Prepare a solution of the PPG conjugate in a suitable solvent. The concentration should be adjusted to have an absorbance at the irradiation wavelength that is comparable to that of the actinometer solution.

  • Irradiation: Irradiate the PPG solution in the same photoreactor and under identical conditions (e.g., cuvette, stirring, temperature) as the actinometer for a known period.

  • Analysis of Photorelease: Quantify the amount of released cargo using a suitable analytical technique such as HPLC, UV-Vis spectrophotometry (if the cargo has a distinct absorption), or fluorescence spectroscopy.

  • Calculation of Quantum Yield (Φ_sample): The quantum yield of the PPG is calculated as follows:

    Φ_sample = (moles of cargo released) / (I₀ * t * f_sample)

    where:

    • moles of cargo released is the amount determined in the previous step.

    • I₀ is the photon flux determined in Part 1.

    • t is the irradiation time in seconds.

    • f_sample is the fraction of light absorbed by the PPG solution at the irradiation wavelength.[12]

Field-Proven Insights: Selecting the Right PPG for Your Application

The choice of a PPG should be guided by the specific demands of the application. A high quantum yield is not always the only important factor, but it is often a critical starting point.

PPG_Selection_Logic cluster_criteria Key Selection Criteria cluster_ppg_classes PPG Classes start Define Application Requirements quantum_yield High Quantum Yield (Φ)? start->quantum_yield wavelength Long Wavelength Activation? quantum_yield->wavelength Yes onb o-Nitrobenzyl-based quantum_yield->onb No (or less critical) solubility Aqueous Solubility? wavelength->solubility Yes coumarin Coumarin-based wavelength->coumarin No quinoline Quinoline-based solubility->quinoline Yes solubility->coumarin Consider modified coumarins kinetics Fast Release Kinetics? end Select Optimal PPG kinetics->end Evaluate specific derivative quinoline->kinetics coumarin->kinetics onb->kinetics

Caption: Decision-making workflow for PPG selection.

High-Quantum-Yield PPGs for Demanding Applications:

  • Neuroscience: In two-photon uncaging of neurotransmitters like glutamate and GABA, a high quantum yield is essential to achieve localized release with minimal laser power, thereby reducing phototoxicity and allowing for the study of subtle synaptic events.[10] Quinoline-based PPGs with their exceptionally high quantum yields have proven to be particularly effective in this domain.[10]

  • Targeted Drug Delivery: For in vivo applications, efficient photorelease at depth is crucial. A high quantum yield allows for the use of lower light doses, which can penetrate tissues more effectively and minimize side effects.[3]

Moderate to Low-Quantum-Yield PPGs for Specific Scenarios:

  • Combinatorial Chemistry and Microarray Synthesis: In applications like photolithographic synthesis of DNA or peptide arrays, the total light dose can be more easily controlled, and a very high quantum yield may not be as critical as factors like synthetic accessibility and stability of the protected monomers. o-Nitrobenzyl derivatives have been successfully employed in these areas for decades.[3]

  • Proof-of-Concept Studies: For initial investigations where the primary goal is to demonstrate the feasibility of photocontrol, a readily available PPG with a moderate quantum yield may be sufficient.

The Interplay of Quantum Yield and Other Photophysical Properties:

It is important to recognize that there can be a trade-off between a high quantum yield and other desirable properties. For example, extending the conjugation of a chromophore to achieve red-shifted absorption may sometimes lead to a decrease in the quantum yield.[2][4] Therefore, a holistic approach that considers the interplay of all photophysical parameters is necessary for the rational design and selection of PPGs.

Conclusion

The quantum yield is a fundamental parameter that governs the efficiency of photoremovable protecting groups. This guide has provided a comparative overview of the quantum yields of o-nitrobenzyl, coumarin, and quinoline-based PPGs, highlighting the superior performance of many quinoline derivatives. The detailed experimental protocol for quantum yield determination using chemical actinometry serves as a practical resource for researchers to characterize their own PPGs. Ultimately, the selection of the most appropriate PPG requires a careful consideration of the specific experimental demands, with the quantum yield being a key determinant for success in many cutting-edge applications. As the field of photopharmacology and optogenetics continues to evolve, the development and characterization of new PPGs with even higher quantum yields and tailored properties will undoubtedly pave the way for exciting new discoveries.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • Hasan, T., & VanderMeulen, D. L. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4234.
  • Klán, P., & Wirz, J. (2009). Photochemistry of organic compounds: from concepts to practice. John Wiley & Sons.
  • Singh, A. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 5(3).
  • Gómez-Santacana, X., Grijalvo, S., Agulto, L., Galve, R., Campos-Balea, B., Gascón-Moya, M., ... & Marchán, V. (2019). Two-photon excitable photoremovable protecting groups based on the quinoline scaffold for use in biology. The Journal of Organic Chemistry, 84(24), 16066-16078.
  • Sheehan, J. C., & Umezawa, K. (1973). Phenacyl photosensitive blocking groups. The Journal of Organic Chemistry, 38(21), 3771-3774.
  • Kovács, D., Kormos, A., & Kele, P. (2019). Green-light activatable, water-soluble red-shifted coumarin photocages. Organic letters, 21(23), 9449-9453.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • van der Meer, M. J., & Feringa, B. L. (2024). The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. Chemical Science, 15(3), 856-865.
  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • IUPAC. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Zito, K. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab.
  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • BenchChem. (2025).
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  • BenchChem. (2025).
  • Gascón-Moya, M., et al. (2017). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry–A European Journal, 23(53), 13164-13175.
  • HepatoChem. (n.d.). Determining Photon Flux Using Actinometry. Retrieved from [Link]

  • Ellis-Davies, G. C. (2007).
  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
  • Papageorgiou, G., et al. (1999). A new class of quinoline-based photolabile protecting groups for the rapid release of neurotransmitters. Journal of the American Chemical Society, 121(28), 6503-6504.
  • BenchChem. (2025).
  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • IUPAC. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Zito Lab. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines.
  • BenchChem. (2025).
  • Gascón-Moya, M., et al. (2017). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry–A European Journal, 23(53), 13164-13175.

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A Researcher's Guide to Photoremovable Protecting Groups: O-(2-Nitrobenzyl)-L-tyrosine vs. Coumarin-Based Cages

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of cell biology, neuroscience, and drug development, the ability to control biological processes with high spatiotemporal precision is paramount. "Caged" compounds, biologically active molecules temporarily inactivated by a photoremovable protecting group (PPG), offer an elegant solution. Light-induced uncaging restores the molecule's function at a precise time and location. Among the myriad of available PPGs, the ortho-nitrobenzyl (o-NB) and coumarin-based families are two of the most prominent.

This guide provides a detailed comparison of O-(2-Nitrobenzyl)-L-tyrosine, a classic o-NB derivative, with the versatile family of coumarin-based caging groups. We will delve into their photochemical mechanisms, performance characteristics, and the practical considerations that guide the selection of a caging group for a specific research application.

The Foundational Choice: O-(2-Nitrobenzyl)-L-tyrosine

The o-nitrobenzyl group is one of the most established and widely used PPGs in biology and chemistry.[1] Its application to cage the hydroxyl group of tyrosine creates a powerful tool for controlling signaling pathways where tyrosine phosphorylation is a key event.

Mechanism of Uncaging

The photolysis of o-nitrobenzyl ethers proceeds through a well-defined intramolecular rearrangement. Upon absorption of UV light, the nitro group abstracts a hydrogen atom from the benzylic carbon. This initiates a cascade that forms an aci-nitro intermediate, which then rearranges to release the caged molecule (L-Tyrosine) and a 2-nitrosobenzaldehyde byproduct.[1][2] This mechanism is generally clean and predictable.

Key Performance Characteristics

  • Activation Wavelength: Typically requires UV-A light (e.g., ~365 nm) for efficient cleavage. While derivatives like the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group shift the absorbance to longer wavelengths (~420 nm), activation remains largely outside the visible spectrum.[3]

  • Quantum Yield (Φu): The quantum yield—the efficiency of converting an absorbed photon into an uncaging event—for o-NB compounds is often modest, typically in the range of 0.1% to 1%.[4]

  • Two-Photon (2P) Cross-Section (δu): The parent o-NB group has a very small 2P action cross-section, making it inefficient for two-photon excitation, a technique crucial for deep-tissue imaging and uncaging.[5]

Advantages:

  • Predictability and Reliability: Decades of research have resulted in a thorough understanding of its photochemical behavior.

  • Clean Uncaging Reaction: The intramolecular mechanism minimizes side reactions, leading to a reliable release of the target molecule.

Disadvantages:

  • UV Light Requirement: The need for UV light can induce phototoxicity in living cells and suffers from shallow penetration depth in biological tissues.

  • Low Two-Photon Efficiency: Unsuitable for most applications requiring deep, localized uncaging in scattering tissue.

  • Reactive Byproduct: The resulting 2-nitrosobenzaldehyde can react with cellular nucleophiles, such as thiols, which may cause unintended biological effects.[6]

The Versatile Alternative: Coumarin-Based Caging Groups

Coumarin-based PPGs have emerged as a highly versatile and tunable class of phototriggers. Their flexible chemical structure allows for extensive modification to optimize their photophysical properties for a wide range of applications.[7]

Mechanism of Uncaging

Unlike the intramolecular rearrangement of o-NB cages, the photolysis of most coumarin-4-ylmethyl ethers and esters proceeds via a heterolytic bond cleavage in the excited state.[8] This generates a coumarin carbocation and the released substrate. The carbocation is then trapped by a solvent molecule, typically water in biological systems, to form a hydroxy-coumarin derivative.[8][9] However, this mechanism can be complex, with the potential for competing pathways like homolytic cleavage or recombination of the ion pair, which can reduce efficiency or generate side products.[8][10]

Key Performance Characteristics

  • Activation Wavelength: A major advantage of coumarins is their tunable absorbance, often extending into the visible spectrum (400-500+ nm).[11] This allows for the use of less damaging, longer-wavelength light.

  • Quantum Yield (Φu): The quantum yield of coumarin cages is highly variable. First-generation derivatives often exhibit low efficiency (Φu < 1%), sometimes due to unproductive recombination of the intermediate ion pair.[9] However, newer, rationally designed coumarins, such as the 6-bromo-7-hydroxycoumarin (Bhc) family, demonstrate significantly higher quantum yields, with some exceeding 20%.[9][12]

  • Two-Photon (2P) Cross-Section (δu): Coumarins generally possess significantly larger 2P absorption cross-sections than nitrobenzyl cages, making them the preferred choice for two-photon uncaging experiments.[13][14]

Advantages:

  • Longer-Wavelength Activation: Reduces phototoxicity and allows for deeper tissue penetration.

  • High Molar Absorptivity: Coumarins often have high extinction coefficients, allowing for efficient light absorption.

  • Superior Two-Photon Performance: Their higher 2P cross-sections enable precise, three-dimensional uncaging deep within biological samples.[13]

  • Chemical Tunability: The coumarin scaffold can be readily modified to optimize solubility, quantum yield, and absorption wavelength.

Disadvantages:

  • Complex Photochemistry: The uncaging pathway can be sensitive to the solvent and the nature of the released molecule, sometimes leading to unwanted side reactions or byproducts like formaldehyde with certain derivatives.[9][10]

  • Potential for Byproduct Inhibition: The released coumarin alcohol byproduct has, in some cases, been shown to inhibit biological processes, such as in vitro transcription.[15]

Head-to-Head Comparison

FeatureO-(2-Nitrobenzyl) GroupCoumarin-Based Groups
Uncaging Mechanism Intramolecular rearrangement via aci-nitro intermediatePredominantly heterolytic bond cleavage via carbocation intermediate
Activation Wavelength (1P) UV-A (~365 nm); derivatives up to ~420 nm[3]Tunable from UV-A to Visible (~400-500+ nm)[11]
Quantum Yield (Φu) Modest, typically 0.001 - 0.01[4]Highly variable; from <0.01 for early derivatives to >0.2 for optimized versions[9]
2P Action Cross-Section (δu) Very low (<0.1 GM)[4][5]Moderate to high (can approach or exceed 1 GM)[13]
Key Byproduct 2-NitrosobenzaldehydeSubstituted Coumarin-4-yl-methanol
Potential Toxicity Byproduct is reactive towards nucleophiles[6]Byproducts can be inhibitory or toxic (e.g., formaldehyde in some cases)[9][15]
Primary Advantage High predictability and well-understood chemistryLong-wavelength activation and superior two-photon performance
Primary Disadvantage UV activation, poor 2P efficiencyComplex photochemistry, potential for inefficient release or side reactions

Experimental Design & Protocols

The choice between these caging groups is dictated by the experimental requirements. A researcher needing to perform deep-tissue two-photon uncaging in a live animal would favor a Bhc-caged tyrosine, while an experiment in a cell culture system using a well-established one-photon setup might benefit from the predictability of O-(2-Nitrobenzyl)-L-tyrosine.

Visualization of Uncaging Mechanisms

G cluster_NB O-(2-Nitrobenzyl) Uncaging NB_Caged O-(2-Nitrobenzyl)-Tyr NB_Excited Excited State NB_Caged->NB_Excited hν (UV) NB_AciNitro aci-Nitro Intermediate NB_Excited->NB_AciNitro Intramolecular H-Abstraction NB_Products Released Tyr + 2-Nitrosobenzaldehyde NB_AciNitro->NB_Products Rearrangement

Caption: Uncaging mechanism of O-(2-Nitrobenzyl)-L-tyrosine.

G cluster_Coumarin Coumarin Uncaging Coumarin_Caged Coumarin-Caged Molecule Coumarin_Excited Excited State Coumarin_Caged->Coumarin_Excited hν (Vis) Coumarin_CIP Contact Ion Pair (Carbocation + Substrate) Coumarin_Excited->Coumarin_CIP Heterolytic Cleavage Coumarin_CIP->Coumarin_Caged Recombination (Unproductive) Coumarin_Products Released Molecule + Coumarin-OH Coumarin_CIP->Coumarin_Products Solvent Trapping G cluster_workflow Quantum Yield Determination Workflow Prep Prepare equimolar solutions of Caged Compound & Actinometer Irradiate Irradiate both solutions under identical conditions (λ, intensity, time) Prep->Irradiate Sample Take aliquots at multiple time points Irradiate->Sample Analyze Analyze aliquots by HPLC to quantify product formation Sample->Analyze Plot Plot [Product] vs. Time Analyze->Plot Calculate Calculate Φu using the ratio of reaction rates and absorbances Plot->Calculate

Sources

A Senior Application Scientist's Guide to Validating Protein Function Following Photocleavage of O-(2-Nitrobenzyl)-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to control protein function with spatiotemporal precision is a powerful tool. Photocleavable, or "caged," amino acids, such as O-(2-Nitrobenzyl)-L-tyrosine (ONBY), offer an elegant solution by temporarily inactivating a protein until a flash of light restores its function. This guide provides an in-depth, experience-driven comparison of methodologies to validate the successful restoration of protein function after photocleavage of ONBY. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.

The Principle of Photocaging with O-(2-Nitrobenzyl)-L-tyrosine

The ortho-nitrobenzyl group serves as a photolabile protecting group for the phenolic hydroxyl function of tyrosine.[1] When incorporated into a protein, this modification can disrupt its native structure or block a critical active site, rendering it inactive. Irradiation with near-UV light (typically around 340-365 nm) triggers a photochemical reaction that cleaves the nitrobenzyl group, liberating the native tyrosine residue and, ideally, restoring full protein function.[2]

The generally accepted mechanism for this photocleavage involves a Norrish Type II reaction.[3] Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[3][4] This intermediate then undergoes rearrangement and subsequent hydrolysis to release the uncaged tyrosine and 2-nitrosobenzaldehyde as a byproduct.[3]

Core Validation Strategy: A Multi-pronged Approach

Validating the restoration of protein function is not a single experiment but a systematic process. A robust validation workflow should confirm three key aspects: successful cleavage of the protecting group, correct refolding and structural integrity of the protein, and finally, the quantitative recovery of its biological activity.

Part 1: Confirmation of Photocleavage

The initial and most fundamental validation step is to confirm the efficient removal of the o-nitrobenzyl group. Incomplete cleavage can lead to a heterogeneous population of proteins, confounding downstream functional assays.

Method 1: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC provides a high-resolution separation of caged and uncaged proteins based on their physicochemical properties. The removal of the hydrophobic nitrobenzyl group results in a detectable shift in retention time.

Experimental Protocol:

  • Sample Preparation: Prepare identical concentrations of the caged protein before and after UV irradiation. A non-irradiated sample serves as the essential negative control.

  • Chromatography:

    • Column: C4 or C18 reverse-phase column suitable for protein separation.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.

    • Detection: Monitor absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).

  • Data Analysis: Compare the chromatograms of the irradiated and non-irradiated samples. Successful cleavage is indicated by the disappearance of the peak corresponding to the caged protein and the appearance of a new, typically earlier-eluting peak for the uncaged protein.[2]

Method 2: Mass Spectrometry (MS)

Rationale: Mass spectrometry offers a direct and highly accurate measurement of molecular weight, allowing for the unambiguous identification of the caged and uncaged protein species.

Experimental Protocol:

  • Sample Preparation: Prepare samples of the caged protein before and after UV irradiation. Desalting the samples using a suitable method (e.g., zip-tipping) is crucial for optimal MS analysis.

  • Analysis:

    • Instrumentation: Utilize Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

    • Data Acquisition: Acquire spectra in the appropriate mass range for the protein of interest.

  • Data Analysis: Calculate the expected molecular weight difference between the caged and uncaged protein (the mass of the o-nitrobenzyl group). A shift in the observed mass corresponding to this difference confirms cleavage.[2] This technique is particularly powerful for identifying any potential side products.[2]

Comparison of Photocleavage Validation Methods
Method Principle Advantages Disadvantages Best For
HPLC Separation by hydrophobicityQuantitative, good for assessing purityIndirect, may require optimization of separation conditionsRoutine confirmation of cleavage efficiency and purity.
Mass Spectrometry Mass-to-charge ratioDirect, highly specific, can identify side productsLess quantitative without isotopic labeling, requires specialized equipmentUnambiguous confirmation of cleavage and assessment of reaction fidelity.

Part 2: Assessment of Structural Integrity

Once cleavage is confirmed, it is critical to ascertain that the protein has refolded into its correct, functional conformation. The UV irradiation or the presence of the caging group could potentially lead to misfolding or aggregation.

Method 1: Circular Dichroism (CD) Spectroscopy

Rationale: CD spectroscopy is a sensitive technique for monitoring the secondary structure of proteins.[5] By comparing the CD spectra of the uncaged protein with a native, unmodified control, one can assess the integrity of alpha-helices and beta-sheets.

Experimental Protocol:

  • Sample Preparation: Prepare samples of the uncaged protein and a native control at the same concentration in a suitable buffer (avoiding high absorbance in the far-UV region).

  • Data Acquisition: Record CD spectra in the far-UV region (typically 190-250 nm).

  • Data Analysis: Overlay the spectra of the uncaged and native proteins. A high degree of spectral overlap indicates that the secondary structure has been correctly restored.

Method 2: Fluorescence Spectroscopy

Rationale: The intrinsic fluorescence of tryptophan and tyrosine residues is highly sensitive to their local environment.[5] Changes in protein conformation upon uncaging can be monitored by observing shifts in the fluorescence emission spectrum.

Experimental Protocol:

  • Sample Preparation: Prepare samples of the uncaged protein and a native control at the same concentration.

  • Data Acquisition: Excite the protein at 280 nm or 295 nm (to selectively excite tryptophan) and record the emission spectrum (typically 300-400 nm).

  • Data Analysis: Compare the emission maxima and intensities of the uncaged and native proteins. A return to the native spectral properties suggests correct refolding.

Part 3: Validation of Biological Function

The ultimate test of successful uncaging is the restoration of the protein's biological activity. The choice of assay is entirely dependent on the protein's function.

Method 1: Enzyme Activity Assays

Rationale: For enzymes, a direct measurement of catalytic activity provides a quantitative assessment of functional recovery.

Experimental Protocol:

  • Assay Setup: Prepare reaction mixtures containing the substrate for the enzyme of interest.

  • Initiation of Reaction: Add the caged protein (pre- and post-irradiation) and a native control to initiate the reaction.

  • Monitoring Progress: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Compare the specific activity of the uncaged enzyme to that of the native control. A similar specific activity indicates full functional recovery.

Method 2: Protein-Protein Interaction (PPI) Assays

Rationale: If the protein's function involves binding to other proteins, various biophysical techniques can be employed to quantify this interaction.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity data.[6][7] The uncaged protein is flowed over a sensor chip immobilized with its binding partner.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine thermodynamic parameters of the interaction.[8]

  • Pull-down Assays followed by Western Blot: A qualitative or semi-quantitative method to confirm the interaction in a more complex biological sample.[9]

Method 3: Cellular Assays

Rationale: For proteins that function within a cellular context, observing a cellular response provides the most physiologically relevant validation.

Experimental Protocol:

  • Cellular System: Introduce the caged protein into the target cells (e.g., via microinjection, cell-penetrating peptides).

  • Photostimulation: Irradiate a specific region of the cell or the entire cell population to uncage the protein.

  • Observation: Monitor a downstream cellular event that is dependent on the protein's function (e.g., changes in cell morphology, gene expression, or signaling pathways) using techniques like fluorescence microscopy.

Comparison of Functional Validation Assays
Assay Type Principle Advantages Disadvantages Best For
Enzyme Kinetics Measures catalytic rateQuantitative, direct measure of functionOnly applicable to enzymesValidating the function of enzymes.
PPI Assays (SPR, ITC) Measures binding affinity/kineticsQuantitative, provides detailed binding parametersRequires specialized equipment, in vitroCharacterizing binding proteins.
Cellular Assays Measures physiological responseHigh biological relevanceOften qualitative or semi-quantitative, complexValidating protein function in a living system.

Visualizing the Validation Workflow

ValidationWorkflow cluster_start Start: Caged Protein cluster_process Photocleavage cluster_validation Validation Stages cluster_cleavage 1. Confirm Cleavage cluster_structure 2. Assess Structure cluster_function 3. Validate Function cluster_end Conclusion Start Caged Protein Solution UV UV Irradiation (365 nm) Start->UV HPLC HPLC Analysis UV->HPLC MS Mass Spectrometry UV->MS CD Circular Dichroism HPLC->CD MS->CD EnzymeAssay Enzyme Activity Assay CD->EnzymeAssay Fluorescence Fluorescence Spectroscopy Fluorescence->EnzymeAssay End Validated Functional Protein EnzymeAssay->End PPI_Assay PPI Assay PPI_Assay->End CellularAssay Cellular Assay CellularAssay->End

Sources

Verifying the Unseen: A Comparative Guide to Mass Spectrometry Analysis of O-(2-Nitrobenzyl)-L-tyrosine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of chemical biology and proteomics, the site-specific incorporation of unnatural amino acids (UAA) into proteins has become a cornerstone technique for probing and manipulating cellular processes. Among these, O-(2-Nitrobenzyl)-L-tyrosine (ONB-Tyr), a photocleavable UAA, offers researchers a powerful tool for spatiotemporal control of protein activity. However, the successful incorporation of ONB-Tyr is a prerequisite for any downstream application, and its confirmation demands rigorous analytical validation. This guide provides an in-depth comparison of mass spectrometry-based strategies for unequivocally confirming the incorporation of ONB-Tyr, grounded in established proteomic principles and experimental insights.

The Analytical Imperative: Why Mass Spectrometry?

Before delving into the "how," it is crucial to understand the "why." The incorporation of a UAA like ONB-Tyr is often a low-efficiency process. Therefore, a highly sensitive and specific analytical method is required to detect and localize this modification within a complex proteome. Mass spectrometry (MS) is the undisputed gold standard for this purpose, offering the ability to:

  • Detect minute mass shifts: The addition of the O-(2-nitrobenzyl) group to a tyrosine residue results in a predictable increase in mass, which is readily detectable by modern mass spectrometers.

  • Pinpoint the site of incorporation: Tandem mass spectrometry (MS/MS) allows for the fragmentation of peptides, enabling the precise localization of the ONB-Tyr residue within the protein sequence.

  • Provide quantitative insights: With appropriate experimental design, MS can offer relative or absolute quantification of the extent of ONB-Tyr incorporation.

Foundational Knowledge: The Mass Signature of ONB-Tyr

The first step in any MS-based analysis is to know what to look for. The incorporation of ONB-Tyr involves the replacement of the hydroxyl hydrogen of tyrosine with a 2-nitrobenzyl group.

  • Molecular Formula of 2-nitrobenzyl group: C₇H₅NO₂

  • Monoisotopic Mass of Tyrosine (Y): 163.0633 Da

  • Monoisotopic Mass of ONB-Tyr: 298.0954 Da

  • Resulting Mass Shift: +135.0321 Da

This mass shift is the primary signature that will be sought in the MS data. Any peptide containing a tyrosine residue that has been successfully replaced by ONB-Tyr will exhibit this specific mass increase.

Comparative Analysis of Proteomic Workflows

The confirmation of ONB-Tyr incorporation can be approached from two primary angles in proteomics: the "bottom-up" and "top-down" strategies. The choice between these workflows is dictated by the specific experimental goals, the available instrumentation, and the nature of the target protein.

FeatureBottom-Up ProteomicsTop-Down Proteomics
Principle Proteins are enzymatically digested (e.g., with trypsin) into smaller peptides prior to MS analysis.[1]Intact proteins are introduced into the mass spectrometer and fragmented directly.
Advantages - High sensitivity and throughput- Well-established protocols and data analysis pipelines- Compatible with a wide range of MS instruments- Excellent for identifying the specific site of modification- Provides a complete view of the protein's modifications (proteoforms)- No loss of information due to digestion- Can characterize combinations of modifications on a single protein molecule
Disadvantages - Indirect protein inference from peptides- Information about co-occurring modifications on the same protein molecule is lost- Incomplete sequence coverage can lead to missed modifications- Technically challenging for large proteins (>30 kDa)- Requires high-resolution mass spectrometers (e.g., FT-ICR, Orbitrap)- Lower throughput compared to bottom-up- Data analysis is more complex
Best For High-throughput screening for ONB-Tyr incorporation and precise localization of the modification site in a wide range of proteins.Detailed characterization of a purified or highly abundant protein to determine the exact proteoform containing ONB-Tyr.

The Bottom-Up Approach: A Detailed Experimental Protocol

For most researchers, the bottom-up workflow represents the most accessible and robust method for confirming ONB-Tyr incorporation.

Diagram: Bottom-Up Proteomics Workflow for ONB-Tyr Analysis

BottomUpWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis ProteinExtraction Protein Extraction (Lysis & Denaturation) ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation Digestion Tryptic Digestion ReductionAlkylation->Digestion LC_Separation LC Separation (Peptide Fractionation) Digestion->LC_Separation MS1_Scan MS1 Scan (Precursor Ion Detection) LC_Separation->MS1_Scan MS2_Scan MS/MS Scan (Peptide Fragmentation) MS1_Scan->MS2_Scan DatabaseSearch Database Search (Variable Modification: +135.0321 Da on Y) MS2_Scan->DatabaseSearch Validation Validation & Localization DatabaseSearch->Validation

Caption: Workflow for ONB-Tyr incorporation analysis.

Step-by-Step Methodology
  • Protein Extraction and Preparation:

    • Lyse cells expressing the protein of interest (and containing the ONB-Tyr machinery) in a buffer containing strong denaturants (e.g., 8 M urea) and protease inhibitors.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA). This prevents disulfide bond reformation and ensures proper digestion.

    • Perform a buffer exchange to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).

  • Enzymatic Digestion:

    • Digest the proteins with a sequence-specific protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine (K) and arginine (R) residues, generating peptides of a suitable size for MS analysis.[1]

  • Peptide Desalting and Cleanup:

    • Prior to MS analysis, it is crucial to remove salts and other contaminants that can interfere with ionization. This is typically done using C18 solid-phase extraction (SPE) cartridges or tips.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Inject the cleaned peptide mixture onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer.

    • The LC system separates the peptides based on their hydrophobicity, reducing the complexity of the mixture entering the mass spectrometer at any given time.

    • The mass spectrometer operates in a data-dependent acquisition (DDA) mode:

      • MS1 Scan: The instrument performs a high-resolution scan of the eluting peptides to determine their mass-to-charge ratios (m/z).

      • MS/MS Scan: The most intense precursor ions from the MS1 scan are sequentially isolated, fragmented (typically by collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD), and their fragment ions are analyzed.

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

    • Crucially, the search parameters must be configured to include a variable modification on tyrosine residues corresponding to the mass of the O-(2-nitrobenzyl) group (+135.0321 Da).

    • The search engine will attempt to match the experimental MS/MS spectra to theoretical spectra of peptides from the database, both with and without the ONB-Tyr modification.

Interpreting the Data: The Fragmentation Signature

A successful database search will identify peptides with the specified mass shift. However, for confident validation, manual inspection of the MS/MS spectrum is essential. The fragmentation pattern provides the definitive evidence for the presence and location of ONB-Tyr.

When a peptide containing ONB-Tyr is fragmented, a series of b- and y-ions are produced from cleavages along the peptide backbone. The mass of the ONB-Tyr residue will be incorporated into the masses of the fragment ions that contain it.

Expected Fragmentation Characteristics:

While detailed public fragmentation data for ONB-Tyr is scarce, we can infer the likely behavior based on the fragmentation of other nitro-aromatic compounds.[2]

  • Backbone Fragments (b- and y-ions): The key evidence is a mass shift of +135.0321 Da in the b- or y-ions that contain the modified tyrosine residue. For example, if ONB-Tyr is the fifth residue in a peptide, the b₅, b₆, etc., ions and the corresponding y-ions will reflect this mass increase.

  • Neutral Losses: The 2-nitrobenzyl group may exhibit characteristic neutral losses during fragmentation. A potential neutral loss is that of NO₂ (45.9929 Da). The presence of a fragment ion corresponding to [M - 45.9929]⁺ (where M is the precursor ion) can be a supporting piece of evidence.

  • Reporter Ions: It is also possible that specific low-mass reporter ions are generated from the fragmentation of the 2-nitrobenzyl moiety itself, although these would need to be empirically determined.

Diagram: Fragmentation of an ONB-Tyr-Containing Peptide

PeptideFragmentation N_term H₂N- AA1 AA₁ AA2 AA₂ AA3 AA₃ ONB_Tyr Y(ONB) AA5 AA₅ C_term -COOH b2_label b₂ b2_break b2_label->b2_break y2_label y₂ y2_break y2_label->y2_break

Caption: CID/HCD fragmentation of a peptide.

The Top-Down Alternative: A Holistic View

For researchers focused on a specific, purified protein, top-down proteomics offers an unparalleled level of detail. By analyzing the intact protein, it is possible to determine the exact mass of the proteoform, confirming not only the incorporation of ONB-Tyr but also its coexistence with other post-translational modifications.

The workflow involves introducing the intact protein into the mass spectrometer and fragmenting it using techniques like electron-capture dissociation (ECD) or electron-transfer dissociation (ETD), which are known to preserve labile modifications.[3] While powerful, the technical demands of this approach place it outside the scope of most routine screening applications.

Conclusion and Best Practices

Confirming the incorporation of O-(2-Nitrobenzyl)-L-tyrosine is a critical validation step that underpins the reliability of subsequent experiments. Mass spectrometry, particularly through a bottom-up proteomics workflow, provides a robust, sensitive, and definitive method for this purpose.

Key Recommendations for Researchers:

  • Always include a variable modification search: When setting up your database search, a variable modification of +135.0321 Da on tyrosine is essential.

  • Use high-resolution MS: This ensures accurate mass measurements of both precursor and fragment ions, increasing confidence in the identification.

  • Manually validate MS/MS spectra: Do not rely solely on the output of the search engine. Visually inspect the spectra for the characteristic mass shifts in the b- and y-ion series to confirm the localization of ONB-Tyr.

  • Consider control samples: Analyze samples from cells not subjected to the ONB-Tyr incorporation machinery to ensure that the observed modification is not a naturally occurring or artifactual one.

By following these guidelines and understanding the principles outlined in this guide, researchers can confidently and accurately validate the incorporation of ONB-Tyr, paving the way for innovative applications of this powerful photocleavable amino acid.

References

  • M.J. Schmidt, M. Summerer, D. Summerer, Design and synthesis of tubulin tyrosination probes for chemical proteomics, RSC Chemical Biology, 2022. Available: [Link]

  • Coon, J., Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry, ACS Measurement Science Au, 2024. Available: [Link]

  • ABRF, Biomolecular Delta Mass, ABRF. Available: [Link]

  • M.J. Schmidt, M. Summerer, D. Summerer, Chemical Proteomics Reveals Protein Tyrosination Extends Beyond the Alpha-Tubulins in Human Cells, bioRxiv, 2022. Available: [Link]

  • Kuriyan, J., In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy, PMC, 2011. Available: [Link]

  • Hebert, A. S., et al., Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry, PMC, 2024. Available: [Link]

  • Girel, S., et al., Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals, ResearchGate, 2022. Available: [Link]

  • Schmidt, M. J., et al., Chemical Proteomics Reveals Protein Tyrosination Extends Beyond the Alpha‐Tubulins in Human Cells, PMC, 2023. Available: [Link]

  • Zubarev, R. A., Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods, PMC, 2010. Available: [Link]

  • Lester, H. A., et al., Incorporation of caged cysteine and caged tyrosine into a transmembrane segment of the nicotinic ACh receptor, American Physiological Society Journal, 2000. Available: [Link]

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A Comparative Guide to Photoremovable Caging Groups: O-(2-Nitrobenzyl)-L-tyrosine vs. p-Hydroxyphenacyl Caged Tyrosine for Spatiotemporal Control in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular biology and drug development, the ability to initiate biological processes with precision is paramount. "Caged" compounds offer a powerful solution, providing spatiotemporal control by masking the function of a bioactive molecule with a photoremovable protecting group (PPG).[1] Light of a specific wavelength acts as a trigger, breaking the covalent bond and releasing the active molecule. This guide offers a detailed, evidence-based comparison of two prominent PPGs for the amino acid tyrosine: the classic O-(2-Nitrobenzyl)-L-tyrosine (NB-Tyr) and the more recent p-hydroxyphenacyl caged tyrosine (pHP-Tyr).

Section 1: The Archetype - O-(2-Nitrobenzyl)-L-tyrosine (NB-Tyr)

The 2-nitrobenzyl group is one of the most widely used PPGs in biology due to its versatility.[2] O-(2-Nitrobenzyl)-L-tyrosine (NB-Tyr) has been instrumental in numerous studies, from synthesizing photocleavable peptides to genetically encoding photo-activated proteins.[3]

Mechanism of Photolysis

Upon irradiation with UV-A light, typically around 365 nm, the 2-nitrobenzyl group undergoes an intramolecular rearrangement.[4] This process involves the formation of an aci-nitro intermediate, which then proceeds through several steps to release the free tyrosine and a 2-nitrosobenzaldehyde byproduct.[5] The half-life of the intermediate during photolysis is in the microsecond range, allowing for rapid release of the active molecule.[3]

Caption: Photolysis pathway of O-(2-Nitrobenzyl)-L-tyrosine.

Performance and Experimental Considerations

While effective, the 2-nitrobenzyl cage has notable limitations. Its quantum yield—a measure of the efficiency of the photoreaction—is often modest. Furthermore, the 2-nitrosobenzaldehyde byproduct is a reactive aldehyde that can interact with biological molecules, potentially causing cytotoxicity or confounding experimental results.[6][7] It has been shown to be a skin and eye irritant and can cause respiratory irritation.[8][9] However, some studies suggest it can also have a protective effect by suppressing the generation of singlet oxygen.[10] The primary drawback for many sensitive live-cell applications remains the potential for off-target effects from this byproduct.

Section 2: The Modern Alternative - p-Hydroxyphenacyl Caged Tyrosine (pHP-Tyr)

The p-hydroxyphenacyl (pHP) group was developed to overcome some of the key limitations of nitrobenzyl-based cages. It is known for its fast and efficient release of substrates, often within nanoseconds of excitation.[11]

Mechanism of Photolysis

The uncaging of pHP-Tyr proceeds through a different mechanism known as a photo-Favorskii rearrangement.[11] Upon excitation with UV light (typically ≥280 nm), the pHP group enters an excited triplet state.[11][12] This leads to a rearrangement that releases the tyrosine and forms p-hydroxyphenylacetic acid (pHPAA) as the primary byproduct.[11] A minor byproduct, p-hydroxybenzyl alcohol, can also be formed in small amounts (<5%).[11]

Caption: Photolysis pathway of p-Hydroxyphenacyl caged tyrosine.

Performance and Experimental Considerations

The pHP cage offers several distinct advantages. The photolysis reaction is generally faster and more efficient, with higher quantum yields compared to many nitrobenzyl derivatives.[11][13] Crucially, the main byproduct, p-hydroxyphenylacetic acid, is a naturally occurring metabolite found in plants and humans and is considered more biologically benign than 2-nitrosobenzaldehyde.[14][15] This significantly reduces the likelihood of off-target effects, making pHP-Tyr a more reliable choice for sensitive cellular assays.[6][7] Furthermore, the pHP chromophore has demonstrated potential for two-photon uncaging using visible light (500-620 nm), which allows for greater spatial precision and reduced phototoxicity in thick tissue samples.[1][16]

Section 3: Head-to-Head Comparison

The choice between NB-Tyr and pHP-Tyr depends critically on the experimental context. The following table summarizes their key performance characteristics.

FeatureO-(2-Nitrobenzyl)-L-tyrosine (NB-Tyr)p-Hydroxyphenacyl Caged Tyrosine (pHP-Tyr)
Typical 1-Photon Wavelength ~365 nm≥280 nm[11]
2-Photon Excitation Possible but often inefficient[2]Demonstrated with visible light (500-620 nm)[16]
Quantum Yield (Φ) Moderate (e.g., ~0.4 for related derivatives)[13]Generally higher, efficient release[11]
Release Kinetics Microseconds[3]Nanoseconds or faster[11][12]
Primary Byproduct 2-Nitrosobenzaldehyde[5]p-Hydroxyphenylacetic Acid[11]
Byproduct Reactivity Reactive aldehyde, potential for cytotoxicity[6][9]Biologically benign metabolite[14][15]
Expert Insights: Causality Behind Experimental Choices
  • Trustworthiness in Cellular Assays: The primary reason to select pHP-Tyr over NB-Tyr is the inert nature of its byproduct. In experiments measuring subtle cellular responses, such as signaling pathway activation or protein-protein interactions, the reactive 2-nitrosobenzaldehyde from NB-Tyr can introduce artifacts, compromising the validity of the results.[6][7] The pHP system is therefore considered more of a "self-validating" system, as the uncaging event itself is less likely to perturb the biological environment.

  • Need for Speed: For studying very fast biological processes, such as neurotransmission or rapid enzymatic kinetics, the nanosecond-scale release from pHP-Tyr is a distinct advantage over the microsecond release of NB-Tyr.[3][11]

  • Two-Photon Microscopy: If the experimental design requires precise 3D spatial control or deep tissue penetration, the demonstrated two-photon compatibility of the pHP group makes it the superior choice.[16]

  • Legacy and Cost: NB-Tyr may be considered for less sensitive in vitro applications, in cases where historical data with this cage needs to be matched, or if cost is a primary driver and the potential for byproduct interference has been ruled out.

Section 4: Experimental Protocols

Below is a generalized, step-by-step protocol for an in cellulo uncaging experiment.

General Workflow for a Photouncaging Experiment

Uncaging_Workflow cluster_prep Preparation cluster_exp Experiment A 1. Prepare Stock Solution (e.g., 10-50 mM in DMSO) C 3. Load Caged Tyrosine (Dilute stock in media, incubate 30-60 min) A->C B 2. Culture Cells (e.g., on glass-bottom dish) B->C D 4. Wash Cells (Remove excess caged compound) C->D E 5. Mount on Microscope (Identify target region/cell) D->E F 6. Photolysis (Uncaging) (Irradiate with UV/pulsed laser) E->F G 7. Acquire Data (e.g., fluorescence imaging, patch-clamp) F->G

Caption: A generalized workflow for a live-cell uncaging experiment.

Detailed Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve the caged tyrosine (either NB-Tyr or pHP-Tyr) in anhydrous DMSO to create a 10-50 mM stock solution. Store desiccated at -20°C, protected from light.

  • Cell Culture and Loading: Plate cells on a support suitable for microscopy (e.g., glass-bottom dishes). The day of the experiment, dilute the caged tyrosine stock solution into the appropriate cell culture medium or buffer (e.g., HEPES-buffered saline) to a final working concentration (typically 50-500 µM). Incubate the cells with this loading solution for 30-60 minutes at the appropriate temperature (e.g., 37°C).

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed medium/buffer to remove any unincorporated caged compound. This step is critical to reduce background signal and potential non-specific effects.

  • Microscopy and Targeting: Mount the dish on an inverted microscope equipped for live-cell imaging and photolysis. Identify the specific cell or subcellular region of interest for uncaging.

  • Photolysis (The Uncaging Event):

    • For NB-Tyr: Use a UV light source, such as a mercury arc lamp with a ~365 nm filter or a 355/360 nm laser, to irradiate the region of interest. The duration and intensity of the light pulse must be optimized to achieve sufficient uncaging without causing photodamage.

    • For pHP-Tyr: A similar UV source can be used. For two-photon uncaging, a pulsed infrared laser (e.g., a Ti:Sapphire laser) tuned to the appropriate wavelength (e.g., 550 nm) is required.[16]

  • Data Acquisition: Immediately following photolysis, begin acquiring data to measure the biological response. This could involve time-lapse fluorescence imaging of a downstream reporter, electrophysiological recording, or fixing the cells for immunofluorescence at a specific time point post-stimulation.

  • Controls: A critical, self-validating control is to perform the exact same experiment on a parallel sample but without the photolysis step. Another control is to irradiate a region of the dish with no cells to ensure the light itself does not generate artifacts in the imaging system.

Conclusion

Both O-(2-Nitrobenzyl)-L-tyrosine and p-hydroxyphenacyl caged tyrosine are valuable tools for the optical control of biological systems. NB-Tyr, as a foundational PPG, has a long history of use but is hampered by a reactive byproduct that can compromise data integrity in sensitive applications. The pHP caging group represents a significant advancement, offering faster release kinetics, higher efficiency, and, most importantly, a biologically benign byproduct. For researchers prioritizing high-fidelity, rapid-response, and artifact-free data in live-cell imaging and drug development, p-hydroxyphenacyl caged tyrosine is the superior and more trustworthy choice.

References

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Beyond the Benzyl: A Guide to Faster Photoremovable Protecting Groups for L-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of chemical biology and drug development, the precise spatiotemporal control over the activity of biomolecules is paramount. Photoremovable protecting groups (PPGs), or "photocages," have emerged as indispensable tools for achieving this control, allowing researchers to initiate biological processes with a flash of light. For decades, the O-(2-Nitrobenzyl) (ONB) group has been a workhorse for caging L-tyrosine, a critical amino acid in countless signaling pathways. However, the demand for ever-faster reaction kinetics to probe rapid biological events has spurred the development of superior alternatives. This guide provides an in-depth comparison of next-generation photocages for L-tyrosine that offer significantly faster release kinetics than the traditional ONB group, supported by experimental data and detailed protocols.

The Need for Speed: Limitations of the Classic 2-Nitrobenzyl Cage

The photochemistry of the ONB group, while reliable, involves a series of steps that limit its uncaging speed. Upon UV irradiation, the nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that ultimately liberates the protected tyrosine. While effective, the intermediates in this process have lifetimes that can restrict the temporal resolution of experiments to the microsecond timescale.[1] For studying rapid cellular processes like receptor tyrosine kinase activation or ion channel gating, faster-releasing photocages are essential.

The Contenders: Faster Alternatives for Tyrosine Uncaging

Two classes of photoremovable protecting groups have risen to prominence as superior alternatives to the ONB cage for applications demanding rapid kinetics: p-Hydroxyphenacyl (pHP) and Coumarin-based cages.

A Head-to-Head Comparison: Kinetic Parameters

To objectively assess the performance of these alternatives, we must consider key kinetic parameters: the quantum yield of photolysis (Φu) and the rate constant of release (k_release). The quantum yield represents the efficiency of the photoreaction, while the rate constant dictates the intrinsic speed of the uncaging event following photoexcitation.

PhotocageTypical λmax (nm)Quantum Yield (Φu)Release Rate/Half-lifeKey AdvantagesKey Disadvantages
O-(2-Nitrobenzyl) (ONB) ~280-3500.01 - 0.1~μs half-life[1]Well-established chemistryRelatively slow kinetics, UV light required, potentially reactive byproducts
p-Hydroxyphenacyl (pHP) ~280-3200.1 - 0.42>10⁸ s⁻¹[2]High quantum yield, very fast release, clean rearrangementRequires UV excitation
Coumarin-based (e.g., Bhc) ~350-4500.01 - 0.3>10⁹ s⁻¹Fast release, excitation at longer wavelengths, high molar absorptivityCan be fluorescent, synthesis can be more complex

Delving Deeper: Mechanisms and Advantages

The p-Hydroxyphenacyl (pHP) Group: Efficiency Through Rearrangement

The pHP photocage offers a significant kinetic advantage due to its distinct photolysis mechanism, a photo-Favorskii rearrangement.[3] Upon excitation, the pHP group undergoes a rapid rearrangement to form p-hydroxyphenylacetic acid, releasing the caged tyrosine in the process. This concerted mechanism avoids long-lived intermediates, resulting in release rates consistently greater than 10⁸ s⁻¹.[2]

Mechanism of p-Hydroxyphenacyl (pHP) Uncaging

pHP_mechanism pHP_Tyr pHP-O-Tyrosine Excited Excited State pHP_Tyr->Excited hν (UV light) Rearrangement Photo-Favorskii Rearrangement Excited->Rearrangement < ns Products Free Tyrosine + p-Hydroxyphenylacetic Acid Rearrangement->Products

Caption: Photolysis of pHP-caged tyrosine proceeds via a rapid photo-Favorskii rearrangement.

The primary byproduct, p-hydroxyphenylacetic acid, is a naturally occurring metabolite found in humans and has been shown to possess antioxidative properties, suggesting good biocompatibility.[1][4][5][6] The synthesis of Fmoc-Tyr(pHP)-OH for solid-phase peptide synthesis is also well-established, making it readily accessible for researchers.

Coumarin-based Cages: Wavelength Versatility and Speed

Coumarin-based photocages, such as the (6-bromo-7-hydroxycoumarin-4-yl)methyl (Bhc) group, provide another leap forward in uncaging kinetics. Their photolysis proceeds through a rapid heterolytic cleavage of the C-O bond, forming a carbocation intermediate that is quickly trapped by water to release the free tyrosine.[7] This direct cleavage mechanism can lead to even faster release rates than pHP, with initial bond-breaking events on the order of picoseconds.

Mechanism of Coumarin-based Uncaging

Coumarin_mechanism Coumarin_Tyr Coumarin-O-Tyrosine Excited Excited State Coumarin_Tyr->Excited hν (UV/Vis light) Cleavage Heterolytic Cleavage Excited->Cleavage ps Products Free Tyrosine + Coumarin byproduct Cleavage->Products

Caption: Coumarin-caged tyrosine undergoes rapid heterolytic cleavage upon photoexcitation.

A key advantage of coumarin derivatives is their tunable absorption spectra. By modifying the coumarin core, the excitation wavelength can be shifted into the visible range (400-450 nm), reducing potential photodamage to cells and allowing for greater experimental flexibility.[7] While concerns about the potential toxicity of coumarin itself exist, studies have shown that the parent compound's toxicity is species-dependent and generally low at the concentrations used in typical uncaging experiments.[8][9] Furthermore, the photoproducts of many coumarin cages are designed to be biologically inert.

In the Lab: A Practical Application

To illustrate the practical utility of these faster photocages, we present a generalized experimental workflow for the light-activated control of a tyrosine kinase signaling pathway. This protocol is adapted from studies employing light-activated receptor tyrosine kinases.[10][11][12][13][14]

Workflow for Light-Activated Tyrosine Kinase Signaling

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesize Synthesize Peptide with Caged Tyrosine (pHP or Coumarin) Incorporate Incorporate Caged Peptide into Cells Synthesize->Incorporate Illuminate Illuminate Cells with Specific Wavelength Light Incorporate->Illuminate Uncaging Rapid Uncaging of Tyrosine Illuminate->Uncaging Phosphorylation Kinase Activation and Substrate Phosphorylation Uncaging->Phosphorylation Lyse Lyse Cells at Different Time Points Phosphorylation->Lyse Analyze Analyze Phosphorylation via Western Blot or Mass Spectrometry Lyse->Analyze

Caption: A generalized workflow for studying tyrosine kinase signaling using photocaged peptides.

Experimental Protocol: Light-Activated Src Kinase Activity

This protocol outlines the steps to investigate the kinetics of Src kinase activation using a peptide substrate containing a photocaged tyrosine.

1. Synthesis of Caged Src Substrate Peptide:

  • Synthesize a peptide substrate for Src kinase (e.g., a peptide containing the consensus sequence AEEEIYGEFEAKKKK) using standard Fmoc-based solid-phase peptide synthesis.[15]

  • At the desired tyrosine residue, incorporate either Fmoc-L-Tyr(pHP)-OH or Fmoc-L-Tyr(Bhc)-OH.

  • Cleave the peptide from the resin and purify by HPLC. Confirm the mass by mass spectrometry.

2. Cell Culture and Peptide Delivery:

  • Culture a suitable cell line (e.g., HeLa or HEK293 cells) to ~70% confluency.

  • Deliver the caged peptide into the cells using a suitable method such as electroporation or a cell-penetrating peptide tag. Incubate to allow for peptide distribution.

3. Photouncaging and Kinase Activation:

  • For pHP-caged peptides, use a UV light source (e.g., a 365 nm LED) to illuminate the cells for a defined period.

  • For Bhc-caged peptides, use a visible light source (e.g., a 405 nm laser) for illumination.

  • The duration and intensity of the light pulse should be optimized to achieve the desired level of uncaging.

4. Time-Course Analysis of Phosphorylation:

  • Immediately following photostimulation, and at various time points thereafter (e.g., 0, 1, 5, 15 minutes), lyse the cells in a buffer containing phosphatase inhibitors.[10]

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the phosphorylated form of the Src substrate peptide.

  • Use a secondary antibody conjugated to a fluorescent dye or an enzyme for detection.

  • Quantify the band intensities to determine the kinetics of substrate phosphorylation.

5. Data Interpretation:

  • The rapid appearance of the phosphorylated substrate following the light pulse will demonstrate the fast uncaging kinetics of the chosen photocage and provide a time-resolved view of Src kinase activity. By comparing the phosphorylation kinetics obtained with different photocages, a direct assessment of their relative uncaging speeds in a cellular context can be made.

Conclusion: Choosing the Right Tool for the Job

The choice between pHP and coumarin-based photocages will depend on the specific experimental requirements. For applications where UV light is tolerated and the highest quantum yields are desired, the pHP group is an excellent choice. For experiments requiring longer wavelength excitation to minimize phototoxicity or for use in deep tissue imaging, coumarin-based cages offer a distinct advantage. Both, however, represent a significant leap forward from the classical 2-nitrobenzyl group, empowering researchers to dissect biological processes with unprecedented temporal resolution. As the field of chemical biology continues to push the boundaries of what is observable, these advanced photoremovable protecting groups will undoubtedly play a central role in illuminating the intricate and rapid dynamics of life.

References

  • Triggering biological processes: Methods and applications of photocaged peptides and proteins. The Royal Society of Chemistry. (2021). [Link]

  • Light-Activated Kinases Enable Temporal Dissection of Signaling Networks in Living Cells. Journal of the American Chemical Society. (2011). [Link]

  • Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment. Food and Chemical Toxicology. (1999). [Link]

  • Recent progress in studies of photocages. Medicinal Chemistry Research. (2022). [Link]

  • Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A. The Royal Society of Chemistry. (2018). [Link]

  • New Phototriggers 9: p-Hydroxyphenacyl as a C-Terminal Photoremovable Protecting Group for Oligopeptides. Journal of the American Chemical Society. (1998). [Link]

  • 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology. (2018). [Link]

  • Light-activated receptor tyrosine kinases: Designs and applications. FEBS Letters. (2014). [Link]

  • Kinetics of tyrosine oxidation recorded under white light (A, C, E,... ResearchGate. (2014). [Link]

  • Green-Light Activatable, Water-Soluble Red-Shifted Coumarin Photocages. Organic Letters. (2019). [Link]

  • A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. ResearchGate. (2014). [Link]

  • A general method for chemogenetic control of peptide function. eLife. (2017). [Link]

  • p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. Photochemical & Photobiological Sciences. (2011). [Link]

  • One-Pot Efficient Biosynthesis of 4-Hydroxyphenylacetic Acid and Its Analogues from Lignin-Related p-Coumaric and Ferulic Acids. ACS Sustainable Chemistry & Engineering. (2021). [Link]

  • Can anyone help with Fmoc-Tyr(trt)-OH? ResearchGate. (2014). [Link]

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A Comparative Guide to Western Blot Analysis for Confirming Full-Length Caged Protein Expression

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the precise spatiotemporal control of protein activity, the use of photocleavable "caged" proteins is a powerful tool. These proteins are chemically modified with a photolabile protecting group (PPG) that renders them inactive until a pulse of light liberates the native protein.[1] However, a critical prerequisite for any experiment involving caged proteins is the rigorous confirmation of the successful synthesis and purification of the full-length, caged conjugate. Incomplete reactions or degradation can lead to a mixed population of caged, uncaged, and partially modified proteins, confounding experimental results.

Western blotting is a ubiquitous and accessible technique for protein analysis, but its application to caged proteins presents unique challenges.[2] The caging group, often a bulky aromatic moiety like o-nitrobenzyl (NB) or its derivatives, can alter the protein's migration in SDS-PAGE, mask antibody epitopes, or even be the target of detection itself. This guide provides an in-depth comparison of various Western blot-based strategies to validate the expression of full-length caged proteins, offering field-proven insights and detailed protocols to ensure the integrity of your optochemical experiments.

The Challenge of Caged Protein Analysis

The covalent attachment of a PPG to a protein introduces several variables that can complicate standard Western blot analysis:

  • Altered Electrophoretic Mobility: The addition of the caging group increases the molecular weight of the protein, leading to a predictable upward shift in the band position on the gel. However, the hydrophobicity and charge of the PPG can also anomalously affect its migration.

  • Epitope Masking: If the caging group is attached to an amino acid residue within or near the epitope recognized by a specific antibody, it can prevent antibody binding, leading to a false-negative result.[3][4]

  • Heterogeneity of Caging: The chemical reaction to attach the PPG may not go to completion, resulting in a mixture of fully caged, partially caged, and uncaged protein. Distinguishing these species is crucial.

Comparative Analysis of Western Blot Strategies

Here, we compare three distinct Western blot approaches for the characterization of caged proteins, each with its own set of advantages and limitations.

Method A: The Standard Approach - Detection with a Protein-Specific Antibody

This is the most straightforward method, relying on a primary antibody that targets a region of the protein distant from the caging site.

Principle: A standard Western blot protocol is followed, probing the membrane with an antibody specific to the protein of interest. The presence of a band at a higher molecular weight than the unmodified protein suggests successful caging.

Advantages:

  • Utilizes readily available antibodies to the target protein.

  • Requires no specialized reagents beyond the standard Western blot setup.

Limitations:

  • Susceptible to epitope masking if the antibody's binding site is near the caging location.[3]

  • Does not definitively confirm the presence of the caging group, only a shift in molecular weight which could be due to other modifications.[5]

  • May not distinguish between fully and partially caged proteins if multiple caging sites are present.

Method B: The Direct Approach - Detection with a Cage-Specific Antibody

This powerful method utilizes an antibody that specifically recognizes the photolabile protecting group.

Principle: The Western blot is probed with a primary antibody that specifically binds to the caging moiety (e.g., a DMNB group). This provides direct evidence of the presence of the cage on the protein.

Advantages:

  • Provides direct confirmation of the presence of the caging group.

  • Highly specific for the caged protein, reducing background from uncaged species.

  • Can be used to quantify the extent of caging.

Limitations:

  • Requires a specific antibody against the caging group, which may not be commercially available and might need to be custom-developed.[6]

  • Does not provide information about the integrity of the protein itself, only that it is tagged with the caging group.

Method C: The Confirmatory Approach - On-Membrane Photocleavage

This elegant method combines photocleavage with standard Western blotting to unequivocally confirm the identity of the caged protein.

Principle: After transferring the proteins to the membrane, a portion of the membrane is exposed to UV light to cleave the caging group. The entire membrane is then probed with an antibody to the target protein. A downward shift in the molecular weight of the band in the UV-exposed region confirms the presence of a photocleavable cage.

Advantages:

  • Provides definitive proof of photocleavability and the identity of the caged protein.

  • Internally controlled, as the uncaged protein serves as a direct comparison on the same blot.

  • Circumvents the issue of epitope masking for the cleaved protein.

Limitations:

  • Requires a UV light source and optimization of the irradiation time and intensity.

  • Photocleavage byproducts might interfere with antibody binding in some cases, although this is less likely on a membrane.

Quantitative Comparison of Methodologies

FeatureMethod A: Protein-Specific AbMethod B: Cage-Specific AbMethod C: On-Membrane Photocleavage
Specificity for Caged Protein Indirect (based on MW shift)High (direct detection of cage)High (confirmed by MW shift upon cleavage)
Sensitivity Dependent on protein antibodyDependent on cage antibodyDependent on protein antibody
Risk of False Negatives High (epitope masking)LowLow (cleavage can unmask epitope)
Confirmation of Photocleavability NoNoYes
Ease of Implementation HighModerate (requires specific Ab)Moderate (requires UV setup)
Reagent Availability HighLow to ModerateHigh
Time to Result Standard Western Blot TimeStandard Western Blot TimeStandard WB Time + Photocleavage Step

Experimental Workflows and Protocols

Below are detailed protocols for the more novel approaches (Methods B and C). For Method A, a standard Western blot protocol can be followed.

Workflow Overview

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Detection Strategies cluster_3 Analysis Lysate Protein Lysate (Caged & Uncaged) SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer MethodA Method A: Probe with Protein-Ab Transfer->MethodA MethodB Method B: Probe with Cage-Ab Transfer->MethodB MethodC_UV Method C: UV Irradiation Transfer->MethodC_UV AnalysisA Single Band (Shifted) MethodA->AnalysisA AnalysisB Single Band (Caged) MethodB->AnalysisB MethodC_Probe Probe with Protein-Ab MethodC_UV->MethodC_Probe AnalysisC Two Bands (Caged & Uncaged) MethodC_Probe->AnalysisC

Caption: Comparative workflow for Western blot analysis of caged proteins.

Protocol 1: Method B - Detection with a Cage-Specific Antibody

This protocol assumes the availability of a primary antibody specific to the photolabile protecting group (e.g., anti-DMNB).

  • Sample Preparation and Electrophoresis:

    • Prepare protein lysates from cells expressing the caged protein. Include a negative control lysate from untransfected/uninduced cells.

    • Quantify the total protein concentration of each lysate.

    • Mix 20-30 µg of total protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane. For larger proteins, consider optimizing the transfer buffer and time to ensure efficient transfer.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the caging group (e.g., anti-DMNB) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence detector.

    • A band should be visible only in the lanes containing the caged protein, confirming the presence of the caging group.

Protocol 2: Method C - On-Membrane Photocleavage

This protocol requires a UV lamp, typically with an emission maximum around 365 nm for most nitrobenzyl-based cages.

  • Sample Preparation, Electrophoresis, and Transfer:

    • Follow steps 1 and 2 from Protocol 1. It is recommended to load the same sample in at least two adjacent lanes.

  • On-Membrane Photocleavage:

    • After transfer, briefly rinse the PVDF membrane with TBST.

    • Carefully cover one of the identical lanes with a UV-opaque material (e.g., aluminum foil), leaving the other exposed.

    • Place the membrane under a 365 nm UV lamp. The optimal distance and exposure time will need to be determined empirically but a starting point is 10-15 minutes at a distance of 5-10 cm.

    • After irradiation, remove the foil.

  • Immunoblotting:

    • Proceed with the blocking and antibody incubation steps as described in Protocol 1, using a primary antibody against the protein of interest .

  • Detection and Analysis:

    • Image the blot.

    • In the lane that was not exposed to UV light, a single band corresponding to the full-length caged protein should be observed.

    • In the UV-exposed lane, a band at a lower molecular weight, corresponding to the uncaged protein, should appear. A decrease in the intensity of the upper band may also be observed. This confirms the photocleavable nature of the modification.

Alternative and Complementary Approaches: Mass Spectrometry

While Western blotting is a powerful tool, mass spectrometry (MS) offers a more definitive and detailed characterization of caged proteins.[8][9]

Principle: In MS, the precise mass of the protein is measured. This allows for the exact determination of the number of caging groups attached to the protein. Tandem MS (MS/MS) can even identify the specific amino acid residues that have been modified.

Comparison with Western Blotting:

FeatureWestern BlottingMass Spectrometry
Information Provided Size, relative abundancePrecise mass, number of modifications, site of modification
Sensitivity Nanogram to picogram rangeFemtomole to attomole range
Throughput ModerateHigh (with automation)
Equipment Cost Low to moderateHigh
Expertise Required ModerateHigh

Recommendation: For initial screening and confirmation of expression, Western blotting is often sufficient. For detailed characterization, validation of caging stoichiometry, and identification of modification sites, mass spectrometry is the gold standard. Often, the two techniques are used in a complementary fashion, with Western blotting providing a broader screen and MS offering in-depth analysis of promising candidates.[8][10]

Conclusion and Best Practices

Confirming the expression of full-length caged proteins is a non-negotiable step in ensuring the reliability of optochemical experiments. While a simple Western blot with a protein-specific antibody can provide initial evidence, it is often insufficient to guard against potential artifacts like epitope masking.

For a more robust validation, we recommend a multi-pronged approach:

  • Initial Screen (Method A): Use a well-characterized antibody to a tag (e.g., His-tag, FLAG-tag) or a region of the protein known to be distant from the caging site to confirm the expression of a protein of the expected higher molecular weight.

  • Definitive Confirmation (Method B or C): For unequivocal proof, employ either a cage-specific antibody (Method B) if available, or the on-membrane photocleavage technique (Method C). Method C is particularly powerful as it provides an internal control and directly demonstrates the photo-responsive nature of your protein.

  • Detailed Characterization (Mass Spectrometry): For novel caged proteins or when precise stoichiometry is critical, mass spectrometry is invaluable.

By selecting the appropriate analytical strategy, researchers can proceed with confidence, knowing that their caged proteins are correctly modified and ready to unlock the secrets of complex biological processes with the precision of light.

References

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Navigating the Challenges of Purifying Photocaged Peptides: A Comparative Guide to HPLC Purification of Peptides Containing O-(2-Nitrobenzyl)-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the incorporation of photocleavable protecting groups like O-(2-Nitrobenzyl)-L-tyrosine (Tyr(2-NB)) into peptides offers a powerful tool for spatiotemporal control of biological activity. However, this modification introduces unique challenges during purification. This guide provides an in-depth comparison of HPLC purification strategies for peptides containing Tyr(2-NB), offering experimental insights and data-driven recommendations to achieve high purity while preserving the integrity of the photosensitive moiety.

The 2-nitrobenzyl group is a widely used photolabile protecting group in peptide synthesis, allowing for the controlled release of the active peptide upon irradiation with UV light.[1][2] While its utility in creating "caged" peptides is well-established, its presence significantly alters the physicochemical properties of the peptide, necessitating a tailored approach to purification. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols often require optimization to accommodate the increased hydrophobicity and light sensitivity of these modified peptides.

The Impact of the 2-Nitrobenzyl Group on Peptide Properties

The introduction of the O-(2-Nitrobenzyl) group to a tyrosine residue imparts several key characteristics that influence HPLC purification:

  • Increased Hydrophobicity: The bulky and aromatic nature of the 2-nitrobenzyl group significantly increases the overall hydrophobicity of the peptide. This leads to stronger retention on reversed-phase columns, requiring higher concentrations of organic solvent for elution.

  • Photosensitivity: The defining feature of this modification is its lability to UV light (typically around 350-365 nm).[3] Exposure to ambient light, and particularly the UV detector lamp in an HPLC system, can cause premature cleavage of the protecting group, leading to the native peptide as a significant impurity.

  • Unique UV Absorbance: The nitroaromatic chromophore of the 2-nitrobenzyl group provides a distinct UV absorbance profile. While peptides are typically monitored at 210-220 nm for the peptide bond, the nitrobenzyl group allows for more specific detection at higher wavelengths. Studies on the closely related 3-nitrotyrosine show maximum absorbance at 215, 276, and 356 nm, suggesting that monitoring around 276 nm or 356 nm can be advantageous for specifically tracking the caged peptide.[4]

Comparative HPLC Purification Strategies: Standard vs. Tyr(2-NB) Peptides

The standard workhorse for peptide purification is RP-HPLC, utilizing a C18 stationary phase and a water/acetonitrile gradient with trifluoroacetic acid (TFA) as an ion-pairing agent.[5] While this serves as a good starting point, modifications are crucial for successfully purifying Tyr(2-NB) peptides.

Below is a comparison of a standard RP-HPLC protocol with a recommended, optimized protocol for a peptide containing O-(2-Nitrobenzyl)-L-tyrosine.

ParameterStandard Peptide ProtocolOptimized Tyr(2-NB) Peptide ProtocolRationale for Optimization
Column Chemistry C18, 100-130 Å pore sizeC18 or C8, 100-130 Å pore sizeThe increased hydrophobicity may lead to very strong retention on C18. A C8 column can be a good alternative to reduce retention times.
Mobile Phase A 0.1% TFA in Water0.1% TFA or 0.1% Formic Acid in WaterTFA is an excellent ion-pairing agent that improves peak shape. Formic acid is a less aggressive ion-pairing agent that can sometimes provide different selectivity.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA or 0.1% Formic Acid in AcetonitrileAcetonitrile is the standard organic modifier for peptide separations.[6]
Gradient Steeper gradient (e.g., 5-65% B in 30 min)Shallower gradient (e.g., 30-80% B in 40 min)The increased hydrophobicity requires a higher starting percentage of organic solvent and a shallower gradient to effectively separate the target peptide from closely eluting impurities.[6]
Detection Wavelength 214 nm or 220 nmPrimary: 276 nm or 280 nm; Secondary: 220 nmMonitoring at 276 nm or 280 nm is more specific for the nitrobenzyl group and reduces baseline noise from TFA.[4] A secondary wavelength at 220 nm can help identify impurities lacking the protecting group.
Flow Rate Analytical: 1 mL/min; Prep: 20-50 mL/minAnalytical: 1 mL/min; Prep: 20-50 mL/minStandard flow rates are generally applicable.
Sample Handling & System Protection Standard laboratory lightingDimmed light, amber vials, covered HPLC systemCrucial to prevent premature cleavage of the photocleavable group. The HPLC system, especially the autosampler and fraction collector, should be shielded from direct light.

Experimental Workflow for Tyr(2-NB) Peptide Purification

The following diagram outlines a robust workflow for the purification of peptides containing O-(2-Nitrobenzyl)-L-tyrosine, emphasizing the critical considerations for this specific modification.

HPLC Purification Workflow for Tyr(2-NB) Peptides Workflow for Tyr(2-NB) Peptide Purification cluster_Pre-Purification Pre-Purification cluster_HPLC_Purification HPLC Purification cluster_Post-Purification Post-Purification & Analysis Crude_Peptide Crude Tyr(2-NB) Peptide (Post-synthesis & Cleavage) Dissolution Dissolve in Minimal Mobile Phase A (Use Amber Vial) Crude_Peptide->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Analytical_HPLC Analytical HPLC (Method Development) Filtration->Analytical_HPLC Gradient_Optimization Gradient Optimization (Shallow Gradient) Analytical_HPLC->Gradient_Optimization Preparative_HPLC Preparative HPLC (Light Protected System) Gradient_Optimization->Preparative_HPLC Fraction_Collection Fraction Collection (Amber Tubes/Covered Collector) Preparative_HPLC->Fraction_Collection Purity_Check Analytical HPLC of Fractions Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final QC (HPLC & MS) Lyophilization->Final_QC

Caption: A comprehensive workflow for the HPLC purification of peptides containing O-(2-Nitrobenzyl)-L-tyrosine.

Detailed Experimental Protocol: A Case Study

This protocol provides a starting point for the purification of a hypothetical 20-mer peptide containing a single Tyr(2-NB) residue.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of crude Tyr(2-NB) peptide.

  • In an amber microcentrifuge tube, dissolve the peptide in 1 mL of Mobile Phase A (0.1% TFA in water). Vortex briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

2. Analytical Method Development:

  • System: HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm, 120 Å).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 276 nm and 220 nm.

  • Injection Volume: 10 µL.

  • Gradient: Start with a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the peptide. Based on the retention time, develop a shallower, optimized gradient. For example, if the peptide elutes at 60% B, a new gradient of 45-75% B over 40 minutes would be appropriate.[6]

3. Preparative Purification:

  • System: Preparative HPLC system with fraction collector. Cover the autosampler and fraction collector with aluminum foil or a dark cloth.

  • Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm).

  • Mobile Phases: As above.

  • Flow Rate: 20 mL/min.

  • Gradient: Use the optimized gradient from the analytical run.

  • Loading: Dissolve the crude peptide at a concentration of 20-50 mg/mL in Mobile Phase A and inject onto the column.

  • Fraction Collection: Collect fractions of 5-10 mL into amber tubes or a covered rack.

4. Post-Purification Analysis:

  • Analyze 10 µL of each collected fraction using the optimized analytical HPLC method to determine purity.

  • Pool the fractions with a purity of >95%.

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

  • Perform final quality control on the lyophilized product using analytical HPLC and mass spectrometry to confirm purity and identity.

Alternative and Orthogonal Purification Strategies

While RP-HPLC is the most common method for peptide purification, challenges such as co-eluting impurities with similar hydrophobicity can arise.[7] In such cases, employing an orthogonal purification technique can be highly effective.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[8] For peptides containing basic (Lys, Arg, His) or acidic (Asp, Glu) residues, IEX can provide a separation profile that is completely different from RP-HPLC, effectively removing impurities that co-elute in the reversed-phase system.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for very polar peptides that have poor retention on RP columns.[8] While the Tyr(2-NB) modification increases hydrophobicity, HILIC could be employed as a pre-purification step to remove highly polar impurities.

The choice of an alternative or additional purification step depends on the nature of the impurities present in the crude peptide mixture. A two-step purification process, for instance, combining IEX and RP-HPLC, can yield exceptionally pure Tyr(2-NB) peptides.

Purification_Strategies Comparison of Purification Strategies cluster_RP_HPLC Single-Step Purification cluster_Orthogonal Orthogonal (Two-Step) Purification Crude_Sample Crude Tyr(2-NB) Peptide RP_HPLC Reversed-Phase HPLC (Primary Method) Crude_Sample->RP_HPLC IEX Ion-Exchange Chromatography (First Step) Crude_Sample->IEX Pure_Product1 Purified Peptide RP_HPLC->Pure_Product1 RP_HPLC2 Reversed-Phase HPLC (Second Step) IEX->RP_HPLC2 High_Purity_Product High-Purity Peptide RP_HPLC2->High_Purity_Product

Caption: Comparison of single-step vs. orthogonal purification strategies for Tyr(2-NB) peptides.

Conclusion

The successful purification of peptides containing O-(2-Nitrobenzyl)-L-tyrosine hinges on a rational approach that accounts for the increased hydrophobicity and, most critically, the photosensitivity of the protecting group. By modifying standard RP-HPLC protocols to include shallower gradients, optimized detection wavelengths, and rigorous protection from light, researchers can achieve high yields of pure, intact photocaged peptides. For particularly challenging separations, the use of orthogonal techniques like ion-exchange chromatography provides a powerful strategy to resolve co-eluting impurities. The methodologies and comparative data presented in this guide serve as a robust starting point for developing and implementing effective purification workflows, ultimately enabling the reliable production of these valuable tools for chemical biology and drug development.

References

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  • Vieira, M., et al. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. ReCIPP, 4(1), 35-45. Available at: [Link]

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  • Mizuno, K., et al. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Available at: [Link]

  • Guo, D., et al. (1986). Prediction of peptide retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Chromatography A, 359, 499-517. Available at: [Link]

  • Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups—a review. Israel Journal of Chemistry, 12(1-2), 103-113.
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A Comparative Guide to O-(2-Nitrobenzyl)-L-tyrosine for Two-Photon Uncaging: An Evaluation of Suitability and Superior Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the ability to control the activity of specific molecules with high spatial and temporal precision is paramount. Two-photon uncaging has emerged as a powerful technique to achieve this, allowing for the light-mediated release of bioactive compounds in a highly localized manner within living tissues. This guide provides an in-depth analysis of the suitability of a classic caged amino acid, O-(2-Nitrobenzyl)-L-tyrosine, for two-photon uncaging applications. We will delve into the fundamental photophysical principles, compare its performance with state-of-the-art alternatives, and provide actionable experimental protocols to aid researchers in making informed decisions for their experimental designs.

The Principle of Two-Photon Uncaging: Precision Light Activation

At its core, two-photon uncaging is a photolytic technique that liberates a bioactive molecule from an inert, "caged" precursor through the simultaneous absorption of two long-wavelength photons.[1] This contrasts with traditional one-photon uncaging, which uses a single high-energy (typically UV) photon. The requirement for near-simultaneous absorption of two photons in two-photon excitation provides intrinsic three-dimensional spatial resolution, as the probability of this event is significant only at the focal point of a high-intensity laser beam.[2] This minimizes off-target effects and photodamage, making it ideal for delicate biological systems.[3]

Two_Photon_Excitation cluster_0 Two-Photon Excitation cluster_1 Photochemical Reaction Ground_State Ground State (S0) Virtual_State Virtual Intermediate State Ground_State->Virtual_State Photon 1 (λ) Excited_State Excited State (S1) Virtual_State->Excited_State Photon 2 (λ) Uncaging Uncaging Reaction Excited_State->Uncaging Bioactive_Molecule Released Tyrosine Uncaging->Bioactive_Molecule Byproduct Caging Group Byproduct Uncaging->Byproduct

Figure 1: The process of two-photon uncaging of a protected molecule.

The efficacy of a caged compound for two-photon uncaging is primarily determined by its two-photon action cross-section (δu) . This critical parameter is the product of two other key properties: the two-photon absorption cross-section (δa) , which is a measure of the molecule's ability to absorb two photons simultaneously at a given wavelength, and the uncaging quantum yield (Φu) , representing the probability that the absorption of a photon will lead to the desired photolytic cleavage.

δu = δa * Φu

A higher two-photon action cross-section translates to more efficient uncaging at lower laser powers, which is crucial for minimizing phototoxicity in living samples. The units for the two-photon absorption and action cross-sections are typically given in Goeppert-Mayer (GM) units, where 1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹.

O-(2-Nitrobenzyl)-L-tyrosine: A Critical Evaluation

The ortho-nitrobenzyl (NB) group is one of the most classic and widely used photolabile protecting groups in chemistry and biology.[4] Its mechanism of photolysis is well-understood, and its synthetic accessibility has made it a popular choice for caging a variety of molecules, including the phenolic hydroxyl group of tyrosine. However, its suitability for two-photon uncaging is questionable.

Simple nitroaromatic caged compounds, including the o-nitrobenzyl group, are typically best photolyzed with two-photon excitation wavelengths in the near-infrared range, around 720-740 nm.[1] However, even at these optimal wavelengths, their performance pales in comparison to more modern caging chromophores.

A Comparative Analysis: Superior Alternatives for Two-Photon Caging of Tyrosine

The field of photolabile protecting groups has seen significant advancements, with the development of several caging groups that exhibit vastly superior two-photon uncaging properties compared to the traditional o-nitrobenzyl group. While most quantitative data for these advanced cages have been generated using caged glutamate, the relative performance of the caging groups themselves provides a strong basis for their potential application to tyrosine. Below, we compare some of the leading alternatives.

Caging GroupTypical 2P Wavelength (nm)1P Quantum Yield (Φu)Key Features & Considerations
o-Nitrobenzyl (NB) ~720-740LowLow two-photon efficiency; prone to side reactions.
MNI (4-Methoxy-7-nitroindolinyl) ~7200.065 - 0.085 (for MNI-Glu)[1]The first caged compound to work well for two-photon uncaging of glutamate; widely used and well-characterized.[1]
CDNI (7-Carboxy-3,4-dimethoxy-7-nitroindolinyl) ~720Slightly higher than MNIHigher quantum yield than MNI.[5]
RuBi (Ruthenium-bipyridine-triphenylphosphine) ~800-Red-shifted excitation wavelength, which can be advantageous for some experimental setups.[6]
DEAC450 (7-Diethylaminocoumarin) ~900-Significantly red-shifted excitation, allowing for two-color uncaging experiments in combination with MNI or CDNI-caged compounds.[7]
NDBF (Nitrodibenzofuran) ~710-800High (e.g., ~0.7 for NDBF-EGTA)Exhibits very high one-photon and two-photon uncaging efficiency.

It is important to note that the quantum yields listed are for the corresponding caged glutamates and may differ for caged tyrosine. However, the general trend of significantly higher efficiency for MNI, CDNI, and NDBF over the simple nitrobenzyl group is expected to hold true.

Experimental Protocol: A General Guide to Two-Photon Uncaging in a Cellular Context

This protocol provides a generalized workflow for a two-photon uncaging experiment, for example, to study the effect of localized tyrosine release on a specific signaling pathway in cultured cells. This protocol is based on established methods for uncaging neurotransmitters and should be optimized for the specific cell type and experimental question.

Experimental_Workflow Start Start: Cell Preparation Load_Cage Step 1: Load Caged Tyrosine Start->Load_Cage Identify_ROI Step 2: Identify Region of Interest (ROI) Load_Cage->Identify_ROI Pre_Uncaging_Imaging Step 3: Baseline Imaging Identify_ROI->Pre_Uncaging_Imaging Uncaging_Event Step 4: Two-Photon Uncaging Pre_Uncaging_Imaging->Uncaging_Event Post_Uncaging_Imaging Step 5: Post-Uncaging Imaging Uncaging_Event->Post_Uncaging_Imaging Data_Analysis Step 6: Data Analysis Post_Uncaging_Imaging->Data_Analysis End End: Interpretation Data_Analysis->End

Figure 2: A generalized workflow for a two-photon uncaging experiment.

Step 1: Preparation and Loading of Caged Tyrosine

  • Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

  • Loading: Incubate the cells with the membrane-permeant ester form of the caged tyrosine (if available) or use whole-cell patch-clamp to introduce the water-soluble form directly into the cell. The final concentration of the caged compound should be optimized and typically ranges from micromolar to low millimolar.

Step 2: Two-Photon Microscopy Setup

  • Laser Source: A tunable Ti:Sapphire laser is commonly used for two-photon excitation.

  • Microscope: An upright or inverted microscope equipped with a high numerical aperture (NA) objective (e.g., >0.8 NA) is essential for efficient two-photon excitation.

  • Wavelength Selection: Tune the laser to the optimal two-photon excitation wavelength for the chosen caging group (e.g., ~720 nm for MNI, ~900 nm for DEAC450).

Step 3: Identification of the Region of Interest (ROI) and Baseline Imaging

  • Locate Target: Identify the specific subcellular region where uncaging is desired (e.g., a specific dendrite, a signaling complex).

  • Baseline Recording: Acquire a time-lapse series of images of the ROI before uncaging to establish a baseline for the biological response being measured (e.g., fluorescence of a reporter, morphological changes).

Step 4: Two-Photon Uncaging

  • Laser Power and Duration: The laser power and the duration of the uncaging pulse need to be carefully calibrated to achieve sufficient uncaging without causing photodamage. Start with low power and short durations and gradually increase until a biological response is observed.

  • Targeting: Precisely position the laser spot at the desired ROI.

Step 5: Post-Uncaging Data Acquisition

  • Immediate Imaging: Immediately after the uncaging pulse, continue the time-lapse imaging to capture the dynamic biological response.

  • Long-Term Monitoring: Depending on the process being studied, continue imaging for several minutes to hours.

Step 6: Data Analysis

  • Quantification: Quantify the changes in the measured parameter (e.g., fluorescence intensity, cell morphology) in the ROI over time.

  • Statistical Analysis: Perform appropriate statistical tests to determine the significance of the observed changes.

Conclusion and Recommendations

Based on the available scientific literature, O-(2-Nitrobenzyl)-L-tyrosine is not a suitable candidate for two-photon uncaging applications. Its inherently low two-photon action cross-section would necessitate high laser powers, leading to a significant risk of phototoxicity and unreliable experimental outcomes.

For researchers and drug development professionals seeking to employ two-photon uncaging to study the roles of tyrosine in cellular processes, we strongly recommend the use of more advanced photolabile protecting groups. Caging groups such as MNI, CDNI, and NDBF offer significantly higher two-photon uncaging efficiencies, allowing for effective photorelease at lower, less damaging laser powers. For experiments requiring even longer excitation wavelengths to minimize autofluorescence or for multi-color uncaging paradigms, DEAC450-based cages present an excellent option with their excitation maximum around 900 nm.[7]

The choice of the optimal caging group will depend on the specific experimental requirements, including the desired excitation wavelength, the required uncaging speed, and the biological context. By leveraging these more efficient phototriggers, researchers can unlock the full potential of two-photon uncaging for the precise spatiotemporal control of tyrosine-dependent signaling pathways.

References

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 2. [Link]

  • Zito, K., et al. (2017). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 135-150). Humana Press, New York, NY. [Link]

  • Matsuzaki, M., et al. (2010). Two-photon uncaging of gamma-aminobutyric acid in intact brain tissue. Nature chemical biology, 6(4), 255-257. [Link]

  • Araya, R., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience, 11, 29. [Link]

  • Drobizhev, M., et al. (2011). Two-photon absorption properties of fluorescent proteins. Nature methods, 8(5), 393-399. [Link]

  • PubChem. O-(2-Nitrobenzyl)-L-tyrosine. [Link]

  • Fino, E., et al. (2009). RuBi-glutamate: two-photon and visible-light photoactivation of neurons and dendritic spines. Frontiers in neural circuits, 3, 2. [Link]

  • Gug, S., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry-A European Journal, 12(23), 6064-6074. [Link]

  • Klajn, R. (2014). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 114(1), 127-197. [Link]

  • Olson, J. P., et al. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5954-5957. [Link]

  • Hagen, V., et al. (2005). The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. Angewandte Chemie International Edition, 44(48), 7887-7891. [Link]

  • Pettit, G. R., & Sherby, S. M. (1973). A photolabile protecting group for the phenolic hydroxyl function of tyrosine. The Journal of Organic Chemistry, 38(1), 198-200. [Link]

  • Wikipedia. Photolabile protecting group. [Link]

  • Denk, W., Strickler, J. H., & Webb, W. W. (1990). Two-photon laser scanning fluorescence microscopy. Science, 248(4951), 73-76. [Link]

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A Comparative Review of Photolabile Protecting Groups for Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate fields of peptide synthesis, drug development, and chemical biology, the ability to precisely control molecular interactions in both time and space is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, are powerful tools that offer this control.[1][2][3] By masking the reactivity of a functional group on a biomolecule, such as an amino acid, a PPG renders it inert until it is exposed to a specific wavelength of light.[1] This light-triggered "uncaging" releases the active molecule on demand, a process that avoids the need for chemical reagents and offers unparalleled spatiotemporal precision.[1][2][4]

This guide provides a comparative analysis of the most common and effective photolabile protecting groups used for amino acids. We will delve into their photochemical mechanisms, evaluate their performance based on key experimental parameters, and provide practical protocols to aid researchers in selecting and applying the optimal PPG for their specific application.

The Ideal Photolabile Protecting Group: Key Characteristics

The efficacy of a PPG is determined by a combination of chemical and photochemical properties. An ideal PPG should exhibit:

  • Chemical Stability: It must be stable to the conditions used in other synthetic steps, such as peptide coupling and the cleavage of other, orthogonal protecting groups.[5]

  • High Photolysis Quantum Yield (Φ): Quantum yield represents the efficiency of the photoreaction. A higher Φ means that fewer photons are required to cleave the protecting group, allowing for shorter irradiation times and lower light intensity, which is crucial for minimizing potential damage to sensitive biological samples.

  • Optimal Wavelength of Activation: The ideal absorption wavelength is typically above 320 nm to avoid damage to cells and other biomolecules.[5] For applications requiring deep tissue penetration, longer wavelengths in the visible or near-infrared (NIR) spectrum are highly desirable.[6]

  • Clean and Rapid Cleavage: The photolysis reaction should proceed quickly and cleanly, without generating reactive byproducts that could interfere with the target molecule or biological system.[1]

  • Orthogonality: The PPG should be removable without affecting other protecting groups present in the molecule, ensuring selective deprotection.[5]

Major Classes of Photolabile Protecting Groups for Amino Acids

Several classes of chromophores have been developed as PPGs. Here, we focus on the most prevalent families used for amino acid protection: o-Nitrobenzyl and Coumarin derivatives.

The o-nitrobenzyl moiety is the archetypal and most widely used photolabile protecting group.[1][7] Its derivatives are commonly used to protect the amino (as carbamates) or carboxyl (as esters) groups of amino acids.[5]

Mechanism of Photodeprotection:

The cleavage of o-nitrobenzyl groups proceeds via a Norrish Type II intramolecular reaction.[1] Upon absorption of UV light (typically ~350 nm), the nitro group is excited. This excited state abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[1][8][9] This intermediate then undergoes a series of electronic rearrangements, culminating in the release of the protected amino acid and a 2-nitrosobenzaldehyde byproduct.[1]

G cluster_0 o-Nitrobenzyl Cleavage Mechanism A o-Nitrobenzyl Protected Amino Acid (R-X-PPG) B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Amino Acid (R-XH) + Nitroso Byproduct D->E Cleavage

Caption: Photochemical cleavage pathway of o-nitrobenzyl PPGs.

Common o-NB Derivatives:

  • NVOC (6-Nitro-veratryloxycarbonyl): The inclusion of two methoxy groups on the aromatic ring red-shifts the absorption maximum to ~350 nm and increases the quantum yield compared to the parent o-nitrobenzyl group.[5] However, the cleavage byproduct, a nitrosoaldehyde, can be reactive.[5][10]

  • NPPOC (2-(2-Nitrophenyl)propyloxycarbonyl): Substitution at the benzylic carbon (the α-carbon) with a methyl group, as in NPPOC, significantly improves the cleavage efficiency.[5][11] This modification accelerates the initial hydrogen abstraction step and results in a less reactive nitroketone byproduct instead of an aldehyde.[5][10]

A significant drawback of early o-NB groups was the formation of reactive nitrosoaldehyde byproducts, which can react with the newly liberated amine.[5][10] This issue is often mitigated by including "aldehyde trapping" agents like semicarbazide in the photolysis solution or by using α-substituted derivatives that release less reactive ketones.[5]

Coumarin-based PPGs have emerged as a powerful alternative, offering several advantages over the nitrobenzyl family.[7] They are particularly valued for their high molar extinction coefficients, improved quantum yields, and, in some cases, their utility in two-photon uncaging experiments.[7][12]

Mechanism of Photodeprotection:

The photolysis of coumarin-4-ylmethyl esters and carbamates proceeds through a heterolytic cleavage mechanism. Upon photoexcitation, the molecule undergoes efficient cleavage of the benzylic C-O bond to form a stabilized coumarinyl carbocation and the carboxylate or carbamate anion of the protected amino acid. The carbocation is then rapidly trapped by water or another nucleophile in the solution. This pathway is generally faster and cleaner than the rearrangement mechanism of nitrobenzyl groups.

Prominent Coumarin Derivatives:

  • DEACM (7-(diethylamino)coumarin-4-yl)methyl): This group exhibits strong absorption in the near-UV/blue region (~400 nm) and has been used for caging various biomolecules.[7]

  • Bhc ((6-Bromo-7-hydroxycoumarin-4-yl)methyl): The Bhc group is one of the most significant developments in PPG chemistry.[10][13] It offers a good combination of a longer absorption wavelength (~390 nm) and a reasonably high quantum yield.[10] Critically, it possesses a large two-photon absorption cross-section, making it exceptionally useful for high-resolution, 3D uncaging applications in biological tissues.[10]

The development of coumarin-based PPGs has been driven by the need for groups that can be cleaved with longer, less damaging wavelengths of light, a critical factor for in vivo and cell-based assays.[6]

Comparative Performance Data

The selection of a PPG is a data-driven decision. The table below summarizes the key photochemical properties of several widely used protecting groups for amino acids.

Protecting GroupAbbreviationTypical Cleavage λ (nm)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
o-Nitrobenzyloxycarbonyl Z(2-NO₂)~320Low (~0.01)Classic, well-understoodLow Φ, reactive aldehyde byproduct[5]
6-Nitroveratryloxycarbonyl NVOC~3500.03 - 0.05Higher Φ than Z(2-NO₂)[5]Reactive aldehyde byproduct
2-(2-Nitrophenyl)propyloxycarbonyl NPPOC~350~0.1Higher Φ, less reactive ketone byproduct[5][11]Still requires UV light
4-Methoxyphenacyl Phenoc~3500.2 - 0.4High Φ, stable to acid/base[5]Can be sensitive to nucleophiles
(6-Bromo-7-hydroxycoumarin-4-yl)methyl Bhc~3900.01 - 0.02[10]Excellent for two-photon uncaging[10]Can undergo photoisomerization[14]
(7-Diethylamino-coumarin-4-yl)methyl DEACM~400~0.01-0.03Longer wavelength absorptionLower Φ than some NB derivatives

Note: Quantum yields can vary significantly depending on the solvent, pH, and the specific amino acid being protected.

Experimental Protocol: General Procedure for Photodeprotection

This protocol provides a self-validating framework for the photolytic cleavage of a PPG from an amino acid or peptide in solution. The key to a trustworthy protocol is the inclusion of an analytical monitoring step.

Objective: To remove a photolabile protecting group from a protected amino acid or peptide and monitor the reaction progress.

Materials:

  • PPG-protected amino acid or peptide

  • High-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution, degassed)[15][16]

  • UV lamp with appropriate wavelength output and filter (e.g., 350 nm or 365 nm)[4][5]

  • Quartz reaction vessel or cuvette

  • Stirring plate and stir bar

  • Analytical HPLC system with a UV detector

  • Nitrogen or Argon gas line for degassing

Workflow Diagram:

G cluster_1 Photodeprotection Workflow prep 1. Sample Preparation (Dissolve & Degas) irrad 2. Irradiation (UV Lamp at specific λ) prep->irrad Place in photoreactor monitor 3. Reaction Monitoring (Analytical HPLC) irrad->monitor Take aliquot at t=0, 15, 30... min monitor->irrad Reaction Incomplete complete 4. Work-up (Solvent Removal) monitor->complete Reaction Complete purify 5. Purification (Prep HPLC/Chromatography) complete->purify

Caption: A self-validating workflow for photodeprotection.

Step-by-Step Methodology:

  • Preparation of Solution:

    • Dissolve the PPG-protected compound in the chosen solvent system to a known concentration (e.g., 0.1-1.0 mM).

    • Causality: The solvent choice is critical. It must be transparent at the irradiation wavelength and effectively dissolve the substrate. For biological applications, buffered aqueous solutions are common.

    • Transfer the solution to a quartz reaction vessel. Quartz is used because it is transparent to UV light, unlike borosilicate glass.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

    • Causality: Oxygen can quench the excited state of the chromophore, reducing the efficiency of the photolysis. Degassing removes dissolved oxygen and improves the quantum yield.

  • Initial Analysis (t=0):

    • Before starting the irradiation, withdraw a small aliquot of the solution.

    • Analyze this sample by analytical HPLC to obtain a starting chromatogram. This provides the retention time of the protected starting material and confirms the absence of the deprotected product.

  • Irradiation:

    • Place the reaction vessel in the photoreactor at a fixed distance from the UV lamp. Ensure consistent positioning for reproducibility.

    • Begin irradiation while stirring the solution gently to ensure uniform exposure.

    • Causality: A filter should be used to isolate the desired wavelength range. This prevents unwanted side reactions and is particularly important for compounds sensitive to shorter UV wavelengths (e.g., tryptophan-containing peptides).[5]

  • Monitoring the Reaction:

    • At regular intervals (e.g., every 15-30 minutes), turn off the lamp, and carefully withdraw another aliquot for HPLC analysis.[5]

    • Monitor the disappearance of the starting material peak and the appearance of the product peak in the chromatogram.

    • Continue irradiation until the starting material has been consumed to the desired extent (typically >95%).

  • Work-up and Purification:

    • Once the reaction is complete, transfer the solution from the photoreactor.

    • Remove the solvent under reduced pressure (e.g., rotary evaporation).

    • The crude product can then be purified using an appropriate method, such as preparative HPLC or column chromatography, to remove the photolytic byproducts.

Advanced Applications: Two-Photon Uncaging

For applications demanding the highest degree of spatial precision, such as mapping neurotransmitter receptors on a single dendritic spine, two-photon (2P) uncaging is the state-of-the-art technique.[17][18][19] In 2P excitation, the chromophore simultaneously absorbs two lower-energy (longer wavelength, typically NIR) photons to reach the same excited state achieved by one UV photon.[17]

  • Causality and Advantage: Because the probability of two-photon absorption is significant only at the focal point of a high-powered laser, uncaging is confined to a femtoliter-scale volume.[18] This provides sub-micron 3D resolution and allows for uncaging deep within scattering biological tissue with minimal off-target effects. PPGs like the Bhc group are specifically designed with high two-photon cross-sections for this purpose.[10]

Conclusion and Future Outlook

The selection of a photolabile protecting group is a critical decision in the design of photosensitive biomolecules. While classic o-nitrobenzyl derivatives like NVOC and NPPOC remain reliable workhorses, particularly in solid-phase synthesis, the trend is moving towards groups with improved photochemical properties. Coumarin-based PPGs, especially those optimized for two-photon excitation like Bhc, are enabling researchers to ask increasingly complex biological questions with unprecedented spatial control.

Future developments will likely focus on creating PPGs that can be cleaved with even longer wavelength visible or NIR light (so-called "photopharmacology"), further increasing biocompatibility and tissue penetration.[6][12] The continued pursuit of higher quantum yields and the design of "traceless" protecting groups that leave no byproduct are also active areas of research that promise to further refine our ability to control biology with light.

References

  • Photolabile protecting group - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Mondal, S., & Mayer, G. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5357–5443. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Aathimanikandan, S., & Bandyopadhyay, A. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Chemical Biology, 48, 10–18. [Link]

  • Mondal, S., & Mayer, G. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5357–5443. [Link]

  • 2.4 Photocleavable Protecting Groups. (n.d.). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 277-293). Thieme.
  • Wang, Y., Zhang, Y., He, J., & Zhang, Z. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(22), 8001. [Link]

  • Goeldner, M., & Givens, R. (Eds.). (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.
  • Hagen, V., Frings, S., Bendig, J., Furo, I., & Bako, E. (2005). Bhc-diol as a photolabile protecting group for aldehydes and ketones. Organic Letters, 7(15), 3363–3366. [Link]

  • Truong, V. A., Abelha, T. F., & Howdle, S. M. (2023). Investigation of the Effectiveness of Photo Deprotection of Polypeptides in Solution and within the Core of Miniemulsion-Derived Nanoparticles. Macromolecules, 56(5), 1888–1900. [Link]

  • Olson, J. P., Banghart, M. R., & Ellis-Davies, G. C. R. (2013). Two-Photon Uncaging of Glutamate. Frontiers in Cellular Neuroscience, 7, 233. [Link]

  • Slanina, T., Ortner, T., & Klan, P. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12349–12359. [Link]

  • Zito, K. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. Retrieved January 27, 2026, from [Link]

  • Truong, V. A., Abelha, T. F., & Howdle, S. M. (2023). Investigation of the Effectiveness of Photo Deprotection of Polypeptides in Solution and within the Core of Miniemulsion-Derived Nanoparticles. Macromolecules, 56(5), 1888–1900. [Link]

  • Hagen, V., Frings, S., Bendig, J., Furo, I., & Bako, E. (2005). Bhc-diol as a Photolabile Protecting Group for Aldehydes and Ketones. Organic Letters, 7(15), 3363–3366. [Link]

  • Release the molecule! Photolabile protecting groups - Chembites. (2020, June 22). Retrieved January 27, 2026, from [Link]

  • Synthesis of Photolabile 2-(2-Nitrophenyl)propyloxycarbonyl Protected Amino Acids | Request PDF. (n.d.). Retrieved January 27, 2026, from [Link]

  • Denk, W. (1994). Chemical Two-Photon Uncaging: A Novel Approach to Mapping Glutamate Receptors. Proceedings of the National Academy of Sciences, 91(14), 6629–6633. [Link]

  • Anseth, K. S., & Singh, S. P. (2011). 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning. Organic & Biomolecular Chemistry, 9(18), 6271–6274. [Link]

  • Matsuzaki, M., Honkura, N., Ellis-Davies, G. C. R., & Kasai, H. (2004). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. Journal of Neurophysiology, 92(3), 1807–1816. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.